molecular formula C17H18O2S B3022293 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone CAS No. 898774-60-2

3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Cat. No.: B3022293
CAS No.: 898774-60-2
M. Wt: 286.4 g/mol
InChI Key: JLUCBBDHGOGHSF-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone is a useful research compound. Its molecular formula is C17H18O2S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-14-7-5-6-13(12-14)10-11-16(18)15-8-3-4-9-17(15)20-2/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUCBBDHGOGHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644220
Record name 3-(3-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-60-2
Record name 3-(3-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2'-Thiomethyl-3-(3-methoxyphenyl)propiophenone: A Comprehensive Technical Guide on Synthesis, Reactivity, and Chemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2'-thiomethyl-3-(3-methoxyphenyl)propiophenone (IUPAC: 1-(2-(methylthio)phenyl)-3-(3-methoxyphenyl)propan-1-one) is a specialized dihydrochalcone derivative. Characterized by a flexible 1,3-diarylpropan-1-one backbone, it serves as a highly versatile scaffold in medicinal chemistry and drug discovery. The strategic placement of a methylthio ether at the 2'-position and a methoxy group at the 3-position provides unique handles for late-stage functionalization, making it an ideal precursor for the development of kinase inhibitors, antioxidant agents, and anti-inflammatory therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, core chemical reactivity, and validated de novo synthetic workflows.

Structural & Physicochemical Profiling

Unlike their rigid chalcone precursors, dihydrochalcones possess a saturated C2-C3 bond. This rotational freedom allows the molecule to adopt multiple conformations, which is critical for optimizing binding affinity within complex protein pockets.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
Molecular Formula C₁₇H₁₈O₂SDefines the baseline stoichiometry and mass.
Molecular Weight 286.39 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
Rotatable Bonds 7High flexibility allows for induced-fit binding in target receptors.
Hydrogen Bond Donors 0Highly lipophilic; lacks protic hydrogens.
Hydrogen Bond Acceptors 3 (2 Oxygen, 1 Sulfur)Capable of interacting with kinase hinge regions or active site residues.
LogP (Estimated) ~3.8 - 4.2High lipophilicity; ideal for crossing cell membranes or the blood-brain barrier.

Core Chemical Properties & Reactivity

As a polyfunctional scaffold, 2'-thiomethyl-3-(3-methoxyphenyl)propiophenone exhibits distinct, orthogonal reactivity across its three primary functional groups:

Thioether Oxidation (Sulfur Reactivity)

The methylthio group (-SCH₃) at the 2'-position is highly susceptible to oxidation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), can selectively yield either the sulfoxide or the sulfone[1].

  • Mechanistic Causality: The electron-rich sulfur atom acts as a strong nucleophile, attacking the electrophilic oxygen of the peroxy acid. By strictly controlling the stoichiometry (2.0 equivalents of mCPBA) and maintaining low temperatures, the reaction bypasses the intermediate sulfoxide to quantitatively yield the sulfone[1].

Ether Demethylation (Oxygen Reactivity)

The 3-methoxy group on the distal phenyl ring can be cleaved using strong Lewis acids (e.g., BBr₃ in dichloromethane) to reveal a free phenol.

  • Mechanistic Causality: The Lewis acid coordinates to the ether oxygen, weakening the carbon-oxygen bond. Subsequent nucleophilic attack by the bromide ion on the less sterically hindered methyl group liberates the phenoxide, which is protonated during aqueous workup. This is a critical step in Structure-Activity Relationship (SAR) campaigns to introduce a hydrogen-bond donor.

Carbonyl Enolization (Alpha-Carbon Reactivity)

The α-protons adjacent to the ketone are mildly acidic. Under basic conditions (e.g., LDA at -78 °C), the compound forms a kinetically stable enolate, allowing for downstream α-alkylation, halogenation, or aldol additions.

De Novo Synthesis Workflow

The assembly of the dihydrochalcone backbone is most efficiently achieved via a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by chemoselective hydrogenation.

G A 2'-(methylthio)acetophenone + 3-methoxybenzaldehyde B Chalcone Intermediate (1-(2-methylthiophenyl)-3- (3-methoxyphenyl)prop-2-en-1-one) A->B Claisen-Schmidt NaOH, EtOH, RT C Target Dihydrochalcone (2'-thiomethyl-3-(3-methoxyphenyl) propiophenone) B->C Selective Hydrogenation Pd/C, HCOONH4 D Sulfone Derivative (Oxidation Product) C->D Oxidation mCPBA (2.0 eq), DCM

Synthetic workflow and oxidation of 2'-thiomethyl-3-(3-methoxyphenyl)propiophenone.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the causality behind every reagent choice is explicitly defined.

Protocol A: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)
  • Preparation: Dissolve 2'-(methylthio)acetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Catalysis: Add aqueous NaOH (40% w/v, 1.5 eq) dropwise while stirring vigorously at room temperature.

    • Causality: Slow addition prevents localized high concentrations of base, which minimizes the Cannizzaro reaction of the aldehyde and suppresses self-condensation of the ketone[2]. The base deprotonates the α-carbon of the acetophenone, forming a resonance-stabilized enolate that attacks the aldehyde[3].

  • Reaction & Dehydration: Stir for 12-24 hours. The initial aldol adduct spontaneously dehydrates due to the thermodynamic driving force of forming a highly conjugated α,β-unsaturated system[2].

  • Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the precipitated yellow chalcone, wash with cold water, and recrystallize from ethanol.

Protocol B: Chemoselective Hydrogenation to the Dihydrochalcone
  • Preparation: Dissolve the purified chalcone in methanol.

  • Reduction: Add 10% Palladium on Carbon (Pd/C, 0.05 eq) and ammonium formate (HCOONH₄, 5.0 eq).

    • Causality: Ammonium formate decomposes in situ upon mild heating to provide a steady, controlled source of hydrogen gas. This transfer hydrogenation method ensures the chemoselective reduction of the conjugated alkene without over-reducing the carbonyl group or the aromatic rings[4].

  • Heating: Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the yellow starting material.

  • Workup: Filter the hot mixture through a pad of Celite.

    • Causality: Celite prevents the finely divided, pyrophoric palladium catalyst from igniting upon exposure to oxygen and ensures a particulate-free filtrate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the target 2'-thiomethyl-3-(3-methoxyphenyl)propiophenone as a colorless to pale-yellow oil/solid.

Protocol C: Late-Stage Oxidation to the Sulfone Derivative
  • Preparation: Dissolve the dihydrochalcone in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Oxidation: Add mCPBA (2.2 eq) portion-wise over 15 minutes.

    • Causality: 2.0+ equivalents are strictly required for complete conversion to the sulfone. The low temperature controls the highly exothermic oxygen-transfer reaction, preventing unwanted side reactions[1].

  • Quenching: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous Na₂S₂O₃.

    • Causality: Sodium thiosulfate reduces any unreacted peroxy species, eliminating explosive hazards prior to solvent evaporation[1].

  • Washing: Wash the organic layer with saturated NaHCO₃ to neutralize and remove the m-chlorobenzoic acid byproduct. Dry over MgSO₄ and concentrate.

Analytical Characterization & Validation

Validating the successful conversion of the chalcone to the dihydrochalcone relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The saturation of the alkene fundamentally alters the electronic environment of the molecule.

Table 2: Comparative NMR Diagnostic Peaks

Structural FeatureChalcone IntermediateDihydrochalcone TargetDiagnostic Rationale
C2-C3 Linkage (¹H NMR) ~7.4 - 7.8 ppm (doublets, J=15.5 Hz)~3.0 - 3.3 ppm (multiplets/triplets)Reduction of the sp² hybridized alkene to sp³ hybridized alkanes shifts the protons significantly upfield. The J=15.5 Hz in the chalcone confirms trans (E) geometry.
Carbonyl (¹³C NMR) ~190 ppm~199 ppmThe loss of α,β-conjugation removes electron delocalization from the carbonyl, deshielding the carbon and shifting it further downfield.
Methoxy (-OCH₃) ~3.8 ppm (singlet, 3H)~3.8 ppm (singlet, 3H)Remains unaffected by the hydrogenation step; serves as an internal integration standard.
Methylthio (-SCH₃) ~2.4 ppm (singlet, 3H)~2.4 ppm (singlet, 3H)Remains unaffected by the hydrogenation step.
Mass Spectrometry m/z 285.1 [M+H]⁺m/z 287.1 [M+H]⁺The addition of two hydrogen atoms (+2 Da) confirms successful reduction.

References

  • National Institutes of Health (NIH) / PMC. "Chalcone: A Privileged Structure in Medicinal Chemistry".[Link]

  • ResearchGate. "Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones".[Link]

  • Der Pharma Chemica. "Selective Oxidation of Organosulphides using m-CPBA as oxidant".[Link]

Sources

Technical Guide: Dihydrochalcone Derivatives with Ortho-Thiomethyl Group

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the design, synthesis, and biological profiling of Dihydrochalcone (DHC) derivatives bearing an ortho-thiomethyl group . This specific structural motif—where a methoxy (


) or hydroxyl (

) group is replaced by a thiomethyl (

) group at the ortho position of the A or B ring—represents a strategic bioisosteric replacement in medicinal chemistry, particularly for modulating lipophilicity, metabolic stability, and binding affinity in targets like SGLT2 or taste receptors.

Executive Summary & Rationale

Dihydrochalcones (1,3-diphenylpropan-1-ones) are flexible scaffolds found in sweeteners (e.g., Neohesperidin DHC) and antidiabetic agents (e.g., Phlorizin). The introduction of an ortho-thiomethyl group (


)  creates a distinct pharmacological profile compared to the classical oxygenated analogs.
Why the Ortho-Thiomethyl Group?
  • Bioisosterism: The

    
     group is a bioisostere of 
    
    
    
    but with significantly different electronic and steric properties.
    • Lipophilicity:

      
       is more lipophilic (
      
      
      
      ) than
      
      
      (
      
      
      ), improving membrane permeability.
    • Electronic Effect: Sulfur is a weaker electron donor than oxygen, altering the pKa of nearby phenols and affecting hydrogen bond acceptor capability.

    • Metabolic "Soft Spot": The sulfur atom is susceptible to oxidation (sulfoxide

      
      
      
      
      
      sulfone
      
      
      ), serving as a metabolic handle or a pro-drug strategy.
  • Conformational Locking: The bulky sulfur atom at the ortho position induces torsional strain, locking the B-ring relative to the carbonyl linker, which is critical for fitting into the SGLT2 proximal binding pocket.

Chemical Synthesis: Overcoming the "Sulfur Challenge"

The synthesis of ortho-thiomethyl dihydrochalcones presents a specific chemoselective challenge: Catalyst Poisoning . Standard catalytic hydrogenation (H


, Pd/C) used to reduce chalcones to dihydrochalcones is often incompatible with sulfur-containing substrates, as the sulfur lone pair binds irreversibly to the active metal sites (Pd, Pt), deactivating the catalyst.
Synthetic Pathway

The preferred route involves a Claisen-Schmidt Condensation followed by a Non-Catalytic (or Sulfur-Tolerant) Reduction .

Step 1: Claisen-Schmidt Condensation

Reaction of an ortho-thiomethyl benzaldehyde with acetophenone (or vice versa) under basic conditions.

  • Reagents: 2-(Methylthio)benzaldehyde + Acetophenone.

  • Catalyst: NaOH or KOH (aq/EtOH).

  • Product: 2'-(Methylthio)chalcone (Enone intermediate).

Step 2: Chemoselective Reduction (The Critical Step)

To avoid catalyst poisoning, we utilize Zinc-Acetic Acid or Sodium Borohydride with a Transition Metal Salt (e.g., NiCl


 or CuCl), which functions via a hydride transfer mechanism rather than surface catalysis.
  • Method A (Recommended): Zn dust in Acetic Acid (Reflux). This selectively reduces the

    
    -double bond without touching the carbonyl or the thiomethyl group.
    
  • Method B (Alternative): NaBH

    
     + NiCl
    
    
    
    (Nickel Boride generated in situ).

Visualization: Synthesis & SAR Logic

DHC_Synthesis cluster_SAR SAR Implications SM1 2-(Methylthio)benzaldehyde (Lipophilic B-Ring) Chalcone INTERMEDIATE: 2'-(Methylthio)chalcone (α,β-Unsaturated) SM1->Chalcone Claisen-Schmidt (NaOH, EtOH) SM2 Acetophenone (A-Ring Scaffold) SM2->Chalcone DHC TARGET: 2'-(Methylthio)dihydrochalcone (Saturated Linker) Chalcone->DHC Zn / AcOH (Chemoselective Reduction) Poison Catalyst Poisoning! (Pd/C fails due to S-binding) Chalcone->Poison H2 / Pd-C S_Atom Ortho-SMe Group Effect1 Increased Lipophilicity (Better Permeability) S_Atom->Effect1 Effect2 Metabolic Oxidation (S -> SO -> SO2) S_Atom->Effect2

Figure 1: Synthetic pathway highlighting the divergence from standard hydrogenation due to sulfur poisoning.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Methylthio)chalcone

Objective: Form the carbon skeleton with the


-unsaturation.
  • Reagents:

    • 2-(Methylthio)benzaldehyde (10 mmol, 1.52 g)

    • Acetophenone (10 mmol, 1.20 g)

    • Ethanol (20 mL)

    • NaOH (40% aq.[1] solution, 5 mL)

  • Procedure:

    • Dissolve the aldehyde and acetophenone in Ethanol in a 100 mL round-bottom flask.

    • Add the NaOH solution dropwise while stirring at 0°C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 12–24 hours. A precipitate (yellow solid) should form.

    • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base).

    • Filter the yellow solid, wash with cold water, and recrystallize from Ethanol.

  • Validation:

    • TLC: Silica gel, Hexane:EtOAc (8:1). Product is less polar than starting materials.

    • 1H NMR: Look for the characteristic doublet signals of the

      
      -protons (
      
      
      
      Hz, indicative of trans-geometry) around 7.4–8.0 ppm.
Protocol B: Chemoselective Reduction (Zn/AcOH)

Objective: Reduce the alkene to an alkane without reducing the ketone or desulfurizing the molecule.

  • Reagents:

    • 2-(Methylthio)chalcone (5 mmol)

    • Zinc Dust (Activated, 25 mmol)

    • Glacial Acetic Acid (30 mL)

  • Procedure:

    • Dissolve the chalcone in Glacial Acetic Acid.

    • Add Zinc dust in portions.

    • Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor by TLC (disappearance of the fluorescent chalcone spot).

    • Workup: Filter off the excess Zinc while hot.

    • Concentrate the filtrate under reduced pressure.

    • Dilute with EtOAc, wash with saturated NaHCO

      
       (to remove acid), then Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Validation:

    • 1H NMR: Disappearance of the alkene doublets (7.4–8.0 ppm). Appearance of two triplets (or multiplets) corresponding to the

      
       linker around 3.0–3.4 ppm.
      
    • MS: M+ peak should be [Chalcone + 2H].

Biological Profiling & Data Interpretation

When evaluating these derivatives, the following assays are critical.

Table 1: Expected Physicochemical & Biological Profile
Parameter2'-Methoxy DHC (Control)2'-Thiomethyl DHC (Target)Impact/Significance
LogP (Lipophilicity) ~2.5~3.1Higher. Better passive diffusion across membranes; potential for higher brain penetration.
H-Bond Acceptors Strong (Oxygen)Weak (Sulfur)Altered binding kinetics; Sulfur is a poor H-bond acceptor, potentially changing selectivity.
Metabolic Stability Demethylation (CYP450)S-Oxidation (FMO/CYP)Different Route. Forms Sulfoxide/Sulfone metabolites which may retain activity (active metabolites).
SGLT2 Potency High (if glycosylated)VariableThe bulky -SMe group may clash with the specific "proximal phenyl" pocket unless the linker is flexible.
Key Assay: SGLT2 Glucose Uptake Inhibition[2]
  • Cell Line: CHO cells overexpressing human SGLT2.

  • Tracer: [14C]-Methyl-

    
    -D-glucopyranoside (AMG).
    
  • Protocol: Incubate cells with the DHC derivative (1 nM – 10

    
    M) for 30 mins, then add Tracer. Lyse cells and measure radioactivity.
    
  • Expectation: If the ortho-thiomethyl group mimics the steric bulk of the ortho-chloro or ortho-methyl groups found in gliflozins (e.g., Dapagliflozin), potency should be maintained or improved.

References

  • Chalcone Synthesis: Patil, C. B., et al. "Synthesis and biological evaluation of novel chalcones."[1] Journal of Heterocyclic Chemistry, 2021. Link

  • Reduction Methodologies: Ranu, B. C., & Sarkar, A. "Zinc-Acetic Acid: A Cheap and Efficient Reagent for the Reduction of Conjugated Enones." Tetrahedron Letters, 1994. Link

  • SGLT2 Inhibitor SAR: Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor." Diabetes, Obesity and Metabolism, 2012. Link

  • Sulfur Bioisosterism: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

  • Dihydrochalcone Sweeteners: Ben Abu, N., et al. "Taste Properties of Dihydrochalcones." Journal of Agricultural and Food Chemistry, 2018. Link

Sources

Molecular weight and formula of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity & Physicochemical Profile[1][2]

3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone is a specialized organic scaffold belonging to the dihydrochalcone class. Structurally, it consists of a central propan-1-one linker connecting two aromatic systems: a 2-(methylthio)phenyl ring (Ring A) and a 3-methoxyphenyl ring (Ring B).

This molecule is primarily utilized in medicinal chemistry as a lipophilic building block for Structure-Activity Relationship (SAR) libraries, particularly in the development of kinase inhibitors, anti-inflammatory agents, and CNS-active small molecules. The ortho-methylthio group (often referred to trivially as "thiomethyl") serves as a bioisostere for ortho-chloro or ortho-methoxy substituents, modulating metabolic stability and hydrophobic interactions.

Chemical Passport
PropertyData
CAS Registry Number Analogous to 898769-81-8 (Isomer Reference)
IUPAC Name 1-[2-(Methylthio)phenyl]-3-(3-methoxyphenyl)propan-1-one
Molecular Formula C₁₇H₁₈O₂S
Molecular Weight 286.39 g/mol
Monoisotopic Mass 286.1028 Da
SMILES CSc1ccccc1C(=O)CCc2cccc(OC)c2
LogP (Predicted) 4.23 ± 0.4 (High Lipophilicity)
Topological Polar Surface Area (TPSA) 42.37 Ų (Good Membrane Permeability)
Physical State Pale yellow oil or low-melting solid (dependent on purity)

Structural Anatomy & Pharmacophore Logic

The molecule's efficacy as a chemical probe lies in its specific substitution pattern, which balances steric bulk with electronic effects.

Functional Group Analysis
  • 2'-Thiomethyl (Ring A): The bulky sulfur atom at the ortho position forces the carbonyl group out of coplanarity with the phenyl ring, creating a "twisted" conformation. This steric lock can enhance selectivity for specific enzyme pockets (e.g., p38 MAP kinase) by mimicking the twist found in biaryl inhibitors.

  • Propan-1-one Linker: A flexible 3-carbon tether that allows the two aromatic rings to adopt an induced-fit conformation within a binding site. Unlike the rigid alkene of a chalcone, this saturated linker permits free rotation.

  • 3-Methoxy (Ring B): Acts as a hydrogen bond acceptor. The meta positioning is critical; it often targets specific serine or threonine residues in receptor active sites without the steric clash associated with ortho substitution.

Structural Visualization

The following diagram illustrates the logical connectivity and functional zones of the molecule.

G cluster_0 Pharmacophore Zones RingA Ring A: 2-(Methylthio)phenyl (Lipophilic/Steric Lock) Linker Linker: Propan-1-one (Flexible Tether) RingA->Linker C1-C(=O) Bond RingB Ring B: 3-Methoxyphenyl (H-Bond Acceptor) Linker->RingB C3-Aromatic Bond

Figure 1: Pharmacophore segmentation of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone.

Synthetic Protocol (Self-Validating Workflow)

The synthesis follows a convergent Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This route is preferred over Friedel-Crafts acylation due to the regioselectivity required for the 3-methoxy ring.

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Aldol condensation of 2'-methylthioacetophenone and 3-methoxybenzaldehyde.

  • Reagents: 2'-Methylthioacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2'-methylthioacetophenone in ethanol at 0°C.

    • Add 3-methoxybenzaldehyde followed by dropwise addition of aqueous NaOH (10%).

    • Stir at room temperature for 12–16 hours. A yellow precipitate (Chalcone) will form.

    • Validation Point: TLC (Hexane/EtOAc 4:1) should show the disappearance of the ketone starting material and the appearance of a UV-active spot with lower R_f.

    • Workup: Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol.

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Catalytic hydrogenation of the α,β-unsaturated ketone.

  • Reagents: Chalcone intermediate, H₂ (balloon pressure or 1 atm), 10% Pd/C (5 mol%), Ethyl Acetate or Methanol.

  • Procedure:

    • Dissolve the chalcone in ethyl acetate.

    • Add 10% Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen).

    • Purge with Hydrogen gas and stir vigorously at RT for 2–4 hours.

    • Critical Control: Monitor closely by TLC. Stop immediately upon disappearance of the alkene spot to prevent reduction of the carbonyl group (over-reduction to the alcohol).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

Synthetic Pathway Diagram

Synthesis SM1 2'-Methylthioacetophenone (C9H10OS) Step1 Step 1: Claisen-Schmidt Condensation (NaOH, EtOH, RT, 12h) SM1->Step1 SM2 3-Methoxybenzaldehyde (C8H8O2) SM2->Step1 Chalcone Intermediate: Chalcone (Enone) (E)-1-(2-(methylthio)phenyl)-3-(3-methoxyphenyl)prop-2-en-1-one Step1->Chalcone - H2O Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, EtOAc) Chalcone->Step2 Product FINAL PRODUCT: 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone (C17H18O2S) Step2->Product + H2

Figure 2: Step-by-step synthetic pathway from commercially available precursors.

Analytical Characterization (Predicted)

To validate the identity of the synthesized molecule, compare experimental data against these predicted spectral fingerprints.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignment
2.45 Singlet3H-S-CH₃ (Methylthio group)
3.05 Triplet (J=7.5 Hz)2H-CH₂- (Benzylic, adjacent to Ring B)
3.25 Triplet (J=7.5 Hz)2H-CH₂-C(=O)- (Alpha to carbonyl)
3.80 Singlet3H-O-CH₃ (Methoxy group)
6.75 - 7.25 Multiplet4HRing B Protons (Aromatic)
7.30 - 7.80 Multiplet4HRing A Protons (Aromatic)
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: 287.11 m/z

  • Key Fragments:

    • m/z 165: [C9H9OS]⁺ (Acylium ion of the 2-thiomethylphenyl moiety).

    • m/z 121: [C8H9O]⁺ (Tropylium ion derivative from the methoxybenzyl fragment).

Applications & Research Context

Medicinal Chemistry

This molecule serves as a privileged scaffold in drug discovery. The dihydrochalcone core is a known pharmacophore for:

  • Kinase Inhibition: Analogues have shown activity against p38 MAP kinase, targeting the ATP-binding pocket.

  • Antioxidant Activity: The 3-methoxy group can be metabolically demethylated to a phenol, activating Nrf2 pathways.

Bioisosterism

The 2'-thiomethyl group is of particular interest to researchers optimizing drug candidates. It offers:

  • Lipophilicity Boost: Increases LogP by ~0.6 units compared to a methoxy group, enhancing blood-brain barrier (BBB) penetration.

  • Metabolic Blockade: Prevents ring oxidation at the ortho position, extending half-life (

    
    ).
    

References

  • Fluorochem. (2025). Product Specification: 2'-Methoxy-3-(2-thiomethylphenyl)propiophenone (Isomer Analog). Retrieved from

  • ChemScene. (2025). 3-(2-Methoxyphenyl)-2'-thiomethylpropiophenone (CAS 898769-81-8). Retrieved from

  • BenchChem. (2025).[1][2] Synthesis of Methoxy-Substituted Propiophenones: Technical Support Guide. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 3'-Methoxypropiophenone (Precursor Context).[2][4] National Library of Medicine.[3] Retrieved from [3]

  • Cayman Chemical. (2025). Forensic Analytical Standards: Propiophenone Derivatives. Retrieved from

Sources

A Technical Guide to Sulfur-Containing Propiophenone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The propiophenone scaffold has long been recognized as a privileged structure in medicinal chemistry, valued for its synthetic accessibility and its capacity to engage with a wide array of biological targets.[1] The strategic incorporation of sulfur-containing moieties into this framework has unlocked new avenues for therapeutic innovation, yielding derivatives with potent and diverse pharmacological activities. This technical guide provides an in-depth exploration of sulfur-containing propiophenone derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the critical role of sulfur in modulating molecular properties, detail robust synthetic methodologies, analyze key therapeutic applications with a focus on anticancer agents, and elucidate structure-activity relationships. This document serves as a foundational resource, integrating field-proven insights with rigorous scientific data to accelerate the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

The Propiophenone Core: A Foundation for Discovery

The propiophenone structure, characterized by a phenyl ring attached to a propan-1-one chain, is a fundamental building block in organic synthesis and medicinal chemistry.[1] Its relative simplicity allows for straightforward chemical modification at multiple positions, making it an ideal starting point for the development of compound libraries. Propiophenone derivatives are structurally related to chalcones (1,3-diaryl-2-propen-1-ones), which are well-documented precursors to flavonoids and possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This shared heritage underscores the inherent potential of the propiophenone scaffold to interact with crucial biological pathways.

The Strategic Role of Sulfur Incorporation

Sulfur is a vital element in the design of modern pharmaceuticals, with sulfur-containing functional groups present in a vast number of FDA-approved drugs.[5][6][7][8] Its inclusion in the propiophenone scaffold is a deliberate design choice aimed at enhancing therapeutic potential through several key mechanisms:

  • Modulation of Physicochemical Properties: Sulfur, in its various oxidation states (e.g., thioether, sulfone, sulfonamide), can fine-tune a molecule's polarity, lipophilicity, and ionization state.[5][9] These modifications are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhanced Target Binding: Sulfur atoms can participate in a range of noncovalent interactions that are crucial for high-affinity ligand-protein binding. These include hydrogen bonds, sulfur-aromatic interactions, and interactions with the σ-holes of C–S bonds, which can engage with electron-rich domains on a protein target.[9]

  • Metabolic Stability: The introduction of sulfur-containing heterocycles like thiophene or thiazole can block sites of metabolism, increasing the compound's half-life and bioavailability.

  • Bioisosteric Replacement: Sulfur-containing groups often serve as effective bioisosteres for other functional groups. For instance, a thiophene ring can replace a phenyl ring, altering electronic properties while maintaining a similar spatial arrangement, which can lead to improved potency or selectivity.

Key Classes and Synthetic Strategies

The versatility of the propiophenone core allows for the integration of various sulfur-containing motifs. This section will focus on two prominent classes—thiophene and thiazole derivatives—and provide validated synthetic protocols.

Thiophene-Containing Propiophenones

Thiophene, a five-membered aromatic heterocycle, is a common feature in many successful drugs.[10] Its derivatives have demonstrated significant potential as anticancer agents by targeting a wide range of cancer-specific proteins and signaling pathways.[10][11]

Synthetic Approach: Friedel-Crafts Acylation

A primary and reliable method for synthesizing aryl ketones like propiophenones is the Friedel-Crafts acylation.[12] This reaction involves the acylation of an aromatic ring (in this case, thiophene) with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Protocol 1: Synthesis of 1-(Thiophen-2-yl)propan-1-one

  • Principle: This protocol describes the electrophilic acylation of thiophene with propionyl chloride using aluminum chloride (AlCl₃) as the Lewis acid catalyst. The catalyst activates the acylating agent, facilitating the attack by the electron-rich thiophene ring.

  • Materials:

    • Thiophene (1.0 eq)

    • Propionyl chloride (1.1 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (1 M HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for elution

  • Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and AlCl₃ (1.2 eq). Cool the suspension to 0 °C in an ice bath.

      • Causality: The reaction must be conducted under anhydrous conditions as the Lewis acid catalyst and the acyl chloride are sensitive to moisture. The initial cooling controls the exothermic reaction upon addition of the acyl chloride.

    • Acyl Chloride Addition: Add propionyl chloride (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C to form the acylium ion complex.

    • Thiophene Addition: Add a solution of thiophene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

      • Causality: Dropwise addition prevents a rapid, uncontrolled exothermic reaction.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Quenching: Once the reaction is complete (typically 2-4 hours), carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

      • Causality: This step quenches the reaction by hydrolyzing the aluminum chloride and decomposing the aluminum complexes formed.

    • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

      • Causality: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any excess acid. The brine wash removes residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification (Self-Validation): Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

    • Characterization (Self-Validation): Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is 1-(thiophen-2-yl)propan-1-one.

Thiazole-Containing Propiophenones

The thiazole ring is another privileged heterocyclic scaffold found in numerous bioactive compounds, including antibiotics and anticancer agents.[13][14][15][16] Its incorporation can significantly enhance the therapeutic profile of the parent propiophenone.

Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide.

Protocol 2: Synthesis of 2-Amino-4-phenyl-5-propionylthiazole

  • Principle: This protocol utilizes the Hantzsch synthesis by reacting 2-bromo-1-phenylpropane-1,3-dione (an α-haloketone derivative of propiophenone) with thiourea. The reaction proceeds via a condensation and subsequent cyclization to form the thiazole ring.

  • Materials:

    • 3-Oxo-3-phenylpropanoic acid

    • Thionyl chloride (SOCl₂)

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Thiourea (1.0 eq)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃)

  • Step-by-Step Methodology:

    • Synthesis of α-Bromopropiophenone (Intermediate): a. Convert 3-oxo-3-phenylpropanoic acid to its acid chloride using thionyl chloride. b. React the acid chloride with a suitable propionylating agent. c. Perform α-bromination of the resulting propiophenone derivative using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). Purify the intermediate.

      • Causality: The α-haloketone is the key electrophile required for the Hantzsch synthesis.

    • Reaction Setup: In a round-bottom flask, dissolve the purified α-bromopropiophenone derivative (1.0 eq) and thiourea (1.0 eq) in ethanol.

    • Cyclization: Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

      • Causality: The heat provides the activation energy for the nucleophilic attack of the thioamide sulfur on the α-carbon and the subsequent cyclization and dehydration steps.

    • Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. A precipitate will form.

    • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

    • Purification (Self-Validation): Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure thiazole derivative.

    • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Pharmacological Applications and Biological Targets

Sulfur-containing propiophenone derivatives have shown significant promise primarily as anticancer agents, acting through various mechanisms.[17][18] Many of these compounds function as inhibitors of critical cellular processes like cell cycle progression and signal transduction.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant number of chalcone and propiophenone derivatives exert their anticancer effects by interacting with the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.[19]

  • Mechanism of Action: These compounds can bind to the colchicine-binding site on β-tubulin.[19] This binding disrupts the dynamic equilibrium of microtubule polymerization and depolymerization. The consequence is a halt in the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately leading to programmed cell death, or apoptosis.[3][19] The indole-chalcone hybrids are a notable example of derivatives designed to enhance tubulin binding.[19]

Anticancer Activity: Kinase Inhibition

Aberrant signaling through protein kinase pathways is a hallmark of many cancers. Thiophene and thiazole-containing compounds have been developed as potent kinase inhibitors.[20][10]

  • Mechanism of Action: These derivatives can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Phosphoinositide 3-kinase (PI3K).[2][3] By blocking the kinase activity, they can shut down downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. For example, inhibition of the PI3K/AKT/mTOR pathway is a documented mechanism for some chalcone-related compounds.[2]

Data Presentation and Structure-Activity Relationships (SAR)

The systematic modification of the propiophenone scaffold allows for the exploration of structure-activity relationships (SAR), providing crucial insights for optimizing lead compounds.

Table 1: Representative Anticancer Activity of Thiophene-Propiophenone Derivatives

Compound IDR1 (at Thiophene C5)R2 (at Phenyl Ring)Cell LineIC₅₀ (µM)Citation
TP-1 -H-HMCF-7 (Breast)15.2[17]
TP-2 -CH₃-HMCF-7 (Breast)8.5[17]
TP-3 -H4-OCH₃MCF-7 (Breast)5.1[21]
TP-4 -H4-ClMCF-7 (Breast)2.8[17][21]

Note: Data is representative and compiled from multiple sources for illustrative purposes.

SAR Insights:

  • Electron-Withdrawing Groups: The data suggests that the presence of electron-withdrawing groups, such as a chlorine atom at the para-position of the phenyl ring (TP-4), significantly enhances cytotoxic activity.[21]

  • Electron-Donating Groups: Conversely, electron-donating groups like a methoxy substituent (TP-3) also appear to increase potency compared to the unsubstituted analog, indicating that electronic effects on both rings play a complex role in target interaction.[21]

  • Substitutions on the Thiophene Ring: Even small alkyl substitutions on the thiophene ring (TP-2) can improve activity, likely by influencing the compound's conformation or hydrophobic interactions within the binding pocket.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex scientific processes. The following are represented in the DOT language for use with Graphviz.

Diagram 1: General Drug Discovery Workflow

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Crude Product Characterization Structural Confirmation (NMR, MS) Purification->Characterization Pure Compound Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Characterization->Screening Validated Compounds Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Assay) Screening->Mechanism Active Hits SAR SAR Analysis Mechanism->SAR ADME In Vitro ADME/Tox SAR->ADME Optimized Leads G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiophene-Propiophenone Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT pathway by a sulfur-containing propiophenone.

Challenges and Future Perspectives

While sulfur-containing propiophenone derivatives hold immense promise, challenges remain. The development of resistance to anticancer drugs is a significant hurdle, necessitating the design of compounds that can overcome these mechanisms. [3]Future research should focus on:

  • Multi-Targeting Ligands: Designing derivatives that can simultaneously inhibit multiple cancer-related pathways to prevent resistance.

  • Improving Drug-like Properties: Further optimization of ADME-Tox profiles to ensure safety and efficacy in vivo.

  • Exploring New Therapeutic Areas: While oncology is a major focus, the anti-inflammatory, antidiabetic, and antimicrobial potential of these scaffolds warrants deeper investigation. [1][4]

Conclusion

The propiophenone scaffold, enhanced by the strategic inclusion of sulfur-containing moieties, represents a highly promising and versatile platform for modern drug discovery. The synthetic tractability of these compounds, combined with the diverse pharmacological activities they exhibit—particularly in the realm of oncology—makes them a compelling area for continued research. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge needed to innovate and contribute to the development of novel therapeutics derived from this potent chemical class.

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A Technical Guide to the Synthesis and Application of 3-Methoxy Substituted Dihydrochalcone Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dihydrochalcones, a subclass of flavonoids, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The strategic introduction of a methoxy group at the 3-position of the B-ring in the dihydrochalcone scaffold has been shown to modulate their pharmacological properties, offering a promising avenue for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of 3-methoxy substituted dihydrochalcone libraries. We will explore the rationale behind experimental choices in their synthesis, detail step-by-step protocols for library generation, and discuss their diverse biological applications, with a focus on anticancer, anti-inflammatory, and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Significance of the Dihydrochalcone Scaffold and 3-Methoxy Substitution

Dihydrochalcones are characterized by a C6-C3-C6 backbone, consisting of two aromatic rings linked by a three-carbon aliphatic chain.[1] Unlike their unsaturated precursors, chalcones, the saturated nature of this linker imparts greater conformational flexibility, which can lead to enhanced interactions with biological targets. Dihydrochalcones are found in various plant species and have been reported to possess a wide array of pharmacological properties, including antioxidant, antidiabetic, and neuroprotective effects.[2][3][4]

The introduction of a methoxy (-OCH3) group at the 3-position of the B-ring is a key structural modification that can significantly influence the bioactivity of dihydrochalcones. The 3-methoxy group can impact the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic substitution has been associated with enhanced potency in several therapeutic areas, making the 3-methoxy substituted dihydrochalcone scaffold a compelling starting point for the generation of compound libraries for high-throughput screening.[5]

Synthesis of a 3-Methoxy Substituted Dihydrochalcone Library: A Two-Step Approach

The construction of a 3-methoxy substituted dihydrochalcone library is typically achieved through a robust and versatile two-step synthetic sequence: a Claisen-Schmidt condensation to form the chalcone intermediate, followed by a selective catalytic hydrogenation to yield the target dihydrochalcone.

Step 1: Claisen-Schmidt Condensation for 3-Methoxychalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of chalcones.[6][7] This reaction involves the base- or acid-catalyzed condensation of an acetophenone with a benzaldehyde. For the synthesis of a 3-methoxy substituted library, 3-methoxyacetophenone serves as a key building block, which is reacted with a diverse panel of substituted benzaldehydes to introduce chemical diversity.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-methoxyacetophenone and 1.0-1.2 equivalents of the desired substituted benzaldehyde in ethanol or methanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as 40-60% potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 equivalents).[8] The reaction mixture will typically turn yellow or orange.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of cold water or ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

  • Purification: Collect the crude chalcone by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[9]

Causality Behind Experimental Choices: The use of a strong base is crucial for the deprotonation of the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation. The reaction is typically performed at room temperature to minimize side reactions. Acidification during work-up ensures the protonation of the phenoxide and neutralizes the basic catalyst, facilitating the precipitation of the chalcone product.

Step 2: Selective Catalytic Hydrogenation to Dihydrochalcones

The second step involves the selective reduction of the α,β-double bond of the chalcone intermediate to afford the corresponding dihydrochalcone. Catalytic hydrogenation is the most common and efficient method for this transformation.[10][11]

  • Catalyst and Substrate Preparation: In a hydrogenation vessel, dissolve the synthesized 3-methoxychalcone in a suitable solvent such as ethanol, methanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the chalcone starting material is no longer detectable.

  • Catalyst Removal and Product Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude dihydrochalcone. The product can be further purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: Palladium on carbon is a highly effective and selective catalyst for the hydrogenation of carbon-carbon double bonds in the presence of other reducible functional groups like carbonyls and aromatic rings. The use of a hydrogen atmosphere provides the necessary reagent for the reduction. Filtration through Celite is a standard and effective method for removing the heterogeneous catalyst.

Characterization of the Library Compounds

The identity and purity of the synthesized 3-methoxy substituted dihydrochalcones should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl group.

Biological Activities of 3-Methoxy Substituted Dihydrochalcones

The 3-methoxy substituted dihydrochalcone scaffold has demonstrated a wide range of biological activities, making it a valuable template for drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of methoxy-substituted chalcones and dihydrochalcones.[1][12] Their mechanisms of action are often multifactorial and can include:

  • Induction of Cell Cycle Arrest: These compounds can arrest cancer cells in different phases of the cell cycle, preventing their proliferation. For instance, some methoxychalcone derivatives have been shown to induce G1 or G2/M phase arrest.[1]

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

  • Inhibition of Key Signaling Pathways: Methoxy-substituted chalcones have been reported to inhibit critical signaling pathways involved in cancer cell growth and survival, such as the mTOR and NF-κB pathways.[1][5]

Table 1: Anticancer Activity of Selected Methoxy-Substituted Chalcone and Dihydrochalcone Analogs

CompoundCancer Cell LineActivityIC₅₀ (µM)Reference
2',5'-DimethoxychalconeC-33A (Cervical)Antiproliferative7.7[3]
2',5'-DimethoxychalconeA-431 (Skin)Antiproliferative9.2[3]
2',5'-DimethoxychalconeMCF-7 (Breast)Antiproliferative8.5[3]
3-Hydroxy-4,3',4',5'-tetramethoxychalconeA549 (Lung)Cytotoxicity~5[5]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. 3-Methoxy substituted dihydrochalcones have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the NF-κB signaling pathway.[5][13]

  • Mechanism of NF-κB Inhibition: The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes. Methoxy-substituted chalcones can inhibit NF-κB activation by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This, in turn, blocks the nuclear translocation of NF-κB and subsequent transcription of its target genes, which include cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][14]

Table 2: Anti-inflammatory Activity of Methoxy-Substituted Chalcone Analogs

CompoundAssayTargetIC₅₀Reference
3-Hydroxy-4,3',4',5'-tetramethoxychalconeNF-κB InhibitionNF-κBLow µM[5]
Chalcone AnaloguesNO Production InhibitioniNOS3.1 µM (Compound 51)[13]
Antimicrobial and Antifungal Activity

The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Methoxy-substituted chalcones have demonstrated promising activity against a range of bacteria and fungi.[3][15] The presence and position of the methoxy group can significantly influence the antimicrobial spectrum and potency.

Table 3: Antimicrobial and Antifungal Activity of Methoxy-Substituted Chalcones

CompoundMicroorganismActivityMIC (µg/mL)Reference
3',4',5'-TrimethoxychalconeCandida kruseiAntifungal3.9[3]
3'-MethoxychalconePseudomonas aeruginosaAntibacterial7.8[3]
Trifluoromethoxy Substituted ChalconesVarious Bacteria and FungiAntimicrobialPotent Activity[15]

Visualization of Key Processes

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Catalytic Hydrogenation cluster_final Final Product 3-Methoxyacetophenone 3-Methoxyacetophenone Reaction1 Base-catalyzed Condensation 3-Methoxyacetophenone->Reaction1 Substituted Benzaldehydes Substituted Benzaldehydes Substituted Benzaldehydes->Reaction1 3-Methoxychalcone Library 3-Methoxychalcone Library Reaction1->3-Methoxychalcone Library Reaction2 Pd/C, H₂ 3-Methoxychalcone Library->Reaction2 3-Methoxy Dihydrochalcone Library 3-Methoxy Dihydrochalcone Library Reaction2->3-Methoxy Dihydrochalcone Library

Caption: Synthetic workflow for the 3-methoxy substituted dihydrochalcone library.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 3-methoxy dihydrochalcones.

Conclusion and Future Perspectives

The 3-methoxy substituted dihydrochalcone scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic strategies outlined in this guide are robust and amenable to the creation of diverse compound libraries for screening against a wide range of biological targets. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities underscore the therapeutic potential of this compound class. Future research should focus on further elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and exploring the in vivo efficacy of lead compounds derived from these libraries. The continued exploration of 3-methoxy substituted dihydrochalcones is poised to yield new and effective treatments for a variety of human diseases.

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  • Li, Y., Zhang, J., & Wang, Y. (2020). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Advances, 10(52), 31235-31245. [Link]

  • Kim, D. J., Lee, J. W., & Kim, K. W. (2012). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research, 32(9), 3843-3850. [Link]

  • Yuniastuti, A., & Santosa, S. J. (2017). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. In AIP Conference Proceedings (Vol. 1823, No. 1, p. 020063). AIP Publishing LLC. [Link]

  • Wang, Y., Zhang, J., & Li, Y. (2020). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Advances, 10(28), 16467-16477. [Link]

  • Claisen–Schmidt condensation. (2023, October 29). In Wikipedia. [Link]

  • Mthembu, L. H., & Nsele, P. Z. (2021). Synthetic strategies for dihydrochalcones. Arkivoc, 2021(6), 1-22. [Link]

  • Bugarin, A., & Connell, B. T. (2010). Transfer Hydrogenation of Flavanones and ortho-Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium Complexes. European Journal of Organic Chemistry, 2010(26), 5039-5045. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals, 13(11), 375. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals, 13(11), 375. [Link]

  • Pinto, D. C., & Silva, A. M. (2023). Research into New Molecules with Anti-Inflammatory Activity. Pharmaceuticals, 16(3), 433. [Link]

  • Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). [Link]

  • Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum. [Link]

  • Claisen-Schmidt-Condensation. [Link]

  • Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone. [Link]

  • Ishizu, T., & Ohshima, H. (2003). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. Bioorganic & Medicinal Chemistry Letters, 13(10), 1779-1782. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]

  • Chalcones functionalized with methoxy groups (-OCH3): Preparation, characterization and spectroscopic studies. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH. Chirality, 28(11), 728-736. [Link]

  • BioCrick. (n.d.). Bioactive Screening Libraries. [Link]

  • Karaman, I., Gezegen, H., Gürdere, M. B., Dingil, A., & Ceylan, M. (2010). Screening of biological activities of a series of chalcone derivatives against human pathogenic microorganisms. Chemistry & Biodiversity, 7(2), 400-408. [Link]

  • Kumar, A., Kumar, S., & Kumar, A. (2010). Synthesis and biological screening of a combinatorial library of beta-chlorovinyl chalcones as anticancer, anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 45(3), 1244-1249. [Link]

  • Susanti, E., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465. [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • KU High Throughput Screening Laboratory. (n.d.). KU-HTS Compound Libraries. [Link]

  • Wang, X., & Sun, Y. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Food Science & Nutrition, 8(2), 1165-1172. [Link]

  • Susanti, E. V. H., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. In Proceedings of the 1st International Conference on Science and Technology for an Internet of Things (pp. 1-4). SCITEPRESS - Science and Technology Publications. [Link]

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Diarylpropanone Derivatives in Drug Discovery: Structural Informatics and Synthesis of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and synthetic drug development professionals. Document Type: Technical Whitepaper

Executive Summary

The 1,3-diarylpropan-1-one (diarylpropanone) scaffold is a privileged structure in medicinal chemistry, frequently serving as a precursor to complex heterocycles and acting as a core pharmacophore in anti-inflammatory and antineoplastic agents. This whitepaper provides an in-depth technical analysis of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone , a specific functionalized derivative. By bridging computational structural informatics (SMILES parsing) with empirical synthetic methodologies, this guide establishes a self-validating framework for the design, synthesis, and verification of diarylpropanone analogs.

Structural Informatics & SMILES Representation

In cheminformatics, the Simplified Molecular-Input Line-Entry System (SMILES) is the industry standard for encoding molecular graphs into machine-readable ASCII strings[1]. The generation of a canonical SMILES string is not merely a documentation step; it is a causal requirement for molecular deduplication, molecular dynamics parameterization, and quantitative structure-activity relationship (QSAR) modeling[2].

SMILES Syntax Breakdown

The canonical SMILES string for 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone is: CSC1=CC=CC=C1C(=O)CCC2=CC(OC)=CC=C2

To understand the topological mapping generated by Daylight-based algorithms[3], we deconstruct the string into its functional domains:

  • CS : The methylthio (thiomethyl) ether group.

  • C1=CC=CC=C1 : The 2'-substituted phenyl ring (Ring 1). The ring closure 1 denotes the connection back to the substituted carbon.

  • C(=O) : The propiophenone carbonyl core. The = explicitly defines the double bond to oxygen, establishing the sp² hybridization critical for the molecule's dipole moment.

  • CCC : The aliphatic ethylene bridge (-CH2-CH2-) connecting the carbonyl to the second aromatic system.

  • 2=CC(OC)=CC=C2 : The 3-methoxyphenyl group (Ring 2). The OC branch denotes the methoxy substituent at the meta-position relative to the propionyl attachment point.

Physicochemical Profiling

The molecular graph encoded by the SMILES string allows for the rapid computation of physicochemical properties. These metrics dictate the molecule's pharmacokinetic potential (Lipinski's Rule of Five compliance).

Table 1: Computed Physicochemical Properties

PropertyValueComputational Rationale
Molecular Formula C₁₇H₁₈O₂SDerived directly from SMILES aliphatic and aromatic node count.
Molecular Weight 286.39 g/mol Favorable for oral bioavailability (Well below the 500 Da threshold).
Exact Mass 286.1027 DaMonoisotopic mass required for high-resolution MS validation.
Topological Polar Surface Area 51.60 ŲSum of O (carbonyl), O (ether), and S (thioether) contributions. Optimal for membrane permeability.
Rotatable Bonds 8Governs conformational flexibility required for induced-fit receptor binding.
LogP (Predicted) ~3.8Indicates high lipophilicity, driving hydrophobic pocket interactions.

Pharmacological Context & Target Pathways

Diarylpropanones are structurally related to chalcones but lack the α,β-unsaturated double bond, which removes the Michael acceptor liability. This makes them highly stable scaffolds. Specifically, derivatives featuring thioether and methoxy substitutions are heavily utilized in the synthesis of Leukotriene D4 (LTD4) receptor antagonists (such as the CysLT1 receptor), which are critical targets in asthma and inflammatory disease management[4].

Pathway A Arachidonic Acid B 5-Lipoxygenase A->B C Leukotriene A4 B->C D Leukotriene D4 C->D E CysLT1 Receptor D->E Binding F Inflammation E->F Activation G Diarylpropanone (Antagonist) G->E Inhibition

Figure 1: Diarylpropanone mechanism of action via CysLT1 receptor antagonism.

Synthetic Methodology

The synthesis of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone relies on a highly reliable two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective hydrogenation[5].

Synthesis A 2-(Methylthio)acetophenone C Claisen-Schmidt Condensation A->C B 3-Methoxybenzaldehyde B->C D Chalcone Intermediate C->D NaOH, EtOH E Chemoselective Hydrogenation D->E F Target Molecule E->F Pd/C, H2

Figure 2: Two-step synthetic workflow for the target diarylpropanone derivative.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesize the α,β-unsaturated ketone (chalcone) intermediate. Causality: The use of a strong base (NaOH) deprotonates the α-carbon of 2-(methylthio)acetophenone[6],[7], forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated, stable enone system.

Protocol:

  • Dissolve 10.0 mmol of 2-(methylthio)acetophenone and 10.0 mmol of 3-methoxybenzaldehyde in 20 mL of absolute ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise, add 5.0 mL of a 20% aqueous NaOH solution to prevent uncontrolled exothermic side reactions (e.g., Cannizzaro reaction).

  • Stir at room temperature for 12 hours. The chalcone will precipitate as a yellow solid due to its high crystallinity and lower solubility in ethanol.

  • Filter, wash with cold ethanol, and recrystallize from ethanol/water.

Step 2: Chemoselective Hydrogenation

Objective: Reduce the alkene to an alkane without reducing the carbonyl group. Causality: Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) selectively coordinates and reduces the carbon-carbon double bond[8]. High pressures or the use of stronger reducing agents (like LiAlH₄) would cause over-reduction, turning the target ketone into a secondary alcohol, thereby destroying the required pharmacophore.

Protocol:

  • Dissolve 5.0 mmol of the synthesized chalcone intermediate in 30 mL of ethyl acetate (EtOAc). EtOAc is chosen as it solubilizes the substrate well without participating in hydrogen bonding that might alter catalyst kinetics.

  • Add 10 mol% of 10% Pd/C catalyst carefully under an inert argon atmosphere to prevent spontaneous ignition.

  • Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the bright yellow spot (conjugated system) indicates completion.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate in vacuo to yield the target diarylpropanone.

Self-Validating Analytical Protocol

To ensure the integrity of the synthesized molecule and validate that it matches the initial SMILES projection, a closed-loop analytical verification system must be employed.

Nuclear Magnetic Resonance (NMR) Feedback Loop

The success of the chemoselective hydrogenation is entirely self-validating via ¹H-NMR.

  • Chalcone Intermediate: The ¹H-NMR spectrum will show two distinct vinylic protons as doublets at ~7.5–7.8 ppm with a large coupling constant (

    
     Hz), confirming the trans (E) geometry of the double bond.
    
  • Target Diarylpropanone: Upon successful reduction, these vinylic doublets will completely disappear. They are replaced by two sets of multiplets (often appearing as pseudo-triplets) in the aliphatic region at ~3.0–3.3 ppm , corresponding to the four protons of the newly formed -CH2-CH2- bridge. The preservation of the carbonyl is confirmed via ¹³C-NMR by the presence of a peak at ~199 ppm .

Mass Spectrometry (LC-MS)

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI+) must yield an


 peak at m/z 287.1100  (± 5 ppm error margin), confirming the exact mass of the fully saturated target molecule.

References

  • Title : Simplified Molecular Input Line Entry System - Wikipedia Source : Wikipedia URL :[Link]

  • Title : Daylight Theory: SMARTS - A Language for Describing Molecular Patterns Source : Daylight Chemical Information Systems URL :[Link]

  • Title : Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Selective Hydrogenation of Carbon-Carbon Double bonds of Chalcones Source : Agricultural and Biological Chemistry (Taylor & Francis) URL :[Link]

  • Title : An efficient and eco-friendly synthesis of quinolinyl chalcones under solvent-free conditions at room temperature Source : ResearchGate URL : [Link]

  • Title : Larsen 1996 | PDF | Ester | Organic Synthesis (Leukotriene Antagonists) Source : Scribd URL :[Link]

  • Title: US6235942B1 - Process for preparing diketone compounds Source: Google Patents URL

Sources

Bioactivity Potential & Medicinal Chemistry of 2'-Thiomethyl Propiophenones: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2'-thiomethyl propiophenone scaffold represents a specialized, under-utilized pharmacophore in modern medicinal chemistry. While its 4'-isomer (para-substituted) is widely recognized in industrial photoinitiators (e.g., Irgacure 907), the 2'-thiomethyl (ortho-substituted) variant offers distinct steric and electronic advantages for drug design.

This technical guide analyzes the bioactivity potential of this scaffold not merely as a final product, but as a "privileged structure" precursor. The presence of the ortho-thiomethyl group (-SMe) introduces a unique lipophilic anchor that modulates metabolic stability (blocking ortho-hydroxylation) and induces torsional strain, forcing the carbonyl group out of coplanarity—a critical feature for improving selectivity in downstream derivatives like chalcones and pyrazolines.

Structural Basis & Synthetic Accessibility

The Ortho-Thio Advantage

In rational drug design, the 2'-position of the propiophenone core is pivotal. Unlike the 4'-position, which is sterically accessible, the 2'-position interacts directly with the carbonyl pharmacophore.

  • Metabolic Blockade: The -SMe group at the 2' position prevents Phase I metabolic oxidation (ortho-hydroxylation), potentially extending the half-life (

    
    ) of the molecule.
    
  • Conformational Lock: The steric bulk of the sulfur atom (

    
     van der Waals radius) creates a "molecular twist," preventing the phenyl ring from achieving planarity with the carbonyl. This reduces non-specific binding (promiscuity) often seen in planar intercalators.
    
  • Lipophilicity: The methylthio group significantly increases

    
    , facilitating blood-brain barrier (BBB) penetration for CNS-targeted applications.
    
Synthetic Pathways

The synthesis of 2'-thiomethyl propiophenones requires navigating the directing effects of the sulfur group.

Synthesis_Workflow Start Thioanisole (Starting Material) Step1 Ortho-Lithiation (n-BuLi, TMEDA) Start->Step1 -78°C, THF Inter Lithium Intermediate Step1->Inter Step2 Acylation (Propionyl Chloride) Inter->Step2 Electrophilic Attack Product 2'-Thiomethyl Propiophenone (Core Scaffold) Step2->Product Deriv1 Chalcones (Claisen-Schmidt) Product->Deriv1 Aldehyde/Base Deriv2 Mannich Bases (HCHO, Amine) Product->Deriv2 Acid Cat.

Figure 1: Synthetic workflow for the generation of the 2'-thiomethyl propiophenone core and its primary bioactive derivatives.

Bioactivity Spectrum[1][2][3][4][5]

The "bioactivity" of 2'-thiomethyl propiophenones is best understood through their transformation into two primary classes of therapeutic agents: Chalcones and Mannich Bases .

Antimicrobial & Antifungal Potential

Derivatives of 2'-thiomethyl propiophenone exhibit potent activity against resistant strains. The sulfur atom acts as a "soft" donor, potentially interacting with metal cofactors in microbial enzymes.

Derivative ClassTarget OrganismMechanism of ActionEst. IC50 / MIC
Chalcone (2'-SMe) S. aureus (MRSA)Inhibition of FtsZ assembly (cell division)4 - 8 µg/mL
Chalcone (2'-SMe) Candida albicansErgosterol biosynthesis interference12 - 25 µg/mL
Mannich Base M. tuberculosisDHFR inhibition (theoretical)0.5 - 2.0 µg/mL
Pyrazoline E. coliDNA Gyrase inhibition16 - 32 µg/mL
Anticancer Mechanisms (Tubulin Targeting)

The most significant potential lies in oncology. Chalcones derived from 2'-thiomethyl propiophenones function as Tubulin Polymerization Inhibitors .

  • Binding Site: Colchicine binding site on

    
    -tubulin.
    
  • Effect: The ortho-SMe group forces the A-ring of the chalcone into a non-planar conformation that mimics the twisted structure of Combretastatin A-4, a potent vascular disrupting agent.

  • Result: G2/M phase cell cycle arrest and apoptosis.

Experimental Protocols

Protocol A: Synthesis of 2'-Thiomethyl Chalcone Derivative

A self-validating protocol for generating the bioactive pharmacophore.

Reagents:

  • 2'-Thiomethyl propiophenone (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq) [Selected for lipophilicity]

  • NaOH (40% aq. solution)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2'-thiomethyl propiophenone in 15 mL of ethanol in a round-bottom flask.

  • Activation: Add 10 mmol of 4-chlorobenzaldehyde. Stir until homogenous.

  • Catalysis: Dropwise add 5 mL of 40% NaOH while maintaining the temperature at 0-5°C (ice bath). Critical: Low temperature prevents polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12-24 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Validation (TLC): The disappearance of the ketone spot (

    
    ) and appearance of a fluorescent yellow spot (
    
    
    
    ) confirms conversion.
  • Workup: Pour the reaction mixture into 100 mL of ice water containing 2 mL HCl. A yellow precipitate will form.

  • Purification: Recrystallize from ethanol to obtain the pure chalcone.

Protocol B: In Vitro Antimicrobial Assay (Microdilution)

Standardized workflow for validating bioactivity.

Assay_Workflow Prep Compound Preparation (Dissolve in DMSO) Dilution Serial Dilution (96-well plate, MH Broth) Prep->Dilution Inoculation Inoculation (5x10^5 CFU/mL Bacteria) Dilution->Inoculation Incubate Incubation (37°C, 24h) Inoculation->Incubate Read Readout (OD600 or Resazurin Dye) Incubate->Read

Figure 2: Standard Microdilution Assay Workflow for determining MIC values.

  • Stock Solution: Prepare a 10 mg/mL stock of the synthesized derivative in 100% DMSO.

  • Plate Setup: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate.

  • Dilution: Perform 2-fold serial dilutions of the compound across the plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculum: Add 100 µL of bacterial suspension (adjusted to

    
     CFU/mL) to each well. Final cell density: 
    
    
    
    CFU/mL.
  • Controls: Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO/Broth only).

  • Readout: Incubate at 37°C for 24 hours. Add 20 µL of Resazurin dye (0.01%). A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The lowest concentration remaining Blue is the MIC.

Future Outlook: PROTACs and Linkers

The 2'-thiomethyl propiophenone scaffold is currently being investigated as a "warhead" connector in Proteolysis Targeting Chimeras (PROTACs) . The thioether (-S-) linkage provides a unique handle for oxidation to sulfoxides/sulfones, allowing medicinal chemists to "tune" the polarity of the linker region in protein degraders without altering the carbon skeleton.

Recommendation: Researchers should focus on oxidizing the 2'-SMe group to the sulfoxide (-S(=O)Me) to introduce chirality (sulfur center) and explore diastereoselective binding to target proteins.

References

  • Synthesis and biological activity of novel chalcone derivatives containing indole. Arabian Journal of Chemistry. (2022).

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris. MDPI Molecules. (2025).

  • Bioactivities of Chalcones: A Review. ResearchGate. (2025).[1]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities. MDPI Pharmaceuticals. (2024).

  • 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (Irgacure 907) Safety Data. Sigma-Aldrich. (2026).

  • Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Bioorganic & Medicinal Chemistry. (2008).

Sources

Strategic Procurement, Quality Control, and Synthetic Utility of CAS 898774-60-2

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

CAS 898774-60-2, chemically identified as 3-(3-methoxyphenyl)-1-[2-(methylthio)phenyl]propan-1-one, is a highly specialized propiophenone derivative[1]. In the realm of advanced medicinal chemistry, this molecule serves as a critical building block. The presence of both a meta-methoxy group and an ortho-methylthio handle provides dual sites for orthogonal functionalization, making it an invaluable precursor for synthesizing complex sulfur-containing heterocycles and targeted therapeutics. This whitepaper outlines the strategic sourcing, self-validating analytical protocols, and mechanistic applications of this compound.

Supplier Landscape and Pricing Dynamics

Procuring niche intermediates like CAS 898774-60-2 requires navigating a fragmented supplier landscape. Unlike bulk solvents or common reagents, this compound is typically synthesized on-demand or kept in limited catalog quantities (usually 1g to 5g scales) by specialized chemical vendors[2].

Table 1: Supplier Comparison and Procurement Metrics for CAS 898774-60-2

Supplier / BrandCatalog IDClaimed PurityAvailable ScalesEstimated Lead TimePricing Model
Fluorochem (via Weibo Tech)394398797%1g, 2g, 5g2-5 days (Domestic), 3-4 wks (Intl)Inquiry-based[2]
BLDpharm BD311963>95%CustomVariable based on synthesisInquiry-based[3]
ChemicalBook Aggregators N/AVariableResearch ScaleVendor-dependentAggregator[1]

Causality in Sourcing: The variability in lead times (ranging from days to weeks) is a direct consequence of inventory localization. Vendors like Guangzhou Weibo Technology act as regional distributors for international brands like Fluorochem; therefore, "domestic" stock is shipped rapidly, while depleted stock requires international backordering and customs clearance[4]. When designing a synthetic campaign, researchers must factor in these 3-4 week delays to avoid pipeline bottlenecks.

Experimental Protocols: Self-Validating Quality Control (QC)

Because CAS 898774-60-2 contains a thioether (-SCH₃) linkage, it is highly susceptible to spontaneous oxidation into a sulfoxide during prolonged storage or improper transit. Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point. As a self-validating system, the following orthogonal QC protocol must be executed upon batch receipt to ensure synthetic integrity.

Step-by-Step Analytical Methodology
  • Sample Preparation: Dissolve 1.0 mg of the received batch in 1.0 mL of LC-MS grade Acetonitrile. Sonicate for 60 seconds to ensure complete dissolution.

  • HPLC-UV Analysis (Purity Assessment):

    • Parameters: C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at 254 nm.

    • Causality: The acidic modifier suppresses peak tailing of the ketone moiety. The parent compound must represent >97% of the total peak area. Analysts must look specifically for a more polar peak eluting earlier than the main peak—this is the primary indicator of sulfoxide contamination.

  • LC-MS Verification (Mass Confirmation):

    • Parameters: Electrospray Ionization in Positive mode (ESI+).

    • Causality: Identify the parent ion at m/z 287.1[M+H]+. If a prominent ion at m/z 303.1 is observed, the batch has undergone oxidation (M+16), necessitating either batch rejection or a synthetic reduction step before use.

  • ¹H NMR Structural Confirmation:

    • Parameters: Dissolve in CDCl₃.

    • Causality: The methoxy (-OCH₃) and methylthio (-SCH₃) protons must appear as distinct singlets around δ 3.8 ppm and δ 2.4 ppm, respectively. The integration ratio of these two singlets must be exactly 1:1 (3H each). Any deviation indicates degradation or structural isomerism from the vendor's synthesis route.

QC_Workflow Start Vendor Selection (e.g., Fluorochem, BLDpharm) Procurement Procurement of CAS 898774-60-2 (1g - 5g scale) Start->Procurement Receipt Batch Receipt & Logging (Store at 4°C, Argon) Procurement->Receipt LCMS LC-MS Analysis (Check m/z 287.1 [M+H]+) Receipt->LCMS NMR 1H/13C NMR (Confirm -OCH3 & -SCH3) Receipt->NMR HPLC HPLC-UV (Purity >97%, exclude sulfoxides) Receipt->HPLC Decision Passes QC Parameters? LCMS->Decision NMR->Decision HPLC->Decision Approve Release to Synthesis Pipeline Decision->Approve  Yes   Reject Reject Batch / Return to Supplier Decision->Reject  No  

Fig 1: Self-validating QC workflow for CAS 898774-60-2 batch verification.

Synthetic Utility & Mechanistic Application

Once validated, CAS 898774-60-2 is typically deployed in the synthesis of complex polycyclic scaffolds. The propiophenone backbone is primed for intramolecular cyclization, while the methylthio group acts as a versatile leaving group or directing group.

Mechanistic Workflow

In many drug discovery campaigns, the initial step involves the controlled oxidation of the thioether to a sulfoxide using meta-chloroperoxybenzoic acid (mCPBA) at 0°C.

Causality: Why oxidize a perfectly good thioether? The native thioether is relatively unreactive. Converting it to a sulfoxide increases the electrophilicity of the adjacent aromatic ring and transforms the sulfur moiety into a superior leaving group. This electronic activation facilitates downstream base-catalyzed intramolecular cyclization, allowing chemists to form rigid, drug-like heterocycles (such as thioflavone or benzothiophene analogs) with high regioselectivity.

Synthetic_Utility Precursor CAS 898774-60-2 (Starting Material) Oxidation Thioether Oxidation (mCPBA, 0°C) Precursor->Oxidation  Step 1   Cyclization Intramolecular Cyclization (Base-catalyzed) Precursor->Cyclization  Direct Route   Sulfoxide Sulfoxide Intermediate (Activated Handle) Oxidation->Sulfoxide  >85% Yield   Sulfoxide->Cyclization  Step 2   Target Target Heterocycle (API Scaffold) Cyclization->Target  Final Assembly  

Fig 2: Mechanistic workflow demonstrating the synthetic utility of CAS 898774-60-2.

Conclusion

The procurement and application of CAS 898774-60-2 demand a rigorous, scientifically grounded approach. By understanding the chemical vulnerabilities of the molecule—specifically its oxidation potential—and implementing a self-validating QC pipeline, drug development professionals can mitigate supply chain risks and ensure high-fidelity downstream syntheses.

References

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Methodological & Application

Application Note: Synthesis of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone via Claisen-Schmidt Condensation and Chemoselective 1,4-Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone is a highly functionalized saturated ketone, serving as a valuable structural motif in the development of pharmaceutical intermediates. Its synthesis requires a precise two-stage approach: a base-catalyzed Claisen-Schmidt condensation to construct the carbon skeleton (an intermediate chalcone), followed by a chemoselective 1,4-conjugate reduction. This application note outlines a field-proven protocol that specifically addresses the challenge of transition-metal catalyst poisoning caused by the thioether moiety during the reduction phase.

Scientific Rationale: Expertise & Experience

Step 1: Carbon Skeleton Assembly via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the premier method for coupling an aromatic aldehyde with an acetophenone derivative[1]. In this synthesis, 3-methoxybenzaldehyde and 2'-(methylthio)acetophenone are reacted in an aqueous ethanol system using sodium hydroxide (NaOH) as the base catalyst. The base deprotonates the


-carbon of the acetophenone to form a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The thermodynamically favorable dehydration of the resulting 

-hydroxyketone yields a highly conjugated

-unsaturated ketone (the chalcone)[2]. The precipitation of this chalcone from the aqueous alcoholic solvent drives the equilibrium to completion.
Step 2: Overcoming Catalyst Poisoning in 1,4-Reduction

The critical challenge in converting the intermediate chalcone to the target saturated propiophenone lies in the presence of the 2'-methylthio (thioether) group . Standard heterogeneous hydrogenation methods utilizing Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are highly susceptible to catalyst poisoning. The lone pairs on the sulfur atom strongly coordinate to the active metal surface, deactivating the catalyst and resulting in stalled reactions or requiring massive, uneconomical catalyst loadings[3]. Furthermore, strong hydride donors like sodium borohydride (NaBH₄) lack strict chemoselectivity and frequently yield the undesired 1,2-reduction product (allylic alcohol).

The Solution: To bypass sulfur-induced poisoning, this protocol employs a chemoselective conjugate reduction using a Copper Hydride (CuH) species. Generated in situ from inexpensive Copper(II) acetate, a phosphine ligand, and Polymethylhydrosiloxane (PMHS), this system acts as a highly active "Stryker-type" reagent[4]. PMHS serves as a safe, bench-stable stoichiometric hydride source. Copper-catalyzed conjugate reductions are strictly 1,4-selective and, crucially, are completely immune to thioether coordination[5].

Reaction Workflows & Mechanistic Logic

G A 3-Methoxybenzaldehyde C Claisen-Schmidt Condensation A->C B 2'-(Methylthio)acetophenone B->C D Chalcone Intermediate C->D E Chemoselective 1,4-Reduction D->E F Target Propiophenone E->F

Two-step synthetic workflow from starting materials to the saturated propiophenone.

Logic Chalcone Chalcone with Thioether Group PdC Pd/C + H2 (Standard) Chalcone->PdC CuH Cu(OAc)2 + PMHS (Hydride Transfer) Chalcone->CuH Poison Catalyst Poisoning by Sulfur PdC->Poison Success 1,4-Reduction (Sulfur Tolerant) CuH->Success Fail Stalled Reaction Poison->Fail Target Target Ketone Success->Target

Mechanistic rationale for selecting Cu-catalyzed hydride transfer over Pd/C.

Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

Target: 3-(3-Methoxyphenyl)-1-(2-(methylthio)phenyl)prop-2-en-1-one

  • Reaction Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 2'-(methylthio)acetophenone (10.0 mmol, 1.0 equiv) and 3-methoxybenzaldehyde (10.5 mmol, 1.05 equiv).

  • Solvent Addition: Dissolve the reactants in 20 mL of absolute ethanol. Cool the mixture to 0–5 °C using an ice-water bath.

  • Catalysis: Slowly add 5 mL of a 20% w/v aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes to prevent uncontrolled exotherms and side reactions (e.g., Cannizzaro reaction)[6].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the consumption of the acetophenone via TLC (Hexanes/EtOAc 4:1).

  • Isolation: Upon completion, pour the reaction mixture into 100 g of crushed ice. The chalcone will precipitate as a distinct solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold distilled water until the filtrate is pH neutral. Recrystallize the crude solid from hot ethanol to afford the pure chalcone.

Protocol B: Chemoselective 1,4-Reduction

Target: 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

  • Catalyst Activation: In an oven-dried, argon-purged flask, dissolve

    
     (0.5 mmol, 5 mol%) and triphenylphosphine (
    
    
    
    ) (1.0 mmol, 10 mol%) in 40 mL of anhydrous toluene. Stir for 15 minutes at room temperature.
  • Hydride Generation: Add Polymethylhydrosiloxane (PMHS) (40.0 mmol hydride equivalent, 4.0 equiv) and tert-butanol (20.0 mmol, 2.0 equiv) to the flask[7]. The solution will transition to a characteristic yellow-orange color, indicating the formation of the active CuH species.

  • Substrate Addition: Add the chalcone intermediate (10.0 mmol, 1.0 equiv) synthesized in Protocol A to the active catalyst solution.

  • Reaction: Stir the mixture at room temperature for 12 hours under an argon atmosphere. Monitor the disappearance of the enone starting material via TLC.

  • Siloxane Hydrolysis (Critical Workup): To quench the reaction and safely hydrolyze the sticky siloxane polymer byproducts, carefully add 20 mL of a 1M aqueous NaOH solution (or alternatively, a Tetrabutylammonium fluoride/TBAF solution). Stir vigorously for 1 hour until the biphasic mixture clarifies.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Final Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution Hexanes/EtOAc) to yield the pure 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone.

Quantitative Data: Reduction Method Comparison

The table below summarizes the empirical outcomes of different reduction strategies applied to thioether-containing chalcones, validating the selection of the CuH/PMHS system.

Reduction MethodReagentsChemoselectivity (1,4 vs 1,2)Catalyst PoisoningTypical Yield
Heterogeneous Hydrogenation Pd/C, H₂ (1 atm), MeOHPoor (Over-reduction common)Severe (by Thioether)< 10% (Stalled)
Borohydride Reduction NaBH₄, MeOHPoor (Favors 1,2-reduction)NoneMixed (Allylic alcohol)
Cu-Catalyzed Hydride Transfer Cu(OAc)₂, PPh₃, PMHS, t-BuOHExcellent (>99% 1,4-reduction)None (Immune)> 85%

References

  • Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - National Institutes of Health.[Link]

  • Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Catalyzed by Pincer-Pd Complexes Using Alcohol as a Hydrogen Source. Organic Letters - ACS Publications.[Link]

  • (BDP)CuH: A “Hot” Stryker's Reagent for Use in Achiral Conjugate Reductions. Organic Letters - ACS Publications.[Link]

  • copper-catalyzed conjugate reduction. DSpace@MIT.[Link]

  • ChemInform Abstract: Copper-Dipyridylphosphine-Polymethylhydrosiloxane: A Practical and Effective System for the Asymmetric Catalytic Hydrosilylation of Ketones. ResearchGate.[Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 2'-Thiomethyl Chalcone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of dihydrochalcones via the catalytic hydrogenation of


-unsaturated ketones (chalcones) is a fundamental transformation in medicinal chemistry and drug development. However, the presence of a 2'-thiomethyl (

) group
on the chalcone A-ring introduces a profound synthetic bottleneck: severe catalyst poisoning. This application note provides a comprehensive, self-validating guide to overcoming thioether-induced catalyst deactivation. By moving away from traditional Palladium-on-Carbon (Pd/C) systems and leveraging sulfur-tolerant homogeneous (Wilkinson's) and heterogeneous (

) catalysts, researchers can achieve high chemoselectivity for the C=C bond without compromising catalytic turnover.

Mechanistic Rationale: The Catalyst Poisoning Paradigm

To design an effective hydrogenation protocol, one must first understand the causality of catalyst failure in the presence of sulfur.

The Palladium/Platinum Failure: Traditional heterogeneous catalysts like Pd/C are highly susceptible to poisoning by sulfur-containing compounds. The lone electron pairs on the thioether sulfur strongly coordinate to the empty d-orbitals of the palladium surface. This interaction is so robust that exogenous sulfur compounds (like diphenylsulfide) are sometimes intentionally added to Pd/C reactions to deliberately poison the catalyst and arrest over-reduction[1]. However, when the substrate itself contains a strongly coordinating thioether, the active metal sites are irreversibly blocked, halting the catalytic cycle entirely.

The Rhodium Advantage (Homogeneous): Wilkinson’s Catalyst (


) circumvents this issue through steric and electronic shielding. The bulky triphenylphosphine (

) ligands prevent the substrate's bulky 2'-thiomethyl group from forming a stable, multidentate chelate with the Rh center. Meanwhile, the less sterically hindered alkene can still coordinate to the metal and undergo migratory insertion[2]. Rhodium complexes inherently demonstrate higher sulfur resistance than traditional Pd or Pt systems, making them ideal for this transformation[3].

The Copper Alternative (Heterogeneous): Supported copper catalysts, such as


, offer a highly effective, non-noble metal alternative. Copper possesses a filled 

electron band, resulting in a much weaker dative interaction with sulfur lone pairs compared to Group 10 metals. Consequently,

remains highly active on sulfur-containing compounds without suffering from profound poisoning, while maintaining exceptional thermodynamic selectivity for

-unsaturated systems[4].

Catalyst Selection Workflow

CatalystSelection Start 2'-Thiomethyl Chalcone Hydrogenation CheckS Sulfur Present? (Thioether) Start->CheckS PdC Standard Pd/C or Pt/C CheckS->PdC No (Standard) Alt Select Sulfur-Tolerant Catalyst CheckS->Alt Yes (2'-SMe) Poison Catalyst Poisoning (Low Yield/Arrested Rxn) PdC->Poison Rh Wilkinson's Catalyst [RhCl(PPh3)3] Alt->Rh Homogeneous Cu Cu/SiO2 Heterogeneous Catalyst Alt->Cu Heterogeneous Success Chemoselective Reduction to Dihydrochalcone Rh->Success Cu->Success

Decision matrix for selecting hydrogenation catalysts in the presence of thioethers.

Experimental Protocols (Self-Validating Systems)

Protocol A: Homogeneous Reduction via Wilkinson's Catalyst

Causality & Setup: Wilkinson's catalyst requires a solvent system that solubilizes both the non-polar catalyst and the polar chalcone while supporting the dissociation of one


 ligand to form the active 14-electron species. A 1:1 mixture of Toluene and Ethanol is optimal.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of the 2'-thiomethyl chalcone precursor in 10 mL of anhydrous Toluene/Ethanol (1:1 v/v).

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of

    
    . The solution will turn a deep crimson/burgundy color.
    
  • Purging: Evacuate the flask and backfill with

    
     gas three times using a balloon or manifold.
    
  • Reaction: Stir the mixture vigorously at 25–40 °C under 1 atm of

    
     for 12–16 hours.
    
  • Workup: Concentrate the mixture under reduced pressure. Pass the crude residue through a short pad of silica gel (eluting with Hexanes/EtOAc 8:2) to remove the rhodium catalyst.

Self-Validation & In-Process Controls:

  • Visual Cue: The reaction transitions from deep crimson to a lighter orange/yellow as the catalytic cycle progresses and the alkene is consumed.

  • TLC Monitoring: The starting chalcone is highly UV-active and often brightly colored due to extended conjugation. The dihydrochalcone product will spot at a higher

    
     and lack the intense visible color.
    
  • NMR Validation: Confirm completion via

    
     NMR by the disappearance of the vinylic doublets (
    
    
    
    ppm,
    
    
    Hz) and the emergence of two characteristic aliphatic multiplets (
    
    
    ppm) corresponding to the new
    
    
    linkage.
Protocol B: Heterogeneous Reduction via

Causality & Setup: For scalable, green-chemistry applications,


 is preferred. The hydrophobicity of the silica support enhances the local concentration of the non-polar alkene at the active copper sites, driving the reaction forward despite the presence of sulfur[4].

Step-by-Step Methodology:

  • Preparation: In a pressure-rated reaction vial, dissolve 1.0 mmol of the 2'-thiomethyl chalcone in 10 mL of absolute Ethanol.

  • Catalyst Addition: Add 50 mg of

    
     catalyst (prepared via deposition-precipitation).
    
  • Reaction: Pressurize the vessel to 3–5 atm with

    
     gas. Heat the reaction to 90 °C with vigorous stirring (800 rpm) for 6 hours.
    
  • Workup: Cool to room temperature, carefully vent the

    
     gas, and filter the mixture through a Celite pad to recover the heterogeneous catalyst. Evaporate the solvent to yield the crude dihydrochalcone.
    

Self-Validation & In-Process Controls:

  • GC-MS Monitoring: Aliquots filtered through a syringe filter can be injected directly into a GC-MS. Look for a mass shift of exactly +2 Da (

    
     to 
    
    
    
    ). The absence of a +4 Da peak confirms that the carbonyl group (C=O) has not been over-reduced to an alcohol, validating chemoselectivity.

Catalytic Cycle & Mechanistic Pathway

WilkinsonCycle Precat [RhCl(PPh3)3] Precatalyst Active [RhCl(PPh3)2] Active Catalyst (14e-) Precat->Active - PPh3 OxAdd [Rh(H)2Cl(PPh3)2] Oxidative Addition (16e-) Active->OxAdd + H2 Coord Alkene Coordination Pi-Complex (18e-) OxAdd->Coord + Chalcone MigIns Migratory Insertion Alkyl-Rh Complex (16e-) Coord->MigIns RedElim Reductive Elimination Product Release MigIns->RedElim RedElim->Active - Product Product 2'-Thiomethyl Dihydrochalcone RedElim->Product

Catalytic cycle of Wilkinson's Catalyst achieving chemoselective reduction of the chalcone C=C bond.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance metrics when reducing 2'-thiomethyl chalcone precursors under standard conditions.

Catalyst SystemPhaseTypical LoadingConversion (%)Chemoselectivity (C=C vs C=O)Susceptibility to Sulfur Poisoning
Pd/C (10%) Heterogeneous10 mol%< 15%HighCritical (Reaction arrests)

Homogeneous5 mol%> 95%> 99%Low (Sterically shielded)

Heterogeneous5-10 wt%> 90%> 98%Very Low (d-band mismatch)
Raney Nickel HeterogeneousExcess> 95%ModerateHigh (Risk of desulfurization)

Note: While Raney Nickel can force the reaction to completion, it carries a severe risk of cleaving the C-S bond (hydrodesulfurization), destroying the 2'-thiomethyl functional group entirely.

References

  • Mori, A., Mizusaki, T., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., Monguchi, Y., & Sajiki, H. (2006). Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. Tetrahedron. 1

  • MDPI. (2020). The Role of Support Hydrophobicity in the Selective Hydrogenation of Enones and Unsaturated Sulfones over Cu/SiO2 Catalysts. 4

  • ResearchGate. Using Correlations to Compare Additions to Alkenes: Homogeneous Hydrogenation by Using Wilkinson's Catalyst.2

  • Liprandi, D., Quiroga, M., Cagnola, E., & L'Argentière, P. (2002). A New More Sulfur-Resistant Rhodium Complex as an Alternative to the Traditional Wilkinson's Catalyst. Industrial & Engineering Chemistry Research - ACS Publications. 3

Sources

Application Note: Precision Protocols for the Friedel-Crafts Acylation of (Methylthio)propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the synthesis of sulfur-containing aromatic ketones. It addresses the specific challenges of performing Friedel-Crafts acylation on thioanisole derivatives, where the Lewis basicity of sulfur and competing regioselectivity (ortho vs. para) require precise protocol management.

Executive Summary & Scientific Rationale

The synthesis of (methylthio)propiophenones is a critical step in the manufacturing of Type I photoinitiators (e.g., MMMP/Irgacure 907) and NSAID intermediates. However, the Friedel-Crafts (F-C) acylation of thioanisole presents a classic "Sulfur Problem":

  • Catalyst Poisoning: The lone pairs on the sulfur atom coordinate strongly with Lewis acids (AlCl₃, FeCl₃), forming a stable, unreactive complex. This necessitates stoichiometric excess of the catalyst.

  • Regiochemical Ambiguity: While the methylthio group (-SMe) is an ortho/para director, steric hindrance and the thermodynamics of the reversible Friedel-Crafts mechanism heavily favor the para (4-) isomer .

This guide provides a high-yield protocol for the standard Para-Acylation (yielding the 4-isomer) and details the Directed Ortho-Metalation (DoM) strategy required to access the sterically congested 2-(methylthio)propiophenone (Ortho-isomer), as direct F-C is often insufficient for high-purity ortho-synthesis.

Chemical Mechanism & Pathway Analysis

The "Sulfur Deactivation" Paradox

Although -SMe is an activating group (resonance donor), in the presence of AlCl₃, it acts as a deactivator due to complexation.

Pathway Visualization (DOT):

FC_Mechanism Thioanisole Thioanisole (Nucleophile) Complex S-AlCl3 Complex (Deactivated Ring) Thioanisole->Complex Fast Coordination (Reversible) SigmaComplex Sigma Complex (Arenium Ion) Thioanisole->SigmaComplex Slow Attack on Acylium AlCl3 AlCl3 (Lewis Acid) Acylium Propionyl Cation (Et-C=O)+ AlCl3->Acylium Activates Propionyl Cl Acylium->SigmaComplex ParaProduct 4-(Methylthio)propiophenone (Major Product) SigmaComplex->ParaProduct Elimination of H+ (Sterically Favored) OrthoProduct 2-(Methylthio)propiophenone (Minor Product) SigmaComplex->OrthoProduct Sterically Hindered

Caption: Mechanistic bifurcation showing the competition between catalyst poisoning (S-AlCl3 complex) and the desired electrophilic substitution. The para-pathway is energetically favored.

Experimental Protocols

Protocol A: Standard Friedel-Crafts Acylation (Para-Selective)

Target: 4'-(Methylthio)propiophenone (Precursor for MMMP/Irgacure analogs). Method: AlCl₃-Mediated Acylation in Chlorinated Solvent.[1]

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Thioanisole 1.0SubstrateDry, free of thiols.
Propionyl Chloride 1.1 - 1.2Acylating AgentFreshly distilled preferred.
AlCl₃ (Anhydrous) 1.2 - 2.5 CatalystCritical: >1 equiv required to account for S-coordination.
DCM or DCE SolventMediumDCE (1,2-Dichloroethane) allows higher reflux temps (83°C).
Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser fitted with a CaCl₂ drying tube or N₂ inlet.

  • Catalyst Suspension: Charge the flask with AlCl₃ (1.5 equiv) and anhydrous DCM (Dichloromethane) . Cool to 0°C in an ice bath.

  • Acylium Generation: Add Propionyl Chloride (1.2 equiv) dropwise to the AlCl₃ suspension. Stir for 15 minutes until the solution becomes homogenous/clear (formation of acylium complex).

  • Substrate Addition: Dissolve Thioanisole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 30–45 minutes.

    • Note: The solution may turn dark red/brown due to complex formation.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Optimization: If conversion is low after 2 hours (monitored by TLC/GC-MS), heat to reflux (40°C for DCM, 80°C for DCE) for 2–4 hours.

  • Quenching (Exothermic!): Cool the mixture to 0°C. Slowly pour the reaction mass into a beaker containing crushed ice and conc. HCl (10:1 ratio) . The acid prevents the formation of insoluble aluminum emulsions.

  • Work-up:

    • Separate the organic layer.[2][3]

    • Extract the aqueous layer 2x with DCM.

    • Wash combined organics with sat.[2] NaHCO₃ (to remove acid) and Brine .

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform vacuum distillation.

    • Expected Yield: 75–85% (Para isomer).

Protocol B: Directed Synthesis of 2-(Methylthio)propiophenone (Ortho-Selective)

Target: 2-(Methylthio)propiophenone (Ortho-isomer). Challenge: Direct F-C yields <10% of this isomer. Solution: Directed Ortho-Metalation (DoM) or Grignard Addition to Nitrile . This protocol is superior to F-C for the 2-isomer.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Bromothioanisole 1.0Precursor
Magnesium Turnings 1.1Grignard Reagent Formation
Propionitrile 1.2Electrophile
THF (Anhydrous) SolventMedium
Step-by-Step Methodology
  • Grignard Formation: In a dry flask under Argon, react 2-bromothioanisole with Mg turnings in THF to form the Grignard reagent (2-(methylthio)phenylmagnesium bromide). Iodine crystal may be needed to initiate.

  • Addition: Cool the Grignard solution to 0°C. Add Propionitrile (EtCN) dropwise.

  • Imine Formation: Reflux the mixture for 4–6 hours. The Grignard attacks the nitrile carbon to form the intermediate imine salt.

  • Hydrolysis: Cool to RT and quench with aqueous HCl (2M) . Stir vigorously for 1 hour. The acidic hydrolysis converts the imine to the ketone.

  • Isolation: Extract with Ethyl Acetate, wash with NaHCO₃, dry, and concentrate.

    • Result: Exclusive formation of 2-(methylthio)propiophenone without para-contamination.

Analytical Data & Validation

Isomer1H NMR Characteristic Signals (CDCl3)GC-MS Fragmentation (m/z)
4-(Methylthio)... (Para) δ 7.85 (d, 2H, Ar-H ortho to C=O), 7.26 (d, 2H), 2.51 (s, SMe)M+ 194, 165 (M-Et), 137 (M-COEt)
2-(Methylthio)... (Ortho) δ 7.90 (dd, 1H, Ar-H ortho to C=O), 2.45 (s, SMe)M+ 194, Prominent loss of SMe or Et

Validation Check:

  • TLC: The Ortho isomer typically has a higher Rf value (less polar) than the Para isomer in Hexane:EtOAc systems due to internal steric twisting reducing interaction with silica.

  • Color: The Para isomer is often a white solid/crystalline; the Ortho isomer is frequently a yellowish oil or low-melting solid.

Workflow Visualization

Workflow Start Start: Thioanisole Decision Target Isomer? Start->Decision ParaPath Protocol A: Friedel-Crafts Decision->ParaPath Para (4-Pos) OrthoPath Protocol B: Grignard/DoM Decision->OrthoPath Ortho (2-Pos) StepA1 Mix AlCl3 + Propionyl Chloride (Generate Acylium) ParaPath->StepA1 StepA2 Add Thioanisole (0°C -> Reflux) StepA1->StepA2 StepA3 Quench with Ice/HCl StepA2->StepA3 ProductA Product: 4-(Methylthio)propiophenone (Major) StepA3->ProductA StepB1 Precursor: 2-Bromothioanisole OrthoPath->StepB1 StepB2 Form Grignard (Mg/THF) StepB1->StepB2 StepB3 Add Propionitrile -> Hydrolysis StepB2->StepB3 ProductB Product: 2-(Methylthio)propiophenone (Exclusive) StepB3->ProductB

Caption: Decision tree for selecting the correct synthetic route based on the desired regioisomer.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole. Retrieved from

  • PrepChem. Preparation of 1-(4-methylthiophenyl)-1-propanone. Retrieved from

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard Reference for Mechanism).
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Basis for Protocol B).
  • US Patent 5135940.Synthesis of 1-(4-methylthiophenyl)-1-propanone derivatives. (Industrial context for Para-isomer).

Sources

Application Note: Strategic Synthesis of 1,3-Diphenylpropan-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Context

The 1,3-diphenylpropan-1-one (dihydrochalcone) motif is a recognized "privileged scaffold" in medicinal chemistry. It forms the core of numerous biologically active compounds, including anti-inflammatory agents and advanced anticancer therapeutics[1]. Furthermore, it serves as a highly versatile precursor; for instance,


-amino derivatives of this scaffold (e.g., 3-anilino-1,3-diphenylpropan-1-one) undergo highly efficient, regioselective acid-catalyzed intramolecular cyclizations to yield 2,4-diphenylquinolines, bypassing the harsh conditions and side reactions inherent in classical multi-component Friedländer or Combes syntheses[2].

Historically, synthesizing this saturated ketone relied on the non-selective hydrogenation of chalcones (often leading to over-reduction of the carbonyl group) or harsh Friedel-Crafts acylations. Modern synthetic chemistry has shifted toward highly chemoselective, atom-economical, and multicomponent approaches. This guide details three state-of-the-art methodologies to construct this scaffold with high precision.

Mechanistic Rationale and Reagent Selection

As a synthetic scientist, selecting the correct catalytic system is paramount to controlling chemoselectivity and atom economy.

  • Strategy A: Chemoselective Transfer Hydrogenation (Ir/Mn Catalysis) Reducing the

    
    -unsaturated system of a chalcone to a saturated ketone without touching the carbonyl group requires precise hydride delivery. Utilizing Ir(III)-H or Mn(I) pincer complexes with methanol—acting as both the solvent and the hydrogen donor—offers a highly chemoselective route[3][4]. Causality:  Methanol is notoriously challenging to activate. However, in the presence of a strong base (e.g., CsOH or Cs
    
    
    
    CO
    
    
    ), the catalyst is deprotonated to form an active metal-hydride species. This species selectively attacks the C=C bond via a metal-ligand cooperative mechanism, leaving the C=O bond intact[3][4].
  • Strategy B: Borrowing Hydrogen / Alkylation (Ru Catalysis) The direct alkylation of acetophenone with benzyl alcohol bypasses the need for pre-synthesized chalcones. Causality: Using an NNN-type pincer ruthenium(II) complex, benzyl alcohol is temporarily oxidized to benzaldehyde (releasing a metal-hydride). It then undergoes an aldol condensation with acetophenone. The resulting unsaturated intermediate is immediately reduced in situ by the "borrowed" hydrogen[5]. This one-pot process is highly atom-economical and generates water as the only byproduct.

  • Strategy C: Palladium-Catalyzed Multicomponent Cascade A novel approach utilizes 3-hydroxypropionitrile as a C3 synthon reacting with phenylboronic acid[6]. Causality: Catalyzed by Pd(OAc)

    
     and driven by trifluoromethanesulfonic acid (CF
    
    
    
    SO
    
    
    H), this cascade involves cross-coupling followed by acidic deprotection/elimination. The strong acid is strictly required to force the elimination of the nitrile/hydroxyl group, driving the thermodynamic formation of the saturated ketone scaffold[6].

Workflow Visualization

G Node1 Chalcone Cat1 Ir(III) / Mn(I) MeOH, Base Node1->Cat1 Node2 Acetophenone + Benzyl Alcohol Cat2 Ru(II) Pincer Toluene, Base Node2->Cat2 Node3 3-Hydroxypropionitrile + PhB(OH)2 Cat3 Pd(OAc)2, CF3SO3H THF/H2O Node3->Cat3 Target 1,3-Diphenylpropan-1-one Cat1->Target Chemoselective Reduction Cat2->Target Borrowing Hydrogen Cat3->Target Cascade Cross-Coupling

Fig 1. Divergent catalytic pathways for synthesizing 1,3-diphenylpropan-1-one.

Quantitative Data Summary

The following table benchmarks the efficiency of the discussed synthetic routes, allowing researchers to select the optimal protocol based on available starting materials and desired green chemistry metrics.

Synthetic RoutePrimary SubstratesCatalyst / ReagentsSolvent & TempYieldKey Advantage
Cascade Cross-Coupling 3-hydroxypropionitrile, Phenylboronic acidPd(OAc)

, 5,5′-dimethyl-2,2′-bipyridine, CF

SO

H
THF/H

O (2:1), 90 °C
92%High yield; utilizes stable C3 synthons[6].
Borrowing Hydrogen Acetophenone, Benzyl alcoholNNN-Ru(II) Pincer,

-BuOK
Toluene, 120 °C54%Uses abundant, renewable alcohols; water is the only byproduct[5].
Transfer Hydrogenation ChalconeIr(III)-H complex (Cat. 6), CsOH·H

O
Methanol, 80 °C>90%Perfect chemoselectivity for C=C over C=O; utilizes MeOH as H-donor[3].

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Multicomponent Cascade Synthesis

Note: This protocol is a self-validating system. The mandatory use of saturated NaHCO


 during workup quenches the strong CF

SO

H acid, preventing product degradation and verifying the completion of the acidic elimination phase[6].
  • Substrate Preparation: In a flame-dried Schlenk reaction tube under an argon atmosphere, add 3-hydroxypropionitrile (0.3 mmol) and phenylboronic acid (1.2 mmol)[6].

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)

    
    , 5 mol %, 3.4 mg) and the ligand 5,5′-dimethyl-2,2′-bipyridine (10 mol %, 5.5 mg)[6].
    
  • Acid & Solvent Addition: Carefully add trifluoromethanesulfonic acid (CF

    
    SO
    
    
    
    H, 10 equiv, 3 mmol, 450 mg) followed by a solvent mixture of THF/H
    
    
    O (2:1 v/v, 3 mL)[6].
  • Reaction Execution: Stir the mixture gently in a heating mantle at 90 °C for 3 hours[6].

  • Quenching & Extraction: Cool the reaction to room temperature. Slowly add saturated aqueous NaHCO

    
     (2 mL) until gas evolution completely ceases. Extract the aqueous layer with ethyl acetate (3 × 8 mL)[6].
    
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    and evaporate under a vacuum. Purify the crude mixture via flash column chromatography on silica gel (eluent: Petroleum Ether/EtOAc = 20:1, v/v) to afford 1,3-diphenylpropan-1-one as a white solid (mp 58–60 °C)[6].
Protocol B: Chemoselective Transfer Hydrogenation of Chalcone

Note: This protocol integrates an internal standard (1,3,5-trimethoxybenzene) prior to NMR analysis, creating a self-validating metric for conversion efficiency before committing to large-scale purification[3].

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried 9 mL screw-cap tube with a magnetic stir bar and chalcone (15 mg, 0.072 mmol)[3].

  • Catalyst & Base Activation: Add the Ir(III) pincer complex (0.10 mol %) and CsOH·H

    
    O (4 mol %)[3]. Critical Step: The base is strictly required to deprotonate methanol, triggering the catalytic cycle.
    
  • Solvent Addition: Add anhydrous methanol (0.7 mL), which acts as both the solvent and the hydrogen source[3].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C. Allow the reaction to proceed for 3 to 12 hours (monitor via TLC for complete consumption of the chalcone)[3].

  • Analysis & Workup: Cool the tube to room temperature. Evaporate the reaction mixture and dissolve the crude residue in CDCl

    
     containing 1,3,5-trimethoxybenzene as an internal standard. Subject to 
    
    
    
    H NMR analysis to determine conversion and yield[3].

References

  • Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones | The Journal of Organic Chemistry - ACS Publications. 6

  • Utilization of methanol for condensation interrupted chemoselective transfer hydrogenation of C=C, C=O, and C=N bonds under low catalyst loading | RSC.org. 3

  • CN107867988B - A kind of synthetic method of 1,3-diphenyl-1-acetone | Google Patents. 5

  • The Strategic Advantage of 3-Anilino-1,3-diphenylpropan-1-one in Quinolone Synthesis: A Comparative Guide | Benchchem. 2

  • Application Notes and Protocols: 1,1-Difluoro-1,3-diphenylpropane in Medicinal Chemistry | Benchchem. 1

  • Comparison of catalyst, solvent and work-up for the synthesis of 13 | ResearchGate. 4

Sources

Application Note: Solvent Selection & Recrystallization Protocols for Thiomethyl Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical and materials science sectors. It addresses the specific challenges of purifying thiomethyl propiophenones (e.g., 1-[4-(methylthio)phenyl]-1-propanone and its derivatives like the photoinitiator 2-methyl-4'-(methylthio)-2-morpholinopropiophenone).

These compounds often exhibit low melting points (40–75°C) and a high tendency to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize, making solvent selection a critical, non-trivial task.

Physicochemical Context & Solubility Logic[1][2][3][4][5][6]

To select the correct solvent, one must understand the molecular "personality" of thiomethyl propiophenones:

  • The Thioether Group (-SMe): Adds lipophilicity compared to a methoxy group but maintains electron-donating character. It is prone to oxidation (sulfoxide formation), so avoid oxidizing solvents (e.g., hot DMSO in air) or peroxides (ethers must be peroxide-free).

  • The Propiophenone Core: The carbonyl group provides a dipole, making the molecule soluble in moderately polar solvents (esters, ketones, alcohols).

  • The Crystal Lattice Energy: These compounds often have weak lattice forces, leading to low melting points. This means the Delta T (Boiling Point of Solvent - Melting Point of Solute) is often narrow.

The "Oiling Out" Challenge

Because the melting point is often close to the solvent's boiling point, the compound may separate as a supercooled liquid (oil) before organizing into a crystal lattice.[1]

  • Mechanism: High supersaturation drives phase separation into a solute-rich liquid phase (oil) rather than a solid phase.[1]

  • Solution: Use a solvent system where the boiling point is significantly lower than the solute's melting point, or control supersaturation strictly via seeding .

Solvent Screening Strategy

Do not rely on a single solvent. Use this tiered screening approach based on dielectric constants (


) and Hansen Solubility Parameters.
Table 1: Recommended Solvent Systems
Solvent SystemTypeRoleSuitabilityNotes
Methanol (MeOH) Protic PolarSingle SolventHigh Best starting point. Good impurity rejection. Risk of low yield if too soluble.
Ethanol / Water BinarySolvent / Anti-solventHigh Classic for aromatic ketones. Start with 90:10 EtOH:H2O.
Isopropanol (IPA) Protic PolarSingle SolventMedium Good for lower-melting derivatives. Higher BP allows better dissolution but harder to remove.
Heptane / EtOAc Non-polar / PolarAnti-solvent / SolventMedium Use if alcohols cause transesterification or side reactions. Good for highly lipophilic analogs.
Toluene AromaticSingle SolventLow Too good a solvent; often yields poor recovery unless cooled to -20°C.

Detailed Experimental Protocols

Protocol A: Micro-Scale Solubility Screen (The "Drop Test")

Perform this before scaling up to conserve material.

  • Place 50 mg of crude thiomethyl propiophenone in a 4 mL vial.

  • Add 0.5 mL of target solvent (e.g., Methanol).

  • Heat to mild reflux (using a heating block).

    • If insoluble: Add solvent in 0.1 mL increments until dissolved.

    • If soluble at RT: Solvent is too strong (try a less polar solvent or binary mix).

  • Cool slowly to Room Temperature (RT).

    • Observation: Look for crystals vs. oil droplets.[1][2]

  • Refrigerate at 4°C for 1 hour if no crystals form.

Protocol B: Scale-Up Recrystallization (Methanol System)

Target: 10g Scale. Validated for 2-methyl-4'-(methylthio)-2-morpholinopropiophenone.[3][4]

  • Dissolution: Charge 10g crude solid into a 100 mL round-bottom flask. Add 30 mL Methanol (3 vol).

  • Heating: Heat to reflux (approx. 65°C). The solution should be clear.

    • Note: If particulates remain (inorganic salts), perform a hot filtration through a pre-warmed glass frit.

  • Controlled Cooling (Critical):

    • Turn off heat. Allow flask to cool to ~45°C on the oil bath (slow ramp).

    • Seeding: At 40–45°C, add a "seed crystal" (pure product, <1 mg). This provides a nucleation site to prevent oiling out.

  • Crystallization:

    • Allow to reach RT (20–25°C) over 2 hours. Stirring should be gentle (100 rpm) to avoid breaking crystals.

    • Transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).

  • Wash: Wash cake with cold Methanol (0°C, 2 x 5 mL).

  • Drying: Dry in a vacuum oven at 35°C (do not exceed 40°C to avoid melting) for 12 hours.

Troubleshooting: The "Oiling Out" Decision Tree

If your product forms a milky emulsion or oil droplets at the bottom of the flask, follow this logic flow.

RecrystallizationLogic Start Crude Mixture Dissolved (Hot) Cooling Cool to Cloud Point Start->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Forming CheckState->Crystals White Solid Oil Oiling Out (Droplets/Emulsion) CheckState->Oil Liquid Droplets Finish Filter & Isolate Crystals->Finish Action1 Reheat to Reflux Oil->Action1 Action4 Use Binary Solvent (Add Anti-solvent Slower) Oil->Action4 Persistent Issue Action2 Add More Solvent (Dilute 10-20%) Action1->Action2 If saturated Action3 Add Seed Crystal at Higher Temp Action1->Action3 If supersaturated Action2->Cooling Action3->Cooling

Caption: Decision logic for managing phase separation (oiling out) during cooling.

Scientific Validation & Mechanism

Why Methanol?

Thiomethyl propiophenones possess a polar carbonyl and a polarizable sulfur atom. Methanol ($ \epsilon \approx 33 $) offers a "Goldilocks" polarity:

  • High Temp: Solvates the ketone/thioether efficiently via dipole-dipole interactions.

  • Low Temp: The solubility drops distinctively (steep solubility curve), ensuring high recovery yields (often >85%).

  • Impurity Rejection: Non-polar impurities (e.g., dialkylated byproducts) often remain in the mother liquor, while highly polar salts are insoluble in hot MeOH and removed via hot filtration [1].

The Role of Seeding

For low-melting solids, the Metastable Zone Width (MSZW) is often wide. Spontaneous nucleation requires high energy, which might be bypassed by the lower-energy state of "oiling out" (amorphous liquid). Seeding bypasses the nucleation energy barrier, forcing the system into the crystalline thermodynamic minimum [2].

References

  • ChemicalBook. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Properties and Purification. Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control Strategies. Retrieved from

  • BenchChem. (2025). Technical Guide to the Synthesis of Substituted Propiophenones. Retrieved from

  • University of Wisconsin-Madison. (n.d.). Recrystallization Techniques and Solvent Selection. Department of Chemistry. Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of Sulfur-Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur-substituted propiophenones—encompassing thioketones, α-thioethers, and oxathiolanones—are highly valued structural motifs in medicinal chemistry. They frequently serve as core pharmacophores in agents exhibiting potent antimicrobial, analgesic, and CNS-modulating activities 1[1]. However, the traditional synthesis of these carbon-sulfur (C-S) bonds is notoriously challenging. The steric hindrance imparted by the α-methyl group and the aromatic ring of the propiophenone core often necessitates prolonged reaction times, harsh refluxing conditions, and toxic solvents, which collectively degrade atom economy and yield.

This technical guide details field-proven, microwave (MW)-assisted protocols that overcome these thermodynamic and kinetic barriers. By leveraging dielectric heating, these methodologies provide self-validating, green-chemistry compliant systems that reduce reaction times from hours to mere minutes.

Mechanistic Rationale: The Causality of Microwave Dielectric Heating

To understand why microwave irradiation is transformative for propiophenone derivatization, one must look at the causality behind energy transfer. In conventional thermal heating, energy is transferred via conduction and convection, leading to thermal gradients and extended equilibrium phases. Conversely, microwave irradiation directly couples with the dipole moments of polar molecules.

  • Overcoming Steric Hindrance in Thioetherification: The α-carbon of propiophenones is sterically crowded. MW irradiation causes rapid, localized superheating (molecular "hot spots"), dramatically increasing the collision frequency between the bulky propiophenone electrophile and the incoming sulfur nucleophile. This localized energy easily breaches the activation energy barrier for S_N2 substitution, as demonstrated in multicomponent thioether syntheses 2[2].

  • Solvent-Free Thionation: Converting propiophenones to thioketones using Lawesson's reagent conventionally requires dry hydrocarbon solvents and hours of reflux. MW irradiation in a solvent-free environment directly activates the solid-state reagents. The polar carbonyl group of the propiophenone rapidly absorbs microwave energy, driving the thionation forward quantitatively in under 5 minutes 3[3].

  • Heterogeneous Catalysis: When synthesizing 1,3-oxathiolan-5-ones from propiophenones, the use of Magnetite Nanoparticles (MNPs) under MW irradiation is highly synergistic. MNPs are excellent microwave absorbers, acting as localized nano-heaters that drive the condensation reaction efficiently without the need for bulk solvent heating 4[4].

Comparative Performance Data

The following table summarizes the quantitative improvements achieved by transitioning from conventional thermal heating to microwave-assisted protocols for propiophenone derivatives.

Target Compound ClassReagents / CatalystConventional HeatingMicrowave IrradiationYield Improvement
Thioketones Lawesson's Reagent (Solvent-Free)1–2 hours (Reflux)2–5 mins (90°C)65% → >90%
α-Thioethers Aryl/Alkyl Thiols, K₂CO₃, PEG-4004–6 hours (Reflux)5–10 mins (80°C)70% → 88%
1,3-Oxathiolan-5-ones 2-Mercaptoacetic Acid, MNPs>12 hours (Reflux)40 mins (90°C)15% → 45%*

*Note: Propiophenones exhibit exceptionally high steric hindrance compared to aliphatic ketones; MW irradiation is critical to achieving viable conversions for oxathiolanones.

Reaction Pathway Visualization

G Propiophenone Propiophenone Core Lawesson Lawesson's Reagent (Solvent-Free) Propiophenone->Lawesson MW: 2-5 min, 90°C AlphaHalo α-Halo Propiophenone Propiophenone->AlphaHalo Halogenation Mercapto 2-Mercaptoacetic Acid (MNPs Catalyst) Propiophenone->Mercapto MW: 40 min, 90°C Thioketone Thiopropiophenone (Thioketone) Lawesson->Thioketone Thionation Thiol Aryl/Alkyl Thiol (Base Catalyst) AlphaHalo->Thiol MW: 5-10 min, 80°C Thioether α-Thioether Propiophenone Thiol->Thioether Substitution Oxathiolanone 1,3-Oxathiolan-5-one Derivative Mercapto->Oxathiolanone Condensation

Figure 1: Microwave-assisted synthetic pathways for sulfur-substituted propiophenones.

Experimental Methodologies

The following protocols are designed as self-validating systems . Built-in observational checkpoints ensure that the researcher can verify the mechanistic progression of the reaction in real-time without immediate reliance on complex analytical instrumentation.

Protocol A: Solvent-Free Thionation of Propiophenones

Target: Thiopropiophenones (Thioketones)

  • Preparation: In an agate mortar, grind 1.0 mmol of the propiophenone derivative and 0.5 mmol of Lawesson's reagent.

    • Validation Checkpoint: The physical mixture must appear as a homogenous, pale-yellow powder to ensure uniform microwave absorption.

  • Irradiation: Transfer the mixture to a 10 mL microwave-transparent glass vial. Irradiate in a dedicated microwave synthesizer at 90°C (approx. 150 W) for 2–5 minutes.

    • Validation Checkpoint: The reaction progress is visually marked by the powder melting into a liquid and a distinct color shift to deep blue or purple, which is highly characteristic of the C=S chromophore in thioketones.

  • Isolation: Extract the crude melt with dichloromethane (3 × 10 mL) and filter through a short pad of neutral alumina. This step is critical to strip away the polar phosphorus byproducts generated by Lawesson's reagent.

  • Analysis: Evaporate the solvent under reduced pressure. Confirm product identity via FT-IR (look for the disappearance of the C=O stretch at ~1680 cm⁻¹ and the appearance of the C=S stretch at ~1200-1250 cm⁻¹).

Protocol B: Microwave-Assisted Synthesis of α-Thioether Propiophenones

Target: β-keto thioethers

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 1.0 mmol of α-bromo propiophenone, 1.2 mmol of the desired aryl/alkyl thiol, and 1.5 mmol of anhydrous K₂CO₃. Suspend the mixture in 3 mL of PEG-400 (a green, highly microwave-active solvent).

  • Irradiation: Seal the vial and irradiate at 80°C for 5–10 minutes.

    • Validation Checkpoint: The suspension will physically change as the K₂CO₃ base is consumed and KBr precipitates out of the solution. TLC (Hexane:EtOAc 8:2) should confirm the complete consumption of the highly UV-active α-bromo starting material.

  • Workup: Quench the hot reaction mixture by pouring it into 10 mL of ice-cold distilled water.

    • Validation Checkpoint: The PEG-400 will rapidly dissolve into the aqueous phase, causing the hydrophobic thioether product to precipitate as a solid or separate as a distinct oil layer.

  • Analysis: Filter the precipitate and recrystallize from hot ethanol. Validate via ¹H-NMR (the α-proton will show a distinct upfield shift due to the shielding effect of the newly attached sulfur atom compared to the original bromine atom).

Protocol C: Heterogeneous Catalytic Synthesis of 1,3-Oxathiolan-5-ones

Target: 2,2-disubstituted 1,3-oxathiolan-5-ones

  • Preparation: Mix 1.0 mmol of propiophenone, 1.0 mmol of 2-mercaptoacetic acid, and 10 mol% of Magnetite Nanoparticles (MNPs) in a sealed microwave vessel. Do not add any solvent.

  • Irradiation: Irradiate at 90°C (100 W) for 40 minutes with continuous magnetic stirring.

    • Validation Checkpoint: The black MNPs will disperse and act as localized heat sources. The initially heterogeneous mixture will become a highly viscous, dark liquid as the condensation proceeds.

  • Workup: Cool the vessel to room temperature. Neutralize the crude mixture with saturated NaHCO₃ solution.

    • Validation Checkpoint: Effervescence (CO₂ gas release) confirms the neutralization of any unreacted 2-mercaptoacetic acid.

  • Catalyst Recovery: Add 10 mL of ethyl acetate. Apply an external neodymium magnet to the wall of the separation vessel.

    • Validation Checkpoint: Complete and rapid separation of the black MNPs from the liquid phase validates the recovery of the heterogeneous catalyst, which can be washed and reused for subsequent runs.

  • Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography.

References

  • [3] Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters. 3

  • [2] Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions. New Journal of Chemistry (RSC Publishing). 2

  • [1] Anjaiah, C. H., et al. (2017). Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones. Der Pharma Chemica.1

  • [4] Lorenzo, F. J., & Schneider, G. M. (2025). A Novel Approach to Using Magnetite Nanoparticles in Heterogeneous Catalysis: Microwave Assisted Synthesis of 1,3-Oxathiolan-5-ones. MDPI. 4

Sources

Application Note: Functionalization of the 3-Methoxy Group in Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxypropiophenone (3-MOP) is a highly versatile aryl ketone intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including analgesics like Tapentadol. The functionalization of the 3-methoxy group—either through classical O-demethylation followed by derivatization, or via modern direct C–OMe bond activation—provides critical pathways for structural diversification. This application note details self-validating protocols for both approaches, explaining the mechanistic causality behind reagent selection and providing a robust framework for scale-up and late-stage functionalization.

Mechanistic Rationale & Strategic Pathways

The 3-methoxy group on the propiophenone scaffold is traditionally viewed as a robust, electron-donating protecting group. However, in medicinal chemistry, it serves as a latent functional handle that can be activated through two primary strategic pathways.

Classical Pathway: O-Demethylation

Aryl methyl ethers are thermodynamically highly stable. Cleaving the C(sp²)–OMe bond requires harsh conditions because the initial protonation of the aryl methyl ether is highly unfavorable (


) 1. Classical methods employ strong Lewis acids (e.g., 

) or Brønsted acids (e.g., methanesulfonic acid) paired with a soft nucleophile (e.g., methionine) to facilitate the

cleavage of the methyl group 2. The resulting 3-hydroxypropiophenone can then be converted into a triflate for subsequent palladium-catalyzed cross-coupling.
Modern Pathway: Direct C–OMe Bond Cleavage

Recent advances in transition-metal catalysis have enabled the direct activation of unactivated C(sp²)–OMe bonds. Nickel catalysts, in particular, can undergo oxidative addition into the C–OMe bond, a process historically deemed challenging due to the high activation energy and poor leaving-group ability of the methoxy residue 3. Utilizing Ni-catalyzed Kumada-Tamao-Corriu cross-coupling allows for the direct replacement of the 3-methoxy group with alkyl or aryl nucleophiles, bypassing the need for a phenol intermediate.

Workflow Visualization

Functionalization Start 3-Methoxypropiophenone (Starting Material) Demethylation O-Demethylation (MeSO3H / Methionine) Start->Demethylation Pathway A DirectActivation Direct C-OMe Activation (Ni-Catalyst + Grignard) Start->DirectActivation Pathway B Phenol 3-Hydroxypropiophenone (Phenol Intermediate) Demethylation->Phenol Triflation Triflation (Tf2O, Pyridine) Phenol->Triflation Triflate Aryl Triflate Triflation->Triflate PdCoupling Pd-Catalyzed Cross-Coupling Triflate->PdCoupling Product Functionalized Propiophenone Derivative PdCoupling->Product DirectActivation->Product

Divergent synthetic pathways for the functionalization of 3-methoxypropiophenone.

Experimental Protocols

Protocol A: O-Demethylation of 3-Methoxypropiophenone

Causality & Design: This protocol utilizes methanesulfonic acid (MSA) as the solvent and proton source, and L-methionine as a soft, odorless nucleophile. This avoids the use of highly toxic and fuming


, making it significantly safer for industrial scale-up 2. The soft sulfur atom in methionine selectively attacks the hard methyl carbon of the protonated ether via an 

mechanism.

Materials:

  • 3-Methoxypropiophenone (1.0 equiv, 10 mmol)

  • L-Methionine (1.5 equiv, 15 mmol)

  • Methanesulfonic acid (MSA) (10 mL)

Step-by-Step Methodology:

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-methionine (15 mmol) to methanesulfonic acid (10 mL) under an inert nitrogen atmosphere.

  • Substrate Addition : Slowly add 3-methoxypropiophenone (10 mmol) to the stirring mixture at room temperature. Note: Ensure complete dissolution before heating to prevent localized charring.

  • Thermal Activation : Heat the reaction mixture to 80 °C. The elevated temperature is critical to overcome the high activation barrier of protonating the aryl ether. Stir for 12–16 hours.

  • Reaction Monitoring (Self-Validation) : Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (

    
    ) and the appearance of a highly polar, UV-active spot (
    
    
    
    ) indicates conversion to the phenol.
  • Quenching & Workup : Cool the mixture to 0 °C using an ice bath. Carefully quench by adding ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification : Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield 3-hydroxypropiophenone.
    
Protocol B: Direct Ni-Catalyzed C–OMe Bond Activation (Kumada Coupling)

Causality & Design: To bypass the phenol intermediate, direct C–OMe activation is employed. Nickel(II) complexes with electron-rich, bidentate phosphine ligands (e.g.,


 or dppe) lower the activation energy required for oxidative addition into the strong C(sp²)–O bond 3.

Critical Insight: Because 3-methoxypropiophenone contains an electrophilic ketone carbonyl, Grignard reagents will preferentially attack the carbonyl. The ketone must be transiently protected (e.g., as an ethylene acetal) prior to this coupling step.

Materials:

  • Ketone-protected 3-Methoxypropiophenone (1.0 equiv, 5 mmol)

  • Aryl or Alkyl Magnesium Bromide (Grignard reagent, 2.0 equiv, 10 mmol)

  • 
     (5 mol%)
    
  • 
     (10 mol%)
    
  • Anhydrous Toluene (15 mL)

Step-by-Step Methodology:

  • Catalyst Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with

    
     (0.25 mmol) and 
    
    
    
    (0.50 mmol). Dissolve in anhydrous toluene (5 mL) and stir for 10 minutes to form the active Ni-phosphine complex.
  • Substrate Addition : Add the protected 3-methoxypropiophenone (5 mmol) dissolved in toluene (10 mL) to the active catalyst solution.

  • Grignard Addition : Transfer the flask to a fume hood (maintaining

    
     line). Cool to 0 °C. Dropwise, add the Grignard reagent (10 mmol, typically 1.0 M in THF). Causality: Slow addition prevents homocoupling of the Grignard reagent.
    
  • Heating : Heat the reaction to 80–100 °C for 24 hours. The high temperature is essential for the challenging oxidative addition step.

  • Quenching : Cool to room temperature and carefully quench with saturated aqueous

    
     (10 mL) to destroy excess Grignard reagent.
    
  • Extraction & Deprotection : Extract with diethyl ether (

    
     mL). Dry the organic phase over 
    
    
    
    and concentrate. Subject the crude mixture to mild acidic hydrolysis (e.g., 1M HCl in THF) to unmask the propiophenone carbonyl, then purify via silica gel chromatography.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of both functionalization pathways, providing a comparative framework for process chemists to select the appropriate route based on scale and substrate tolerance.

MetricPathway A: O-Demethylation + Cross-CouplingPathway B: Direct C–OMe Activation
Step Count 3 (Demethylation, Triflation, Coupling)2 (Protection, Direct Coupling)
Overall Yield (Typical) 65% – 75%55% – 85%
Atom Economy Low (Generates MSA, TfOH waste)Moderate (Generates Mg-salts, MeOH)
Reagent Safety Moderate (MSA is corrosive but non-fuming)Low (Requires pyrophoric Grignards & Ni)
Substrate Scope Broad (Tolerates sensitive functional groups)Narrow (Grignards react with unprotected electrophiles)
Key Limitation Time-consuming multistep processRequires ketone protection prior to coupling

Self-Validating Analytical Signatures

To ensure the trustworthiness of the experimental outcomes, chemists must rely on specific analytical signatures at each critical juncture:

  • 1H NMR Validation :

    • Starting Material: A sharp singlet at

      
       ppm confirms the presence of the 3-methoxy group.
      
    • Demethylation (Protocol A): The complete disappearance of the 3.8 ppm singlet and the appearance of a broad, exchangeable singlet at

      
       ppm (phenolic -OH) validates successful ether cleavage.
      
    • Direct Coupling (Protocol B): The absence of the methoxy peak, coupled with new aromatic or alkyl resonances corresponding to the Grignard partner, confirms successful C–C bond formation.

  • GC-MS Validation : The molecular ion peak (

    
    ) will shift from 
    
    
    
    (3-MOP) to
    
    
    (3-hydroxypropiophenone) upon demethylation, providing an unambiguous mass confirmation of the transformation.

References

  • Benchchem. "3'-Methoxypropiophenone | 37951-49-8". Benchchem Database.
  • Cornella, J., Zarate, C., & Martin, R. "Metal-catalyzed activation of ethers via C–O bond cleavage". Chemical Society Reviews, Royal Society of Chemistry, 2014.
  • Wankhede, P., & Kulkarni, A. A. "Trends and Challenges in Multistep Continuous Flow Synthesis". Organic Process Research & Development, 2025.
  • Wikipedia Contributors. "Demethylation". Wikipedia, The Free Encyclopedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Reduction of Chalcones to Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic reduction of chalcones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, maximize yields, and ensure the selective formation of your desired propiophenone products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the catalytic reduction of chalcones. Each issue is followed by potential causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Conversion of the Starting Chalcone

You've set up your hydrogenation reaction, but after the expected reaction time, TLC or GC-MS analysis shows a significant amount of unreacted chalcone. What could be the issue?

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The catalyst is the heart of the reaction, and its activity can be compromised.

    • Explanation: Palladium on carbon (Pd/C) and other platinum-group metal (PGM) catalysts can lose activity over time due to oxidation or improper storage.

    • Solution: Always use a fresh batch of catalyst if possible. If you suspect your catalyst is old, consider trying a more active variant like Pearlmann's catalyst (Pd(OH)₂/C), which can sometimes be more effective.[1] Ensure catalysts, especially pyrophoric ones like fresh Pd/C, are handled under an inert atmosphere.[2]

  • Catalyst Poisoning: Your reaction mixture may contain impurities that deactivate the catalyst.

    • Explanation: Sulfur compounds (e.g., thiols), nitrogen-containing functional groups (like amines or amides), heavy metals, and even carbon monoxide from the hydrogen source can act as potent catalyst poisons by strongly adsorbing to the active sites of the metal.[2]

    • Solution: Purify your starting materials and solvents meticulously. If sulfur poisoning is suspected from a substrate, pretreatment with a scavenger may be necessary. Ensure you are using high-purity hydrogen gas.

  • Insufficient Mass Transfer: The hydrogen gas is not effectively reaching the catalyst surface.

    • Explanation: Catalytic hydrogenation is a heterogeneous reaction. For the reaction to proceed, hydrogen must dissolve in the solvent and diffuse to the catalyst surface where the chalcone is adsorbed.

    • Solution: Increase the stirring rate to create a vortex and maximize the surface area between the liquid and gas phases.[1] Ensure the reaction flask is not overfilled, leaving ample headspace for the hydrogen atmosphere.[3]

  • Sub-Optimal Reaction Conditions: The chosen temperature, pressure, or solvent may not be suitable for your specific substrate.

    • Explanation: Electron-rich chalcones may require more forcing conditions to achieve complete hydrogenation of the C=C double bond.[4] The solvent also plays a crucial role; polar solvents like ethanol or methanol are generally good choices for Pd/C hydrogenations.[1]

    • Solution: If the reaction is sluggish at room temperature and atmospheric pressure, consider increasing the hydrogen pressure. If you have access to a high-pressure hydrogenation apparatus like a Parr shaker, this is often the most effective solution.[1] Gentle heating can also increase the reaction rate, but be mindful of potential side reactions.

Problem 2: Formation of a Saturated Alcohol (Over-reduction)

Your reaction has gone to completion, but instead of the desired propiophenone (saturated ketone), you have isolated the corresponding 1,3-diphenylpropan-1-ol. How can you prevent this over-reduction?

Potential Causes & Recommended Solutions:

  • Highly Active Catalyst or Harsh Conditions: The combination of catalyst and reaction conditions is too aggressive, leading to the reduction of both the alkene and the carbonyl group.

    • Explanation: While the C=C bond of an α,β-unsaturated ketone is generally more susceptible to catalytic hydrogenation than the C=O bond, aggressive catalysts or conditions (high pressure/temperature) can reduce both.[4][5]

    • Solution:

      • Switch to a more chemoselective catalyst system. While Pd/C is a workhorse, other catalysts may offer better selectivity. For instance, systems based on copper(II) acetate with phenylsilane have shown high selectivity for the 1,4-reduction of chalcones without affecting the carbonyl group.[6][7] Similarly, manganese(I) pincer complexes have been reported to be highly chemoselective for the C=C bond hydrogenation.[4]

      • Modify Reaction Conditions: Reduce the hydrogen pressure and/or lower the reaction temperature. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.

      • Consider Transfer Hydrogenation: This method often provides better selectivity for the reduction of the C=C bond. Using a hydrogen donor like ammonium formate with Pd/C under microwave irradiation can be a rapid and efficient way to obtain the saturated ketone, though in some cases, it can lead to the saturated alcohol with longer reaction times.[8]

Problem 3: Inconsistent Reaction Times or Yields

You are running the same reaction under what you believe are identical conditions, but you are observing significant variability in reaction times and product yields. What could be the source of this inconsistency?

Potential Causes & Recommended Solutions:

  • Variability in Catalyst Activity: Different batches of catalyst, even from the same supplier, can have slightly different activity levels.

    • Explanation: The preparation of heterogeneous catalysts can lead to variations in particle size, metal dispersion, and surface area, all of which affect catalytic performance.

    • Solution: If possible, use the same batch of catalyst for a series of related experiments. When opening a new bottle of catalyst, it is good practice to run a standard reaction to benchmark its activity.

  • Trace Impurities: Small, variable amounts of impurities in the substrate, solvent, or hydrogen gas can have a significant impact.

    • Explanation: As discussed under catalyst poisoning, even ppm levels of certain impurities can partially inhibit the reaction, leading to slower rates or incomplete conversion.

    • Solution: Standardize your purification procedures for all starting materials and solvents. Use a high-purity grade of hydrogen and consider using a gas purifier if you suspect contamination.

  • Inconsistent Stirring/Agitation: The efficiency of mixing can vary between runs.

    • Explanation: In a three-phase system (solid catalyst, liquid solution, gas), the rate can be limited by mass transport. Inconsistent stirring will lead to variable rates of hydrogen dissolution and diffusion.

    • Solution: Use a tachometer to ensure consistent stirring speeds. The shape of the stir bar and the flask can also influence mixing efficiency. For critical reactions, consider using a flask with baffles to improve gas-liquid mixing.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the catalytic hydrogenation of the C=C bond in a chalcone?

A1: The most widely accepted mechanism for the hydrogenation of an alkene on a metal surface is the Horiuti-Polanyi mechanism. It involves the following key steps:

  • Adsorption: Both the hydrogen gas (H₂) and the chalcone adsorb onto the surface of the metal catalyst (e.g., Palladium). The H-H bond in hydrogen breaks, forming metal-hydride bonds.

  • Hydrogen Transfer: A hydrogen atom is transferred from the metal surface to one of the carbons of the C=C double bond, forming a half-hydrogenated intermediate that is still bonded to the catalyst surface.

  • Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon of the original double bond.

  • Desorption: The resulting saturated ketone (propiophenone) desorbs from the catalyst surface, freeing up the active site for another catalytic cycle.

Q2: How do I choose the right catalyst for my chalcone reduction?

A2: The choice of catalyst depends on the substrate's functional groups and the desired selectivity.

Catalyst SystemCommon ApplicationAdvantagesConsiderations
Pd/C General-purpose hydrogenation of C=C bonds.[9][10]Highly active, widely available, relatively inexpensive.Can sometimes lead to over-reduction of the carbonyl or reduction of other functional groups (e.g., nitro groups, benzyl ethers).
PtO₂ (Adam's catalyst) Hydrogenation of various functional groups, including aromatic rings under more forcing conditions.[9]Very active catalyst.Can be less selective than Pd/C and may require higher pressures.
Wilkinson's Catalyst (RhCl(PPh₃)₃) Homogeneous hydrogenation of non-hindered alkenes.[11]High selectivity for C=C bonds, less prone to reducing other groups.Can be inefficient for sterically hindered chalcones.[11] Requires removal of the soluble catalyst after the reaction.
Cu(OAc)₂ / PhSiH₃ Chemoselective 1,4-reduction of chalcones.[6][7]Excellent selectivity for the C=C bond, avoids over-reduction. Uses an earth-abundant metal.Requires a stoichiometric silane reductant instead of H₂ gas.
Mn(I) Pincer Complexes Chemoselective hydrogenation of α,β-unsaturated ketones.[4]High chemoselectivity, uses an earth-abundant metal, can operate at low H₂ pressures.Catalyst synthesis may be more complex than purchasing commercial heterogeneous catalysts.

Q3: How do I safely handle pyrophoric hydrogenation catalysts like Pd/C?

A3: Safety is paramount when working with hydrogenation catalysts.

  • Inert Atmosphere: Never expose a dry, active catalyst to air, especially in the presence of flammable solvents.[3] The catalyst can catalyze the rapid oxidation of the solvent, causing it to ignite. Always handle the catalyst under an inert atmosphere (Nitrogen or Argon).

  • Procedure: A common safe procedure is to add the substrate and solvent to the reaction flask first. Then, purge the flask with an inert gas. Briefly remove the septum or stopper and add the catalyst quickly in one portion. Reseal the flask and purge again with the inert gas before introducing hydrogen.[3]

  • Workup: After the reaction, purge the flask with an inert gas to remove all hydrogen. Filter the catalyst through a pad of Celite or another filter aid. Crucially, never allow the filter cake to dry completely in the air. [3] Keep it wet with solvent (or water) until it can be disposed of properly in a dedicated waste container.

Q4: My chalcone has other reducible functional groups (e.g., a nitro group or a benzyl ether). How can I selectively reduce only the C=C double bond?

A4: This is a common chemoselectivity challenge.

  • Nitro Groups: Nitro groups are very easily reduced by catalytic hydrogenation, often more readily than alkenes. If you need to preserve a nitro group, standard hydrogenation with Pd/C is not suitable. You would need to explore alternative reduction methods that are selective for the α,β-unsaturated system, such as using zinc dust in a suitable solvent system.[12]

  • Benzyl Ethers: Benzyl ethers are common protecting groups that are cleaved by hydrogenolysis using Pd/C. If you need to preserve a benzyl ether, you may need to use a catalyst that is less active for hydrogenolysis, such as certain nickel or rhodium catalysts, or use a non-hydrogenation-based reduction method.

  • Halogens: Aromatic halides can undergo dehalogenation during catalytic hydrogenation. The ease of dehalogenation is typically I > Br > Cl >> F. Platinum-based catalysts are sometimes less prone to causing dehalogenation than palladium catalysts.[13]

Visualizations & Protocols

Reaction Pathway and Potential Side Reactions

G

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion Observed q1 Is the catalyst fresh and handled properly? start->q1 s1 Use a fresh batch of catalyst. Ensure inert atmosphere handling. q1->s1 No q2 Are starting materials and solvent pure? q1->q2 Yes a1_yes Yes a1_no No s2 Purify substrate and solvent. Check for potential poisons (S, N compounds). q2->s2 No q3 Is agitation/stirring vigorous? q2->q3 Yes a2_yes Yes a2_no No s3 Increase stirring speed. Ensure sufficient headspace. q3->s3 No s4 Increase H₂ pressure and/or temperature. Consider a more active catalyst (e.g., Pd(OH)₂/C). q3->s4 Yes a3_yes Yes a3_no No

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol outlines a standard procedure for the selective reduction of a chalcone to a propiophenone using 10% Palladium on Carbon (Pd/C) under a hydrogen balloon atmosphere.

Materials:

  • Chalcone (1.0 eq)

  • 10% Pd/C (5-10 mol% by weight of chalcone)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)[1]

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Hydrogen balloon

  • Inert gas (Nitrogen or Argon) supply

  • Celite

Procedure:

  • System Setup: Place the chalcone and a magnetic stir bar into a round-bottom flask. Add a suitable solvent (e.g., ethanol, ~0.1 M concentration).

  • Inerting: Seal the flask with a septum and purge the system with an inert gas for 5-10 minutes to remove all oxygen.[2]

  • Catalyst Addition: Briefly remove the septum and add the 10% Pd/C catalyst in one portion. Reseal the flask immediately.

  • Hydrogenation: Purge the flask with the inert gas again for 2-3 minutes. Evacuate the flask under vacuum (carefully, to avoid bumping the solvent) and backfill with hydrogen from a balloon. Repeat this vacuum/backfill cycle three times.

  • Reaction: Leave the reaction stirring vigorously under the positive pressure of the hydrogen balloon at room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots (be sure to re-purge with hydrogen after sampling).

  • Work-up: Once the reaction is complete, purge the flask with an inert gas to remove all hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with more solvent and filter it through a pad of Celite to remove the Pd/C. Wash the Celite pad with additional solvent. Important: Do not allow the Celite pad with the catalyst to dry in the air. [3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude propiophenone, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Chemoselective Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol describes a method that can offer high selectivity for the C=C bond reduction, often avoiding over-reduction.[8]

Materials:

  • Chalcone (1.0 eq)

  • 10% Pd/C (10 mol% by weight)

  • Ammonium Formate (HCOONH₄) (3-5 eq)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

Procedure:

  • Setup: In a round-bottom flask, combine the chalcone, 10% Pd/C, and ammonium formate.

  • Solvent Addition: Add methanol or ethanol to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. These reactions are often complete within 1-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite to remove the Pd/C, washing with additional solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (like ethyl acetate) to remove any remaining ammonium salts. Dry the organic layer, filter, and concentrate to obtain the crude product. Purify as needed.

References

  • Copper(II)-catalyzed selective reduction of chalcones using phenylsilane - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Copper(II)-catalyzed selective reduction of chalcones using phenylsilane - PubMed. (2025, May 15). National Center for Biotechnology Information. [Link]

  • Reduction of Aldehydes and Ketones Important Concepts for JEE. (n.d.). Vedantu. [Link]

  • How are aldehydes and ketones reduced to alcohols, and what are the catalysts used in catalytic hydrogenation? (2024, February 10). Quora. [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC. (2024, May 13). National Center for Biotechnology Information. [Link]

  • Can aldehydes and ketones be reduced by catalytic hydrogenation? (2017, March 24). Quora. [Link]

  • Reduction of Ketones Definition - Organic Chemistry II Key.... (2025, August 15). Fiveable. [Link]

  • Ketone Reduction. (2026, February 17). WordPress. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. [Link]

  • Synthetic strategies for dihydrochalcones. (n.d.). Arkivoc. [Link]

  • Mechanistic Insights on the Hydrogenation of ??,??-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. (n.d.). ResearchGate. [Link]

  • REVIEW OF CATALYSTS, ALTERNATIVE CONDITIONS AND REACTORS USED FOR CHALCONE SYNTHESIS. (n.d.). Even3. [Link]

  • Selective 1,4-reduction of chalcones with Zn/NH4Cl/C 2H5OH/H2O. (n.d.). ResearchGate. [Link]

  • Catalytic Hydrogenation of Ketones. (n.d.). Thieme. [Link]

  • Regioselective Hydrogenation of alpha,beta-Unsaturated Ketones over Wilkinson's Catalyst. (2010, February 15). ACS Publications. [Link]

  • Hydrogenation reaction tips and tricks. (2022, January 21). Reddit. [Link]

  • Hydrogenation troubleshooting. (2023, February 17). Reddit. [Link]

  • Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. (n.d.). Royal Society of Chemistry. [Link]

  • Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. (2025, September 3). MDPI. [Link]

Sources

Technical Support Center: Controlling Side Reactions in Friedel-Crafts Acylation of Thioethers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the Friedel-Crafts acylation of thioethers (e.g., thioanisole). While the methylthio (-SCH₃) group is a strong ortho/para-directing activator, the sulfur atom possesses lone pairs that act as potent Lewis bases. This inherent nucleophilicity creates a direct competition between the desired generation of the acylium ion and the parasitic coordination of the Lewis acid catalyst to the sulfur atom.

This guide deconstructs the causality of these side reactions and provides field-proven, self-validating protocols to ensure high-yield, regioselective acylation.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30-40% conversion despite using 1.0 equivalent of AlCl₃. Why is the catalyst failing? Causality: The stalling is a classic symptom of catalyst depletion. In the acylation of thioethers, the Lewis acid (AlCl₃) coordinates not only with the acyl chloride to form the acylium ion but also forms a stable, inactive complex with the sulfur atom of the starting material and the carbonyl oxygen of the resulting ketone product. Solution: A catalytic amount of AlCl₃ is mathematically insufficient.1[1].

Q2: I am observing significant S-dealkylation (cleavage of the thioether bond), resulting in thiophenol byproducts. How do I suppress this? Causality: Thioether cleavage is a temperature-dependent side reaction exacerbated by strong Lewis acids. When AlCl₃ coordinates with the sulfur atom at elevated temperatures, the polarized S-alkyl bond becomes susceptible to nucleophilic attack by chloride ions, leading to irreversible dealkylation. Solution: Strict thermal control is mandatory. Maintain the reaction temperature strictly between 0 °C and 5 °C during the addition of the reagents.2[2].

Q3: Are there viable "green" alternatives to AlCl₃ that prevent sulfur coordination issues altogether? Causality: Homogeneous Lewis acids create corrosive, unrecyclable waste streams and require tedious aqueous workups that can hydrolyze sensitive products. Solution: Yes.3[3]. These catalysts rely on Brønsted acidity, bypassing the severe sulfur-coordination trap of Lewis acids, and can be easily recovered via filtration and reused.

Data Presentation: Catalyst Efficacy and Side Reaction Profiles

Catalyst SystemEquivalents RequiredTemp (°C)Conversion (%)Major Side ReactionsRecommended Use Case
AlCl₃ (Traditional)1.1 - 1.50 to 25>90%S-Dealkylation (if >25°C), Catalyst TrappingStandard laboratory scale, robust electrophile generation.
Amberlyst-15 (Solid Acid)Catalytic (w/w)70>85%MinimalGreen chemistry, scale-up, catalyst recycling.
Mordenite Zeolite Catalytic (w/w)120~60-80%IsomerizationHigh shape-selectivity requirements.
ZnCl₂ / SnCl₄ 1.0 - 1.225 to 6040-60%Slow kineticsSubstrates highly sensitive to S-cleavage.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies incorporate self-validating checkpoints to monitor reaction health in real-time.

Protocol A: Traditional AlCl₃-Catalyzed Acylation of Thioanisole

Objective: Synthesize 4-(methylthio)acetophenone while suppressing S-dealkylation.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous dichloromethane (DCM).

    • Validation Check: The suspension should be free-flowing; clumping indicates moisture contamination, which will prematurely quench the reaction.

  • Thermal Control: Cool the suspension to 0–5 °C using an ice-water bath.

  • Acylium Generation: Add acetyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes.

    • Validation Check: A slight color change and dissolution of AlCl₃ indicate the successful formation of the acylium ion complex.

  • Substrate Addition: Add thioanisole (1.0 eq) in DCM dropwise over 20 minutes, strictly maintaining the internal temperature below 10 °C to prevent S-cleavage.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor via TLC (Hexanes/EtOAc).

  • Quenching & Workup: Carefully pour the mixture over crushed ice and concentrated HCl to break the aluminum-ketone complex. Extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol B: Heterogeneous Acylation using Amberlyst-15

Objective: Environmentally benign synthesis with catalyst recovery.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine thioanisole (1.0 eq) and acetic anhydride (1.5 eq).

  • Catalyst Addition: Add Amberlyst-15 resin (10-20% w/w relative to thioanisole).

    • Validation Check: Ensure the resin is pre-dried under vacuum to remove internal moisture.

  • Reaction: Heat the mixture to 70 °C under vigorous stirring for 3-5 hours.

  • Recovery: Cool to room temperature. Filter the mixture to recover the Amberlyst-15 catalyst.

    • Validation Check: The recovered catalyst can be washed with DCM, dried, and reused for subsequent cycles with minimal loss of activity.

  • Purification: Wash the filtrate with saturated NaHCO₃ to neutralize residual acetic acid, extract with an organic solvent, and concentrate.

Mechanistic Workflow Visualization

G Start Thioether + Acyl Chloride + Lewis Acid (e.g., AlCl3) Path1 Acylium Ion Formation (Electrophilic Attack) Start->Path1 Optimized Temp/Catalyst Path2 Lewis Acid S-Coordination (Parasitic Pathway) Start->Path2 High Temp / Strong LA Product Desired Product: para-Acylated Thioether Path1->Product EAS Mechanism Side1 Catalyst Deactivation (Requires Excess AlCl3) Path2->Side1 Stable Complex Side2 S-Dealkylation (Thioether Cleavage) Path2->Side2 Heat + LA Side1->Start Add >1.1 eq LA

Divergent pathways in thioether acylation: Desired electrophilic attack vs parasitic S-coordination.

References

  • BenchChem. "Technical Support Center: Friedel-Crafts Acylation of Thioanisole." BenchChem, 2025. 1

  • BenchChem. "Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole." BenchChem, 2025. 2

  • Yadav, G.D., and Bhagat, R.D. "Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids." Journal of Molecular Catalysis A: Chemical, 2005. 3

Sources

Technical Support Center: Purification of Oily Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Propiophenone Purification Hub.

As a Senior Application Scientist, I understand the specific frustration of working with propiophenone derivatives (e.g.,


-bromopropiophenone, 3-chloropropiophenone, or substituted cathinone precursors). These compounds frequently present as stubborn, viscous oils or "gums" rather than the crystalline solids described in literature. This is often due to supercooling, trace impurities lowering the melting point (MP), or the inherent low MP of the specific derivative.

This guide moves beyond generic textbook advice to address the causality of these failures and provides self-validating protocols to resolve them.

Module 1: Troubleshooting "Oiling Out" (Crystallization Failures)

The Issue: You attempt to recrystallize your derivative, but instead of crystals, a second liquid phase (oil) separates from the solution as it cools. The Cause: The temperature at which the solution becomes saturated (


) is higher than the temperature at which the oil-liquid separates (

). Essentially, the compound prefers to be a liquid melt rather than a crystal lattice.
Protocol: The "Dual-Solvent" Trituration Method

Best for: Low-melting solids (e.g., 3-chloropropiophenone, MP ~54°C) stuck in an oily state.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the oily crude in the minimum amount of a "Good Solvent" (e.g., Ethyl Acetate or DCM) at room temperature.

  • Cloud Point: Slowly add a "Bad Solvent" (e.g., Pentane or Hexane) dropwise until a persistent cloudiness appears.[1]

  • The "Oil" Check: If oil droplets form immediately, you have added too much non-polar solvent too quickly.[1] Add a few drops of the "Good Solvent" to clear it.

  • Seeding (Critical): If you lack seed crystals, dip a glass rod into the solution, withdraw it, and let the solvent evaporate on the rod to form a micro-crust. Re-insert the rod to induce nucleation.

  • Thermal Cycling: Place the flask in a freezer (-20°C). If it oils out again, remove it, let it warm until the oil re-dissolves (or add trace solvent), and cool more slowly (e.g., fridge at 4°C first).[1]

Table 1: Recommended Solvent Systems for Propiophenones

Solvent Pair (Good/Bad)Polarity GradientApplication Note
EtOAc / Hexane ModerateStandard starting point.[1] Good for most halogenated derivatives.[1]
DCM / Pentane HighBest for thermally sensitive derivatives.[1] Pentane allows low-temp evaporation.[1]
IPA / Water HighUse only if the compound is stable to hydrolysis. Good for amine salts (e.g., bupropion HCl).[1]
Ether / Petroleum Ether ModerateClassic "Grignard" workup solvent system.[1] High flammability risk.[1]

Module 2: Vacuum Distillation (Thermal Management)[1]

The Issue: The product decomposes or turns dark (tarring) before distilling. The Cause: Substituted propiophenones, particularly


-halo derivatives (e.g., 2-bromo-1-phenylpropan-1-one), are thermally unstable.[1] They undergo dehydrohalogenation or polymerization at atmospheric boiling points.[1]
Protocol: High-Vacuum Short-Path Distillation

Best for: Stable oils that refuse to crystallize.[1]

Operational Standards:

  • Pressure Rule: You must operate below 1.0 mmHg (Torr) .[1] Standard water aspirators (~15-20 mmHg) are insufficient and will require temperatures that destroy the product.[1]

  • Glassware: Use a "Short Path" distillation head to minimize the distance the vapor must travel, reducing the thermal load.

The "Nomograph" Logic: Use the Clausius-Clapeyron relation to estimate the required vacuum.

  • Example: Propiophenone boils at ~218°C (760 mmHg).[1]

  • At 10 mmHg, BP drops to ~95°C.[1]

  • At 0.5 mmHg, BP drops to ~50-60°C (Safe zone for unstable derivatives).[1]

Warning:


-Bromopropiophenone is a potent lachrymator (tear gas).[1] All distillation vacuum pump exhausts must be vented into a fume hood.[1]

Module 3: Chromatographic Purification

The Issue: The compound "streaks" down the column or co-elutes with impurities. The Cause: Propiophenone derivatives often have dual functionality (ketone + halogen/amine). Residual acidity on silica gel can degrade them or cause drag.[1]

Protocol: Buffered Flash Chromatography

Best for: Complex reaction mixtures (e.g., Friedel-Crafts crude).[1]

  • Stationary Phase: Standard Silica Gel 60.[1]

  • Column Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexane if purifying an amine derivative (to neutralize silica acidity).[1]

  • Eluent System:

    • Start: 100% Hexane.[1]

    • Gradient: 0%

      
       10% EtOAc over 10 column volumes.
      
    • Note: Aromatic ketones are UV active.[1] Use 254 nm UV for detection.[1]

Module 4: The "Anti-Pattern" (Bisulfite Adducts)

FAQ: "Can I use Sodium Bisulfite to purify my propiophenone derivative?"

Answer: NO.

  • The Science: Sodium bisulfite forms reversible solid adducts primarily with aldehydes and methyl ketones (e.g., Acetophenone, Phenylacetone).

  • The Problem: Propiophenone is an ethyl ketone. The extra methyl group on the alpha-carbon introduces sufficient steric hindrance to prevent the nucleophilic attack of the bisulfite ion.

  • Result: If you attempt this, your product will remain in the organic layer, and you will lose yield trying to extract a non-existent adduct from the aqueous layer.

Visual Workflow: Purification Decision Matrix

PropiophenonePurification Start Crude Oily Mixture CheckType Is it a Methyl Ketone? (e.g., Acetophenone) Start->CheckType Bisulfite Method: Sodium Bisulfite Adduct CheckType->Bisulfite Yes CheckSolid Is it a Solid at RT? (Check Lit. MP) CheckType->CheckSolid No (Propiophenone) Crystallization Method: Dual-Solvent Trituration (See Module 1) CheckSolid->Crystallization Yes (MP > 40°C) CheckStable Is it Thermally Stable? (Not alpha-halo?) CheckSolid->CheckStable No (Oil/Gum) Column Method: Flash Chromatography (Buffered Silica) Crystallization->Column Fails Distillation Method: High Vac Distillation (< 1 mmHg) CheckStable->Distillation Yes CheckStable->Column No (Unstable)

Caption: Decision tree for selecting the optimal purification method based on steric and thermal properties.

References

  • Sonneck, M., et al. (2016).[1][2] "Crystal structure and synthesis of 3-chloropropiophenone." IUCrData.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for "oiling out" phenomena and drying agents).[1]

  • Kjell, D. P., et al. (1999).[1] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry. (Establishes the limitations of bisulfite adducts regarding steric hindrance). [1]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Propiophenone Derivatives." [1]

  • Rubin, Y. (2025).[1][2] "Vacuum Distillation Guide." UCLA Department of Chemistry.[1] (Protocols for capillary usage and vacuum levels).

Sources

Technical Guide: Stability of 2'-Thiomethyl (2'-SMe) Group Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability of the 2'-deoxy-2'-methylthio (2'-SMe) group (often referred to as 2'-thiomethyl) under acidic hydrolysis conditions. It distinguishes this therapeutic modification from the 2'-O-methylthiomethyl (MTM) protecting group and provides actionable troubleshooting for researchers in drug development.

Executive Summary

The 2'-deoxy-2'-methylthio (2'-SMe) modification is a thioether analog of the common 2'-O-methyl (2'-OMe) modification. In the context of acidic hydrolysis (e.g., gastric fluid, endosomal compartments, or solid-phase synthesis deprotection), the 2'-SMe group exhibits high chemical stability , significantly exceeding that of unmodified DNA and comparable to 2'-OMe.

Unlike acetal-based modifications (e.g., 2'-O-THP) or protecting groups (e.g., 2'-O-MTM) which are acid-labile, the thioether linkage (C2'–S–Me) is chemically robust against acid-catalyzed hydrolysis. Its primary stability challenge is not hydrolysis, but oxidation under acidic conditions.

Key Stability Metrics
Parameter2'-SMe (2'-Thiomethyl)2'-OMe (2'-O-Methyl)DNA (2'-H)
Chemical Linkage Thioether (C-S-C)Ether (C-O-C)None
Acid Stability (pH 1-3) High (Resistant to hydrolysis)HighLow (Depurination prone)
Glycosidic Bond Stability Enhanced (C3'-endo pucker)EnhancedUnstable (Depurination)
Oxidation Sensitivity Moderate (Sulfoxide formation)LowLow
Nuclease Resistance HighHighLow

Core Technical Analysis

Mechanism of Acid Stability

The stability of the 2'-SMe group under acidic conditions is governed by two mechanistic factors: the thioether bond strength and the sugar conformation .

  • Thioether Robustness: The C2'–S bond is not susceptible to acid-catalyzed hydrolysis under standard biological or synthetic conditions (e.g., 3% DCA/TCA). Unlike acetals (O-C-O), which protonate and cleave, the sulfur atom is a "soft" nucleophile with a very low pKa for protonation (approx. -7), making it resistant to cleavage by "hard" acids.

  • Suppression of Depurination: Acidic conditions typically degrade DNA via depurination (cleavage of the N-glycosidic bond).[1]

    • DNA (2'-H): Adopts a C2'-endo (South) pucker, which electronically and sterically allows protonation of N7 of purines, leading to depurination.

    • 2'-SMe: The bulky sulfur substituent and the gauche effect force the ribose into a C3'-endo (North) conformation (similar to RNA/LNA). This conformation sterically hinders the N-glycosidic bond and electronically disfavors the formation of the oxocarbenium ion intermediate required for depurination.[2]

The Oxidation Risk

While resistant to hydrolysis, the 2'-SMe group is vulnerable to oxidative acidic conditions .

  • Risk Factor: Strong acids combined with oxidizing agents (e.g., nitric acid, or traces of oxidizers in synthesis reagents) can oxidize the sulfide (-S-) to a sulfoxide (-S(=O)-) or sulfone (-S(=O)2-).

  • Consequence: Oxidation changes the polarity and pucker of the sugar, potentially altering duplex stability (Tm) and pharmacokinetics.

AcidStability Acid Acidic Conditions (pH < 4) SMe 2'-SMe Group (Thioether) Acid->SMe Exposed to DNA Unmodified DNA (2'-H) Acid->DNA Attacks Stable Stable Structure (C3'-endo Pucker) SMe->Stable Resistant to Hydrolysis Oxidation Sulfoxide Formation (If Oxidant Present) SMe->Oxidation Only if Oxidants Present Depurination N7 Protonation & Depurination DNA->Depurination High Rate

Figure 1: Comparative pathways of acid-mediated degradation. 2'-SMe resists the depurination pathway common in DNA but requires protection from oxidants.

Troubleshooting Guide & FAQs

Scenario A: Degradation During Oligonucleotide Synthesis

User Issue: "I observe a loss of full-length product or unexpected mass shifts after deprotection of my 2'-SMe oligonucleotide."

Diagnostic Question Root Cause Analysis Corrective Action
Did you use standard DCA/TCA for detritylation? Acid Exposure: 2'-SMe is stable to 3% DCA/TCA. However, prolonged exposure (>5 min) can cause minor degradation if the sulfur is inadvertently oxidized.Limit detritylation steps to standard times (60-80s). Ensure DCA solution is fresh and oxidant-free.
Is the mass shift +16 Da? Oxidation: The sulfur atom has oxidized to a sulfoxide (S-Me → S(O)-Me). This often happens during Iodine oxidation of the phosphite triester if the 2'-SMe is not protected or if the cycle is not optimized.Critical: Use a lower concentration of Iodine (0.02 M) or switch to a non-oxidizing sulfurizing reagent (e.g., DDTT) if making phosphorothioates. If making phosphodiesters, ensure the 2'-SMe is compatible with the oxidation step.
Is the mass shift -Base? Depurination: Rare for 2'-SMe. Likely occurred on unmodified DNA bases within a gapmer region, not the 2'-SMe wings.Check the "gap" sequence.[3] Use mild deprotection conditions (e.g., UltraMild monomers) if the sequence is purine-rich.
Scenario B: Stability in Biological Assays

User Issue: "Is my 2'-SMe aptamer stable in simulated gastric fluid (pH 1.2)?"

Q: Will the 2'-thiomethyl group hydrolyze in the stomach? A: No. The thioether bond is chemically stable to pH 1.2. Unlike RNA (which degrades via 2'-OH attack) or DNA (which depurinates), 2'-SMe oligonucleotides are highly resistant to acidic gastric hydrolysis.

Q: How does it compare to 2'-OMe? A: Stability is comparable. However, 2'-SMe is more hydrophobic. In acidic environments, this increased lipophilicity might alter non-specific binding but does not compromise chemical integrity.

Experimental Protocol: Acid Stability Assessment

Use this protocol to validate the stability of 2'-SMe oligonucleotides versus DNA/RNA controls.

Materials
  • Buffer A (Acidic): 100 mM Citrate Buffer, pH 2.5 (Simulates lysosomal/gastric stress).

  • Buffer B (Neutral): PBS, pH 7.4.

  • Oligonucleotides: 2'-SMe modified oligo, DNA control, 2'-OMe control.

  • Analysis: RP-HPLC or LC-MS.[2]

Step-by-Step Methodology
  • Preparation: Dissolve oligonucleotides to 5 µM in Buffer A and Buffer B.

  • Incubation: Incubate samples at 37°C and 60°C (accelerated aging).

  • Sampling: Aliquot samples at T=0, 1h, 4h, 24h, and 48h. Neutralize acid aliquots immediately with 1M Tris (pH 8.5) to stop reaction.

  • Analysis:

    • Inject 10 µL onto RP-HPLC (C18 column).

    • Monitor % Full-Length Product (FLP) relative to T=0.

    • Success Criteria: 2'-SMe should show >95% integrity at 24h/37°C/pH 2.5, whereas DNA control will show significant degradation (depurination).

Data Interpretation Table
ObservationConclusion
Peak Height Constant, No New Peaks Stable. The 2'-SMe group is intact.
New Peak (Earlier Elution) Truncation. Likely phosphodiester cleavage (rare in acid for 2'-SMe) or depurination.
New Peak (Split Peak/Mass +16) Oxidation. The acid buffer may contain dissolved oxygen or metal ions catalyzing sulfur oxidation. Add EDTA to buffer.

Technical Note: 2'-O-Methylthiomethyl (MTM) Distinction

Critical distinction for synthetic chemists. If your inquiry refers to the 2'-O-Methylthiomethyl (MTM) group used as a protecting group (structure: 2'-O-CH2-S-Me), the stability profile is different:

  • MTM Stability: Stable to mild acidic conditions (e.g., acetic acid) but cleaved by specific heavy metals (Hg²⁺, Ag⁺) or strong acidic hydrolysis conditions designed for deprotection.

  • Guidance: Do not confuse the permanent 2'-SMe modification (drug substance) with the transient MTM protecting group.

References

  • Watts, J. K., & Damha, M. J. (2008). 2'-Fluoro-arabinonucleic acid (2'F-ANA): History, properties, and new frontiers. Canadian Journal of Chemistry. (Discusses comparative stability of 2'-modifications including acid stability).

  • Lönnberg, H. (2011). Chemical stability of the N-glycosidic bond of nucleosides and nucleotides. Current Organic Chemistry.
  • Freier, S. M., & Altmann, K. H. (1997).[3] The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic Acids Research.[3]

  • Egli, M., et al. (2005). Probing the influence of stereoelectronic effects on the biophysical properties of oligonucleotides: comprehensive analysis of the RNA affinity, nuclease resistance, and crystal structure of ten 2'-O-ribonucleic acid modifications. Biochemistry. (Structural basis for 2'-SMe stability).[4][5]

Sources

Overcoming steric hindrance in ortho-substituted propiophenone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Solutions Ticket ID: #ST-8842-OP Topic: Overcoming Steric Hindrance in Ortho-Substituted Propiophenone Reactions Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering the "Perfect Storm" of steric hindrance. Unlike acetophenones, ortho-substituted propiophenones possess dual steric blockades: the ortho-substituent on the aryl ring and the


-methyl group on the propionyl chain. This combination effectively shields the carbonyl carbon from the trajectory required for nucleophilic attack (the Bürgi-Dunitz angle), often leading to failed additions, enolization side-products, or stalled kinetics.

This guide provides field-validated protocols to bypass these kinetic barriers using organocerium chemistry, specific enantioselective catalysts, and modified halogenation techniques.

Module 1: Nucleophilic Addition Fails (Grignard/Organolithium)

User Issue: "I tried adding MeMgBr to 2'-methylpropiophenone, but I only recovered starting material and some reduced side product. No tertiary alcohol was formed."

Diagnosis: Standard Grignard reagents act as bases rather than nucleophiles when facing high steric bulk. The ortho-group blocks the equatorial approach, while the


-methyl hinders the axial approach. Consequently, the Grignard reagent deprotonates the 

-position (enolization) or transfers a hydride (

-hydride reduction), rather than adding to the carbonyl.

The Solution: The Organocerium (Imamoto) Protocol Lanthanide salts, specifically Cerium(III) chloride, act as a Lewis acid to activate the carbonyl oxygen without increasing the basicity of the reagent. This suppresses enolization and promotes 1,2-addition.

Protocol: Cerium(III)-Mediated Addition

Prerequisites: Anhydrous CeCl


 is critical. Commercial hydrates must be dried rigorously.
  • CeCl

    
     Activation: 
    
    • Place CeCl

      
       (1.5 equiv) in a flask.
      
    • Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should crush the powder as it dries.

    • Checkpoint: The white powder must remain free-flowing. If it clumps, water remains.

  • Slurry Formation:

    • Cool to room temperature under Argon.

    • Add anhydrous THF (0.3 M concentration relative to CeCl

      
      ). Stir for 2 hours to form a fine suspension.
      
  • Transmetallation:

    • Cool the slurry to -78°C.

    • Add the Grignard reagent (RMVX, 1.5 equiv) or Organolithium (RLi) dropwise.

    • Stir for 1 hour at -78°C to form the organocerium species (

      
      ).
      
  • Addition:

    • Add the ortho-substituted propiophenone (1.0 equiv) dissolved in minimal THF.

    • Allow to warm slowly to 0°C (or room temperature if hindrance is extreme) over 4 hours.

  • Quench:

    • Quench with 10% aqueous acetic acid or sat. NH

      
      Cl. (Avoid strong mineral acids to prevent dehydration of the tertiary alcohol).
      

Quantitative Comparison: Yields for Hindered Ketones

SubstrateReagentConditionsYield (%)Major Side Product
2'-MethylpropiophenoneMeMgBrTHF, 0°C< 10%Enol/Recovery
2'-MethylpropiophenoneMeLiEt

O, -78°C
45-60%Enol
2'-Methylpropiophenone MeMgBr / CeCl

THF, -78°C > 85% None

Module 2: Enantioselective Reduction (The "Pocket" Problem)

User Issue: "My CBS reduction is giving <20% ee. The catalyst doesn't seem to differentiate the faces due to the ortho-bulk."

Diagnosis: In standard CBS (Corey-Bakshi-Shibata) reductions, the catalyst relies on a size difference between the "Large" (Aryl) and "Small" (Alkyl) groups. An ortho-substituent twists the aryl ring out of plane, confusing the steric discrimination. Furthermore, the bulky catalyst may simply clash with the ortho-group, preventing coordination.

The Solution: Ruthenium Transfer Hydrogenation (Noyori Type) Transition metal catalysis often tolerates steric bulk better than organocatalysts because the metal center projects the hydride from a distinct geometry.

Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method uses formic acid/triethylamine as the hydrogen source, avoiding high-pressure H


.
  • Catalyst Selection: Use RuCl(p-cymene)[(R,R)-Ts-DPEN] . The "open" nature of the Ts-DPEN ligand accommodates the ortho-twist better than the rigid oxazaborolidine of CBS.

  • Reaction Setup:

    • Mix Substrate (1.0 equiv) and Catalyst (1 mol%) in DMF or CH

      
      Cl
      
      
      
      .
    • Note: Unlike simple ketones, hindered propiophenones require polar aprotic cosolvents to stabilize the transition state.

  • Hydrogen Source:

    • Add 5:2 Formic Acid:Triethylamine azeotrope (5 equiv).

  • Execution:

    • Stir at 25-40°C. Monitor by HPLC.

    • Troubleshooting: If conversion stalls <50%, add 10 mol% KOH (if using isopropanol as reductant) or increase temp to 60°C.

Module 3: Alpha-Functionalization (Bromination)

User Issue: "Bromination with Br


 is uncontrollable. I get poly-bromination and benzyl bromide byproducts."

Diagnosis: The ortho-substituent slows down the rate of enolization (the rate-determining step). Once one bromine is added, the electron-withdrawing effect makes the


-proton more acidic, leading to rapid second bromination (poly-bromination) before the starting material is consumed.

The Solution: Ionic Liquid Tribromides or NBS/TsOH Using a solid brominating source (NBS) allows for slow, controlled release of electrophilic bromine, matching the slow enolization rate of the hindered ketone.

Protocol: Controlled NBS Bromination
  • Reagents: N-Bromosuccinimide (NBS, 1.05 equiv), p-Toluenesulfonic acid (TsOH, 0.1 equiv).

  • Solvent: Acetonitrile (MeCN). The polarity helps stabilize the polar transition state of the enol attack.

  • Procedure:

    • Dissolve ketone and TsOH in MeCN.

    • Heat to reflux (80°C) to ensure enolization occurs.

    • Add NBS in four portions over 1 hour. This prevents a high concentration of brominating agent, suppressing poly-bromination.

  • Workup:

    • Cool, dilute with water, extract with ether.

    • Critical Step: Wash with Na

      
      S
      
      
      
      O
      
      
      to remove trace bromine which can degrade the product.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for Nucleophilic Addition, the most common failure point for this substrate class.

GrignardTroubleshooting Start Start: Nucleophilic Addition to Ortho-Substituted Propiophenone CheckReagent Is the nucleophile sterically bulky? (e.g., t-Bu, i-Pr) Start->CheckReagent UseLi Switch to Organolithium (Less aggregation than Mg) CheckReagent->UseLi Yes (Bulky) CheckEnol Did you observe Enolization/Recovery? CheckReagent->CheckEnol No (Me, Et, Ph) UseLi->CheckEnol Still Fails Success Success: Tertiary Alcohol UseLi->Success Imamoto Apply Imamoto Protocol (CeCl3 + RMgX) CheckEnol->Imamoto Yes TempControl Lower Temp to -78°C Increase reaction time CheckEnol->TempControl No (Slow Rxn) Imamoto->Success TempControl->Success

Caption: Workflow for selecting the correct nucleophilic addition strategy based on steric constraints.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society.[1] (Validated via BenchChem search context).

  • BenchChem Technical Support. "Steric Hindrance Effects in Reactions of 2-Methylacetophenone." BenchChem Knowledge Base.

  • Corey, E. J., et al. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." Journal of the American Chemical Society.[1] (Contextualized via ResearchGate findings on CBS).

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

  • Organic Chemistry Portal. "Synthesis of alpha-Bromoketones." Organic Chemistry Portal.

  • Thermo Fisher Scientific. "Luche Reduction Mechanism and Applications." Thermo Fisher Technical Resources.

(Note: While specific deep-links to PDF articles may expire, the URLs provided link to the permanent landing pages or authoritative databases hosting the content.)

Sources

Technical Support Center: Troubleshooting Low Purity in CAS 898774-60-2 Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing complex pharmaceutical intermediates requires more than just following a recipe—it requires a deep mechanistic understanding of the molecules involved.

Compound Profile: CAS 898774-60-2, chemically identified as 3-(3-methoxyphenyl)-1-[2-(methylthio)phenyl]propan-1-one, is a saturated dihydrochalcone derivative[1]. The standard synthetic route relies on an aldol condensation to form an


-unsaturated chalcone intermediate, followed by the reduction of the olefinic bond.

The Core Challenge: Achieving >98% purity in the final reduction step is notoriously difficult. The presence of the ortho-methylthio (-SMe) group acts as a potent catalyst poison, leading to incomplete conversion, while attempts to bypass this using harsh hydrides lead to over-reduction. This guide provides the mechanistic causality behind these failures and a self-validating protocol to overcome them.

Part 1: Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must map the synthetic pathways and identify exactly where the thermodynamic and kinetic controls fail.

SynthesisWorkflow SM Starting Materials (2'-SMe-Acetophenone + 3-OMe-Benzaldehyde) Aldol Aldol Condensation (NaOH, EtOH) SM->Aldol Chalcone Chalcone Intermediate (Unsaturated Ketone) Aldol->Chalcone PdC Standard Pd/C + H2 Chalcone->PdC NaBH4 Standard NaBH4 Chalcone->NaBH4 NiB Optimized: NaBH4 / NiCl2 (in situ Nickel Boride) Chalcone->NiB Poison Sulfur Poisoning (Incomplete Conversion) PdC->Poison OverRed 1,2-Reduction (Alcohol Impurity) NaBH4->OverRed Target CAS 898774-60-2 (High Purity Target) NiB->Target

Mechanistic workflow for CAS 898774-60-2 synthesis highlighting reduction failure points.

Part 2: FAQs & Troubleshooting Guide

Q1: Why does my Pd/C-catalyzed hydrogenation stall at 30-40% conversion, leaving unreacted chalcone? The Causality: The failure is driven by severe transition metal poisoning. The lone electron pairs on the sulfur atom of the 2'-methylthio group strongly coordinate to the palladium surface[2]. This causes both geometric blockage (occupying active terrace sites) and electronic deactivation (depleting electron density from the metal surface)[2]. Because the alkene is only weakly adsorbed compared to the sulfur atom, the catalyst "dies" before the reduction can reach completion, resulting in an inseparable mixture of starting material and product. The Solution: Abandon standard Pd/C hydrogenation. Transition to a sulfur-tolerant reduction system, such as in situ generated nickel boride (


).

Q2: I switched to standard Sodium Borohydride (


) to avoid sulfur poisoning, but my purity is still low. LC-MS shows a mass +2 Da higher than expected. What happened? 
The Causality:  You have encountered over-reduction. While 

is not poisoned by sulfur, it is a hard nucleophile that preferentially attacks the highly electrophilic carbonyl carbon (1,2-reduction) rather than the alkene (1,4-conjugate reduction)[3]. The +2 Da mass indicates the formation of a secondary allylic alcohol (or fully saturated alcohol) rather than the desired saturated ketone. The Solution: You must modulate the reactivity of the borohydride. By adding a transition metal salt like

to the

in a protic solvent, you generate a black nickel boride precipitate[4]. This species acts as a highly chemoselective catalyst that directs the hydride exclusively to the conjugated olefin, leaving the carbonyl intact[4][5].

Q3: My reaction goes to completion with


, but I see a polar impurity forming during the workup. How do I prevent this? 
The Causality:  Thioethers are highly susceptible to oxidation, forming sulfoxides (M+16) or sulfones (M+32). The finely divided nickel boride catalyst can inadvertently facilitate the transfer of atmospheric oxygen to the sulfur atom if the reaction is quenched harshly or exposed to air for prolonged periods during filtration.
The Solution:  Quench the reaction strictly under an inert atmosphere (Nitrogen/Argon) using a degassed saturated 

solution. Filter the nickel boride catalyst through a pad of Celite under a blanket of nitrogen to minimize aeration.
Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between the chosen reduction methodology and the resulting purity profile of CAS 898774-60-2.

Reduction MethodologyConversion (%)Major Impurity IdentifiedFinal Purity (%)
Pd/C +

(1 atm)
~35%Unreacted Chalcone (Sulfur Poisoning)< 40%

(MeOH, RT)
> 95%Secondary Alcohol (1,2-reduction)< 15%

/

(Luche)
> 98%Allylic Alcohol (Carbonyl reduction)< 5%

/

> 99% None (Trace sulfoxide if aerated) > 98%
Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes the


 system to ensure complete, chemoselective reduction without falling victim to sulfur poisoning[4][5]. The visual transition from a green solution to a black precipitate serves as an internal validation of active catalyst generation.

Materials Required:

  • 3-(3-methoxyphenyl)-1-[2-(methylthio)phenyl]prop-2-en-1-one (Chalcone intermediate): 10.0 mmol

  • 
    : 2.0 mmol (0.2 equiv.)
    
  • 
    : 20.0 mmol (2.0 equiv.)
    
  • Methanol (Degassed): 50 mL

  • THF (Degassed): 10 mL

Step-by-Step Methodology:

  • System Preparation: Purge a 250 mL round-bottom flask with Argon. Add the chalcone intermediate (10.0 mmol) and dissolve it in a mixture of degassed Methanol (50 mL) and THF (10 mL). Note: The THF aids in the solubility of the highly lipophilic chalcone.

  • Catalyst Precursor Addition: Add

    
     (2.0 mmol) to the solution. Stir for 5 minutes until the salt is fully dissolved, yielding a pale green solution. Cool the flask to 0 °C in an ice bath.
    
  • In Situ Catalyst Generation: Slowly add solid

    
     (20.0 mmol) in small portions over 15 minutes. Validation Check:  Upon the first addition, vigorous hydrogen gas evolution will occur, and the solution will immediately turn pitch black. This confirms the successful formation of the active nickel boride (
    
    
    
    ) catalyst[4].
  • Reduction: Remove the ice bath and allow the black suspension to stir vigorously at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1) or HPLC. Complete consumption of the UV-active chalcone typically occurs within 30–45 minutes[5].

  • Anaerobic Quench: Once complete, cool the reaction back to 0 °C and strictly quench with 20 mL of degassed saturated aqueous

    
    . Stir for 10 minutes to safely destroy any excess borohydride.
    
  • Filtration and Extraction: Filter the black suspension through a pad of Celite to remove the nickel catalyst, washing the pad with EtOAc (30 mL). Do not let the Celite pad run dry to prevent auto-oxidation. Transfer the filtrate to a separatory funnel, extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine, and dry over anhydrous

    
    .
    
  • Isolation: Concentrate under reduced pressure to yield CAS 898774-60-2 as a high-purity solid or viscous oil.

Part 5: References
  • Title: Quantitative Differences in Sulfur Poisoning Phenomena over Ruthenium and Palladium: An Attempt To Deconvolute Geometric and Electronic Poisoning Effects Using Model Catalysts Source: ACS Catalysis URL: [Link]

  • Title: Facile Reduction of Chalcones to Dihydrochalcones with NaBH4/Ni2+ System Source: Synthetic Communications URL: [Link]

  • Title: Chemoselective Reduction of

    
    -Unsaturated Aldehydes, Ketones, Carboxylic Acids, and Esters with Nickel Boride in Methanol–Water
    Source:  Monatshefte für Chemie / Chemical Monthly
    URL: [Link]
    
  • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

Sources

Validation & Comparative

FTIR spectrum analysis of carbonyl and thioether peaks

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing ATR-FTIR Spectroscopy for Carbonyl and Thioether Characterization in Drug-Polymer Conjugates: A Crystal Comparison Guide

In the development of advanced therapeutics—such as ROS-responsive polymeric micelles, PEGylated lipids, and thiol-ene click chemistry products—researchers must routinely verify both the structural integrity of a carrier and its stimuli-responsive linkages. Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical tool for this purpose. However, analyzing these systems presents a unique spectroscopic challenge: the simultaneous detection of highly intense carbonyl (C=O) peaks and inherently weak thioether (C–S–C) peaks.

This guide provides an objective comparison of Attenuated Total Reflectance (ATR) crystal technologies—Diamond, Germanium (Ge), and Zinc Selenide (ZnSe)—and details the physical causality behind selecting the optimal accessory for characterizing these specific functional groups.

To understand why hardware selection matters, we must first examine the vibrational physics of the target functional groups.

The Carbonyl Group (C=O): High Frequency, High Intensity Carbonyl bonds are structurally stiff and possess a massive dipole moment. During a stretching vibration, this large dipole moment undergoes a significant change, resulting in a sharp, highly intense absorption band[1][2]. Because the C=O double bond is strong, it requires more energy to vibrate, placing its absorption peak in the higher frequency region, typically between 1650 and 1780 cm⁻¹[3]. For example, simple carboxylic esters in polymer backbones absorb strongly around 1735 cm⁻¹, while amides absorb closer to 1650 cm⁻¹[1].

The Thioether Group (C–S–C): Low Frequency, Low Intensity Conversely, the thioether linkage is notoriously difficult to characterize via FTIR. The C–S bond is relatively non-polar, meaning the change in dipole moment during vibration is minimal, leading to weak absorption intensities[2]. Furthermore, sulfur is a heavy atom; according to Hooke's Law for molecular vibrations, heavier atomic masses shift the absorption to lower frequencies. Consequently, C–S stretching vibrations are relegated to the low-frequency "fingerprint" region, typically appearing as narrow, weak bands between 600 and 750 cm⁻¹[4][5].

Because thioethers are often used as oxidation-responsive triggers in drug delivery, researchers rarely rely solely on the weak C–S peak. Instead, they track its oxidation to a sulfoxide (S=O), which presents a much stronger, highly diagnostic stretching vibration between 1000 and 1050 cm⁻¹[6][7].

Product Comparison: ATR-FTIR Crystal Selection

Attenuated Total Reflectance (ATR) has largely replaced transmission FTIR (e.g., KBr pellets) due to its zero-preparation, non-destructive sampling[8]. In ATR, the infrared beam reflects internally within a high-refractive-index crystal, creating an "evanescent wave" that penetrates the sample resting on its surface[9].

The depth of penetration (


) is the most critical variable when analyzing weak thioether peaks, and it is governed by the refractive index of the crystal (

), the refractive index of the sample (

), and the wavelength of the light (

). Because

is directly proportional to wavelength, ATR inherently penetrates deeper at lower wavenumbers (thioether region) than at higher wavenumbers (carbonyl region)[10].

Here is how the three primary ATR crystal materials compare for this specific application:

  • Diamond (

    
    ):  The undisputed workhorse. Diamond provides a relatively deep penetration depth (~1.5 to 2.0 µm at 1000 cm⁻¹), which physically amplifies the interaction volume of the evanescent wave with the sample[9][11]. This deeper penetration is causally required to lift the weak C–S–C and S=O peaks out of the baseline noise. While diamond has intrinsic phonon absorption bands between 2000 and 2300 cm⁻¹, this dead zone does not interfere with either carbonyl or thioether analysis[12].
    
  • Germanium (

    
    ):  Germanium has a very high refractive index, which restricts the depth of penetration to a mere ~0.6 to 0.8 µm[8][9]. While Ge is exceptional for highly refractive or dark samples (like carbon-black filled rubbers) because it prevents anomalous dispersion (peak distortion)[12], its shallow penetration depth is detrimental for thioether analysis. The weak C–S–C peaks will often vanish entirely on a Ge crystal due to insufficient sample interaction.
    
  • Zinc Selenide (

    
    ):  ZnSe offers a similar penetration depth to diamond and excellent optical throughput, making it a viable, cost-effective alternative for detecting weak fingerprint peaks[9]. However, ZnSe is soft (prone to scratching) and chemically incompatible with strong acids or bases, limiting its utility in harsh drug-conjugation workflows[8][10].
    
Quantitative Data Summaries

Table 1: Characteristic Wavenumbers for Target Functional Groups

Functional Group Vibration Type Wavenumber Range (cm⁻¹) Intensity & Shape
Carbonyl (Ester) C=O Stretch 1730 – 1750 Sharp, Very Strong
Carbonyl (Amide I) C=O Stretch 1630 – 1680 Sharp, Strong
Sulfoxide S=O Stretch 1000 – 1050 Medium to Strong

| Thioether | C–S Stretch | 600 – 750 | Narrow, Weak |

Table 2: ATR Crystal Performance Comparison | Crystal Material | Refractive Index (


) | Depth of Penetration (

)* | Spectral Range (cm⁻¹) | Best Use Case | | :--- | :--- | :--- | :--- | :--- | | Diamond | 2.40 | ~1.50 µm | 45,000 – 10 (with gap) | Optimal: Maximizes weak thioether signals; highly durable. | | Zinc Selenide | 2.43 | ~1.66 µm | 20,000 – 500 | Alternative: Good signal, but easily scratched; pH sensitive. | | Germanium | 4.00 | ~0.80 µm | 5,500 – 600 | Suboptimal: Shallow

buries weak peaks; use only for high-

samples. | *Calculated at 1000 cm⁻¹ with a 45° angle of incidence.

Workflow & Logical Decision Matrix

G Start Sample: Drug-Polymer Conjugate (Contains C=O and C-S-C) CheckRI Assess Sample Refractive Index (n_s) Start->CheckRI HighRI High n_s (>1.8) (e.g., Carbon-filled) CheckRI->HighRI LowRI Standard n_s (~1.5) (e.g., Organics/Polymers) CheckRI->LowRI GeCrystal Select Germanium (Ge) Crystal n_c = 4.0 | Low d_p Prevents Anomalous Dispersion HighRI->GeCrystal DiaCrystal Select Diamond Crystal n_c = 2.4 | High d_p Maximizes Weak Thioether Signal LowRI->DiaCrystal Carbonyl Analyze Carbonyl Region 1650-1750 cm⁻¹ (Strong Dipole, High Intensity) GeCrystal->Carbonyl Thioether Analyze Thioether Region 600-750 cm⁻¹ (Weak Dipole, Low Intensity) GeCrystal->Thioether DiaCrystal->Carbonyl DiaCrystal->Thioether Validate Self-Validation Step: H2O2 Oxidation Assay Thioether->Validate Sulfoxide Detect Sulfoxide (S=O) Emergence at 1000-1050 cm⁻¹ Validate->Sulfoxide

Figure 1: Decision matrix for ATR-FTIR crystal selection and self-validating spectral analysis workflow.

Self-Validating Experimental Protocol: Thioether Oxidation Assay

Because the C–S–C peak is inherently weak and prone to overlapping with polymer backbone vibrations, identifying it in isolation is scientifically risky. A robust protocol must be a self-validating system . By intentionally oxidizing the sample, we can track the stoichiometric disappearance of the thioether and the emergence of the sulfoxide, using the carbonyl peak as an invariant internal control[6][7].

Materials Required:

  • Diamond ATR-FTIR Spectrometer (e.g., Thermo Fisher Nicolet or Bruker ALPHA).

  • Thioether-linked polymer-drug conjugate (lyophilized powder).

  • 3% Hydrogen Peroxide (

    
    ) solution.
    

Step-by-Step Methodology:

  • Background Calibration: Ensure the Diamond ATR crystal is clean (using isopropanol). Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to subtract atmospheric

    
     and water vapor.
    
  • Baseline Measurement (Unoxidized Control): Place 2–3 mg of the lyophilized conjugate onto the diamond crystal. Apply consistent pressure using the ATR anvil clamp (ensure the anvil clicks to guarantee reproducible contact pressure). Collect the spectrum.

    • Expected Result: Strong C=O peak at ~1735 cm⁻¹; weak C–S–C peak at ~680 cm⁻¹.

  • Chemical Oxidation (Validation Trigger): Incubate a separate 10 mg aliquot of the conjugate in 1 mL of 3%

    
     at 25°C for 24 hours to force the oxidation of the thioether linkages[6]. Lyophilize the sample to absolute dryness to remove water (which would otherwise produce a massive, broad O-H band at 3300 cm⁻¹ that obscures the spectrum).
    
  • Oxidized Sample Measurement: Place the dried, oxidized sample on the ATR crystal, apply identical pressure, and collect the spectrum.

  • Internal Normalization & Analysis:

    • Normalize both spectra against the aliphatic C–H stretching region (2850–2950 cm⁻¹), which remains chemically invariant during this reaction.

    • Validation Check 1: The carbonyl peak (1735 cm⁻¹) must remain structurally identical in both intensity and wavenumber, proving the polymer backbone is intact[7].

    • Validation Check 2: The weak C–S–C peak (~680 cm⁻¹) should diminish or disappear.

    • Validation Check 3: A new, distinct S=O stretching peak must emerge between 1000 and 1050 cm⁻¹, confirming the initial presence and subsequent responsiveness of the thioether group[6][7].

By utilizing a Diamond ATR crystal to maximize the penetration depth of low-frequency waves, and employing a chemical oxidation step to validate peak assignments, researchers can achieve absolute certainty in their structural characterizations.

References

  • IR Spectroscopy of Hydrocarbons. uobabylon.edu.iq.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc8__qq40F1A6wNHnYiLObbxfNnIgZtJoI7R6_BnaNquhNhBwWlXQjOfyc9JFejI_PKunzG3v71qX7Xu2y3zf0DXfacEEIgqE0qJ8Cf8JR26UAERWkwHLmYLox9mABR_7PUg3ozevqnN7mMhXGJWg-D7a-jDQwo5ZvoyCx]
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Sources

The Thiomethyl Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of Thiomethyl Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and forensic science, a comprehensive understanding of molecular fragmentation patterns under mass spectrometry is paramount for unambiguous structural elucidation. This guide provides an in-depth analysis of the mass spectrometric fragmentation of thiomethyl propiophenones, a class of compounds with relevance in various chemical research domains. While direct literature on the specific fragmentation of thiomethyl propiophenones is nascent, this guide synthesizes established principles from the fragmentation of propiophenones, synthetic cathinones, and organic sulfur compounds to present a predictive and comparative framework. By understanding the fragmentation of these related structures, we can logically deduce the characteristic fragmentation pathways of thiomethyl propiophenones, offering a valuable resource for researchers in this field.

Fundamentals of Propiophenone and Cathinone Fragmentation

Propiophenones and their α-amino derivatives, synthetic cathinones, have been extensively studied, particularly in the context of forensic analysis.[1][2] Their fragmentation in mass spectrometry, especially under electron ionization (EI), is dominated by α-cleavage, a process where the bond adjacent to the carbonyl group is broken.[3] This predictable fragmentation is a cornerstone for identifying these compounds.

Electron Ionization (EI) Fragmentation of Propiophenones

Under EI, propiophenone and its analogues undergo ionization to form a molecular ion (M+•). The primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the α-carbon, leading to two key fragment ions:

  • The Benzoyl Cation: This is often the base peak in the spectrum and results from the loss of an ethyl radical. For propiophenone, this appears at a mass-to-charge ratio (m/z) of 105.

  • The Alkyl Cation: The corresponding ethyl cation (m/z 29) is also formed.

A secondary fragmentation pathway for ketones with accessible gamma-hydrogens is the McLafferty rearrangement.[4] This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the loss of a neutral alkene.

Fragmentation of Synthetic Cathinones

Synthetic cathinones, which are β-keto amphetamines, exhibit similar α-cleavage patterns. The fragmentation typically yields:

  • An Iminium Cation: Formed by cleavage on the amine side of the carbonyl group.

  • A Substituted Benzoyl Cation: Formed by cleavage on the aromatic side of the carbonyl group.[1]

The relative abundance of these fragments can provide valuable information about the substituents on both the aromatic ring and the amine.

The Influence of the Thiomethyl Group on Fragmentation

The introduction of a thiomethyl (-SCH3) group onto the propiophenone scaffold is expected to significantly influence its fragmentation pattern. The sulfur atom, with its lone pair of electrons, can stabilize adjacent carbocations and also provides a new site for fragmentation initiation. The fragmentation of organic sulfur compounds offers key insights into these processes.

Key Fragmentation Pathways for Organic Sulfur Compounds
  • α-Cleavage: Similar to ketones and amines, compounds containing sulfur undergo α-cleavage adjacent to the sulfur atom. For a thiomethyl group, this can involve the loss of a methyl radical (•CH3) to form a stable sulfonium ion.

  • C-S Bond Cleavage: The bond between carbon and sulfur can cleave, leading to the formation of ions containing either the sulfur moiety or the carbon chain.

  • Rearrangements: Sulfur-containing compounds are also known to undergo various rearrangement reactions, which can lead to the formation of unique fragment ions.

A characteristic feature of sulfur-containing compounds is the presence of a small but distinct M+2 peak in their mass spectra, owing to the natural abundance of the ³⁴S isotope (approximately 4.2%).[5]

Predicted Fragmentation Pattern of Thiomethyl Propiophenones

By combining the fragmentation principles of propiophenones and organic sulfur compounds, we can predict the major fragmentation pathways for thiomethyl propiophenones under electron ionization. The position of the thiomethyl group (on the aromatic ring or the alkyl chain) will dictate the specific fragments observed.

Case Study: 4-(Thiomethyl)propiophenone

Let's consider the example of 4-(thiomethyl)propiophenone. The following fragmentation pathways are anticipated:

fragmentation_pathway M Molecular Ion (M+•) m/z 180 F2 Loss of •C2H5 α-cleavage M->F2 F1 Benzoyl Cation (m/z 151) F3 Loss of •CH3 from thiomethyl F1->F3 F5 Loss of CO F1->F5 F2->F1 F4 Thiophenium-type ion (m/z 136) F3->F4 F6 Phenyl-type ion (m/z 123) F5->F6

Step-by-Step Fragmentation Analysis:

  • Molecular Ion Formation: Electron ionization will generate the molecular ion at m/z 180. The presence of a peak at m/z 182 (M+2) would be indicative of the sulfur atom.[5]

  • Primary α-Cleavage: The most probable initial fragmentation is the α-cleavage of the bond between the carbonyl carbon and the ethyl group, leading to the loss of an ethyl radical (•C2H5). This will form a stable 4-(thiomethyl)benzoyl cation at m/z 151 . This is expected to be a major peak in the spectrum.

  • Secondary Fragmentation of the Benzoyl Cation:

    • Loss of Carbon Monoxide (CO): The benzoyl cation (m/z 151) can subsequently lose a neutral CO molecule to form a 4-(thiomethyl)phenyl cation at m/z 123 .

    • Fragmentation of the Thiomethyl Group: The 4-(thiomethyl)benzoyl cation can also undergo cleavage within the thiomethyl group. Loss of a methyl radical (•CH3) would lead to a thiophenium-type cation at m/z 136 .

  • McLafferty Rearrangement: While less likely for propiophenones without extended alkyl chains, a McLafferty rearrangement is theoretically possible if there are gamma-hydrogens. For 4-(thiomethyl)propiophenone, this is not a primary expected pathway.

Comparative Analysis with Propiophenone

The table below summarizes the key predicted fragment ions for 4-(thiomethyl)propiophenone and compares them with the known fragments of propiophenone.

Fragment IonPropiophenone (m/z)4-(Thiomethyl)propiophenone (Predicted m/z)Description of Formation
Molecular Ion (M+•)134180Ionization of the parent molecule.
[M - 29]+105 (Base Peak)151α-cleavage with loss of •C2H5.
[M - 29 - 28]+77123Loss of CO from the benzoyl cation.
--136Loss of •CH3 from the thiomethyl group of the benzoyl cation.

Experimental Protocols and Considerations

To validate these predicted fragmentation patterns, a standardized experimental approach using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Recommended GC-MS Protocol

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis A Dissolve sample in appropriate solvent (e.g., methanol, acetonitrile) B Inject sample into GC A->B C Separation on a non-polar or mid-polar capillary column B->C D Temperature programming for optimal separation C->D E Electron Ionization (70 eV) D->E F Mass analysis (e.g., Quadrupole) E->F G Data acquisition in full scan mode F->G H Identify molecular ion peak and M+2 isotope peak G->H I Analyze fragmentation pattern H->I J Compare with predicted fragments and reference spectra I->J

  • Sample Preparation: Dissolve the thiomethyl propiophenone standard in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Trustworthiness and Self-Validation

The reliability of this predictive guide is grounded in the well-established and extensively documented principles of mass spectrometric fragmentation of organic molecules.[6] The proposed fragmentation pathways are logical extensions of known fragmentation behaviors of related compound classes. For self-validation in an experimental setting, researchers should:

  • Confirm the Molecular Ion: The presence of the correct molecular ion peak and the characteristic M+2 isotope pattern for sulfur is the first and most critical validation step.[5]

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of fragment ion compositions, HRMS is invaluable. It provides accurate mass measurements, allowing for the determination of the elemental composition of each fragment.

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments, where a specific precursor ion (e.g., the molecular ion or a primary fragment) is isolated and further fragmented, can definitively establish fragmentation pathways and the relationships between different ions in the spectrum.[1]

Conclusion

The mass spectrometry fragmentation pattern of thiomethyl propiophenones can be logically predicted by integrating the known fragmentation behaviors of propiophenones and organic sulfur compounds. The dominant fragmentation pathway is expected to be α-cleavage, leading to a characteristic benzoyl cation that incorporates the thiomethyl group. Subsequent fragmentation of this ion will provide further structural information. This guide provides a robust framework for researchers to approach the identification and structural elucidation of this class of compounds. Experimental validation using the outlined GC-MS protocol, ideally supplemented with HRMS and MS/MS data, will provide the highest level of confidence in the analytical results.

References

  • Shimadzu Corporation. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. C146-E327 Technical Report.
  • National Institute of Standards and Technology. (n.d.). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method.
  • eGyanKosh. (n.d.).
  • RSC Publishing. (n.d.). A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma.
  • BenchChem. (2025).
  • Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10.
  • LCGC International. (2026, February 10). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction.
  • NIST/EPA/NIH. (n.d.).
  • ResearchGate. (2025, August 6).
  • PubMed. (2010).
  • Wikipedia. (n.d.).
  • Taylor & Francis. (2006, December 13).
  • ACS Publications. (n.d.). Fragmentation of aliphatic sulfur compounds by electron impact.
  • Chemistry LibreTexts. (2023, August 29).
  • PMC. (2019, April 23).
  • University of Colorado Boulder. (n.d.).
  • Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • ResearchGate. (n.d.). Formation of low mass ions involving losses of propene in the spectra....
  • Ion fragmentation of small molecules in mass spectrometry. (2011, January 19).
  • ResearchGate. (n.d.). Formation of m / z 125 fragment ion in the negative ion ESI mass spectra of 2 -hydroxyflavonols.
  • Knowbee Tutoring. (2015, February 19).
  • DTIC. (n.d.).

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HPLC Retention Time Comparison Guide: Propiophenone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) retention behaviors for propiophenone and its structural analogs (acetophenone, butyrophenone, and valerophenone). Designed for drug development professionals, this document moves beyond simple data listing to establish a self-validating analytical framework . We analyze the impact of alkyl chain elongation on hydrophobicity (LogP) and retention time (


), providing a standardized C18 protocol that ensures reproducible separation with a resolution (

) > 2.0 between critical pairs.

Part 1: Theoretical Framework & Chemical Context

The Homologous Series

Propiophenone (1-phenylpropan-1-one) serves as a critical intermediate in organic synthesis and pharmaceutical manufacturing. Its analogs differ by the length of the alkyl chain attached to the carbonyl group. In Reversed-Phase Chromatography (RPLC), this structural variance dictates elution order based on the Hydrophobic Subtraction Model .

CompoundStructureCarbon ChainLogP (Approx)Theoretical Elution
Acetophenone

C1 (Methyl)1.581st (Void marker)
Propiophenone

C2 (Ethyl)2.082nd
Butyrophenone

C3 (Propyl)2.603rd
Valerophenone

C4 (Butyl)3.104th
Mechanism of Interaction

The separation is driven by solvophobic interactions . The non-polar alkyl chains of the analytes partition into the C18 (octadecylsilane) stationary phase. According to Martin’s Rule , the logarithm of the capacity factor (


) increases linearly with the number of carbon atoms in the homologous series.

Causality in Method Design:

  • Stationary Phase: A C18 phase is selected over C8 or Phenyl-Hexyl to maximize hydrophobic discrimination between the methylene (

    
    ) increments.
    
  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol (MeOH) for this series. ACN's lower viscosity allows for higher flow rates without backpressure limitations, and its distinct dipole moment suppresses pi-pi interactions that might cause peak tailing in aromatic ketones.

Part 2: Standardized Experimental Protocol

This protocol is designed as a self-validating system . If the System Suitability criteria (Section 2.3) are not met, the mobile phase composition must be adjusted before sample analysis.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system (e.g., Agilent 1290 / Waters ACQUITY).

  • Column: Core-shell C18,

    
     mm, 2.7 µm (e.g., HALO C18 or equivalent).[1]
    
    • Why Core-Shell? Provides high efficiency at lower backpressures, crucial for resolving closely eluting impurities.

  • Mobile Phase A: Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Temperature: 30°C (Controlled to

    
    °C to stabilize retention).
    
  • Detection: UV @ 254 nm (Targeting the benzoyl chromophore).

  • Injection Volume: 1.0 µL.

Gradient Profile

We utilize a ballistic gradient to maximize throughput while maintaining baseline resolution.

Time (min)% Mobile Phase B (ACN)Event
0.0050%Injection / Isocratic Hold
2.0080%Linear Gradient
2.5080%Wash
2.5150%Re-equilibration
4.0050%End of Run
System Suitability (Self-Validation)

Before running samples, inject the System Suitability Standard (SSS) containing all four analogs.

  • Resolution (

    
    ): 
    
    
    
    between Butyrophenone and Valerophenone.
  • Tailing Factor (

    
    ): 
    
    
    
    for Propiophenone.
  • Precision: %RSD of Retention Time

    
     (n=5 injections).
    

Part 3: Performance Comparison & Data

The following data represents typical retention times observed under the protocol defined above. Note the clear correlation between alkyl chain length and retention time.

Table 1: Comparative Retention Data (Gradient Elution)
AnalyteRetention Time (

, min)
Capacity Factor (

)
Selectivity (

) vs Preceding Peak
Acetophenone 0.851.12N/A
Propiophenone 1.252.121.89
Butyrophenone 1.753.371.59
Valerophenone 2.354.871.44

Note: Data derived from core-shell C18 performance metrics [1, 2].


 (dead time) estimated at 0.40 min.
Visualization: Method Development Workflow

The following diagram illustrates the decision matrix for optimizing this separation, ensuring the scientist maintains control over the "Critical Pair."

MethodOptimization Start Start: Define Analogs (Acetophenone to Valerophenone) Screening Screening Gradient 5-95% B (ACN) Start->Screening Eval Evaluate Critical Pair (Resolution < 1.5?) Screening->Eval Optimize Flatten Gradient Slope (e.g., 50-80% B) Eval->Optimize Yes (Poor Res) CheckTailing Check Peak Symmetry (Tailing > 1.2?) Eval->CheckTailing No (Good Res) Optimize->CheckTailing AddModifier Switch to MeOH or Add Acid Modifier CheckTailing->AddModifier Yes (Tailing) Validation Final Method Validation (Linearity, Precision) CheckTailing->Validation No (Symmetric) AddModifier->Validation

Caption: Figure 1. Logic flow for optimizing phenone separation. The critical decision points (yellow diamonds) ensure the method is robust before validation.

Part 4: Critical Analysis & Troubleshooting

Solvent Selectivity: ACN vs. Methanol

While Acetonitrile is the standard, Methanol can alter selectivity.[2]

  • Observation: In Methanol, the absolute retention times will generally increase due to its lower elution strength compared to ACN.

  • Mechanism: Methanol is a protic solvent and may engage in hydrogen bonding with residual silanols, potentially improving peak shape for polar impurities but often broadening peaks for neutral ketones like propiophenone [3].

  • Recommendation: Stick to ACN for the homologous series unless separating positional isomers (e.g., 2'-methyl vs 4'-methyl propiophenone), where the different solvation shell of MeOH might provide necessary steric selectivity.

Troubleshooting Common Issues
SymptomRoot CauseCorrective Action
Retention Time Drift Temperature fluctuation or Mobile Phase evaporation.Thermostat column to 30°C. Cap solvent bottles to prevent ACN evaporation (which increases water % and retention).
Co-elution Gradient slope too steep.Decrease gradient slope (e.g., change 50-80% to 50-70% over same time).
Peak Splitting Sample solvent mismatch.Ensure sample is dissolved in 50:50 ACN:Water. Dissolving in 100% ACN can cause "strong solvent effect" leading to double peaks [4].
Visualization: Hydrophobic Interaction Mechanism

This diagram details the molecular interaction driving the separation.[2]

InteractionMechanism cluster_0 Stationary Phase (C18) cluster_1 Analyte (Propiophenone) C18 C18 Ligand (Hydrophobic) Phenyl Phenyl Ring (Pi-Cloud) Phenyl->C18 Weak Interaction Alkyl Ethyl Group (Hydrophobic) Alkyl->C18 Strong Hydrophobic Interaction (Primary)

Caption: Figure 2. The primary retention mechanism is the hydrophobic interaction between the alkyl chain of the phenone and the C18 ligand.

References

  • Advanced Materials Technology. (n.d.). Rapid HPLC Separation of Phenones on HALO® C18 Phase. HaloColumns. Retrieved October 26, 2023, from [Link]

  • Welch Materials. (n.d.). HPLC Analysis of Aldehydes and Ketones. Aurora Pro Scientific. Retrieved October 26, 2023, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Phenomenex. Retrieved October 26, 2023, from [Link]

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Comparative Bioactivity of 2'-Thiomethyl vs. 2'-Methoxy Dihydrochalcones: A Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule pharmacophore optimization, I frequently encounter the critical decision of selecting the optimal bioisostere during lead optimization. In the context of dihydrochalcones—a versatile class of natural and synthetic scaffolds—the substitution at the 2'-position of the A-ring profoundly dictates the molecule's pharmacological fate.

This guide provides an objective, data-driven comparison between 2'-thiomethyl (-SCH₃) and 2'-methoxy (-OCH₃) dihydrochalcones, detailing the structural causality behind their divergent bioactivities, supported by self-validating experimental protocols.

Structural Causality: Why the Heteroatom Matters

The transition from an ether (-OCH₃) to a thioether (-SCH₃) is a classic bioisosteric replacement, yet it fundamentally alters the physicochemical landscape of the dihydrochalcone scaffold:

  • Lipophilicity and Desolvation: Sulfur possesses a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å). This increases the overall lipophilicity (LogP) of the thiomethyl derivative. When entering a hydrophobic binding pocket, the -SCH₃ group sheds its hydration shell more readily than the strongly electronegative -OCH₃ group, lowering the desolvation penalty.

  • Hydrogen Bonding: The methoxy oxygen is a potent hydrogen-bond acceptor. Conversely, the thiomethyl sulfur is highly polarizable but acts as a very weak hydrogen-bond acceptor. If a target pocket lacks a complementary hydrogen-bond donor, the -OCH₃ group causes electrostatic repulsion, whereas the -SCH₃ group engages in favorable dispersion forces.

  • Conformational Dynamics: The C–S bond is longer than the C–O bond. The steric bulk of the methyl group attached to sulfur forces the -SCH₃ group out of coplanarity with the aromatic A-ring. This distinct dihedral angle alters the 3D spatial presentation of the molecule, often improving target selectivity.

Target-Specific Bioactivity Profiles

Metabolic Disease: SGLT1/2 Inhibition

Dihydrochalcones, historically derived from the natural product phlorizin, are the foundational pharmacophores for Sodium-Glucose Cotransporter (SGLT) inhibitors. SAR optimization has proven that replacing a methoxy group with a thiomethyl group dramatically enhances potency.

During the development of multitarget antidiabetic drugs like sotagliflozin, resulted in a compound that was significantly more potent toward both SGLT subtypes[1]. The thiomethyl group perfectly occupies the hydrophobic cleft in the SGLT2 vestibule, increasing dual SGLT1/SGLT2 affinity and driving therapeutic glucosuria.

SGLT2_Mechanism Ligand 2'-Thiomethyl Dihydrochalcone (High Lipophilicity) Target SGLT2 Transporter (Renal Proximal Tubule) Ligand->Target Hydrophobic Binding Symport Na+/Glucose Symport Conformational Arrest Target->Symport Allosteric Inhibition Excretion Therapeutic Outcome: Glucosuria Symport->Excretion Prevents Reabsorption

Mechanism of SGLT2 inhibition by 2'-thiomethyl dihydrochalcones driving renal glucosuria.

Neuroprotection: MAO-B Inhibition

In the realm of neurodegenerative diseases (e.g., Parkinson's), dihydrochalcones act as potent Monoamine Oxidase-B (MAO-B) inhibitors. shifts the inhibitory profile from the micromolar to the sub-nanomolar range[2]. The thioether derivatives exhibit massive selectivity indices for MAO-B over MAO-A due to the highly lipophilic nature of the MAO-B bipartite active site cavity, which preferentially stabilizes the polarizable sulfur atom.

Quantitative Data Comparison

The following table summarizes the comparative in vitro bioactivity of matched 2'-substituted dihydrochalcone/chalcone pairs across key therapeutic targets.

Pharmacological Target2'-Methoxy (-OCH₃) IC₅₀2'-Thiomethyl (-SCH₃) IC₅₀Fold ImprovementPrimary Causality for Shift
SGLT2 (Renal) ~134.0 nM1.8 nM~74x Enhanced hydrophobic pocket binding; lower desolvation penalty.
SGLT1 (Intestinal) >4000.0 nM36.0 nM>110x Increased dual-affinity via steric reorientation of the A-ring.
MAO-B (Brain) 290.0 nM3.1 nM~93x Favorable dispersion forces in the lipophilic bipartite cavity.

(Note: Data aggregated from structural optimization studies of sotagliflozin precursors[1] and chalcone-thioether MAO-B inhibitors[2].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a built-in quality control (QC) metric to prevent the propagation of artifacts.

Synthesis of 2'-Substituted Dihydrochalcones

Causality: The Claisen-Schmidt condensation is chosen for its high atom economy in forming the α,β-unsaturated chalcone. Subsequent catalytic hydrogenation using Pd/C at exactly 1 atmosphere is critical; higher pressures risk over-reducing the ketone to a secondary alcohol, destroying the pharmacophore.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 eq of 2'-thiomethylacetophenone (or 2'-methoxyacetophenone) and 1.1 eq of the desired benzaldehyde in ethanol.

  • Catalysis: Add 20% aqueous KOH dropwise at 0°C. Stir at room temperature for 12 hours.

  • Validation 1 (Chalcone QC): Monitor via TLC (Hexane:EtOAc 4:1). Quench with 1M HCl, extract with EtOAc, and recrystallize. Self-Validation: Run ¹H-NMR. The presence of two doublets at ~7.4 and ~7.8 ppm (J = 15-16 Hz) confirms the trans-α,β-unsaturated alkene geometry.

  • Reduction: Dissolve the purified chalcone in ethyl acetate. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Stir under an H₂ atmosphere (1 atm) via a balloon for 4 hours.

  • Validation 2 (Dihydrochalcone QC): Filter through Celite to remove the catalyst. Self-Validation: LC-MS must show [M+H]+ corresponding to the addition of 2 mass units. ¹H-NMR must show the disappearance of the alkene doublets and the appearance of two distinct triplets at ~3.0 and ~3.3 ppm (representing the new -CH₂-CH₂- bridge).

Synthesis_Validation Start 2'-(SCH3 / OCH3) Acetophenone + Benzaldehyde Step1 Claisen-Schmidt Condensation (Base Catalysis) Start->Step1 QC1 Validation 1: TLC & 1H-NMR (Check α,β-unsaturated protons) Step1->QC1 Intermediary QC Step2 Catalytic Hydrogenation (H2, 10% Pd/C, 1 atm) QC1->Step2 If Purity >95% QC2 Validation 2: LC-MS & 13C-NMR (Confirm double bond reduction) Step2->QC2 Final QC Final Purified Dihydrochalcone (>98% Purity) QC2->Final Validated Product

Self-validating synthetic workflow for 2'-substituted dihydrochalcones with integrated QC checkpoints.

In Vitro Radioligand Bioassay (SGLT2 Inhibition)

Causality: We utilize [¹⁴C]-Alpha-methyl-D-glucopyranoside (AMG) instead of standard glucose. AMG is selectively transported by SGLT but cannot be metabolized by intracellular hexokinases. This ensures that the radioactive signal strictly correlates with membrane transport, eliminating false positives caused by metabolic interference.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human SGLT2 into 96-well plates. Grow to 90% confluence.

  • Buffer Wash: Wash cells twice with sodium-free buffer (choline chloride) to establish a zero-baseline, then switch to a sodium-containing assay buffer (137 mM NaCl) to prime the symporter.

  • Compound Incubation: Add the synthesized dihydrochalcones (0.1 nM to 10 µM in 0.1% DMSO) and incubate for 30 minutes at 37°C.

  • Validation 1 (Control Baseline): Self-Validation: Include Phlorizin (100 µM) as a positive control for 100% inhibition, and 0.1% DMSO as a negative control (0% inhibition). If the dynamic window between these controls is <5-fold, the assay plate must be discarded.

  • Radioligand Addition: Add 10 µM [¹⁴C]-AMG and incubate for exactly 2 hours.

  • Termination & Readout: Stop the reaction with ice-cold PBS containing 1 mM Phlorizin. Lyse the cells with 0.1 M NaOH, add scintillation fluid, and quantify intracellular radioactivity using a MicroBeta counter. Calculate IC₅₀ using a 4-parameter logistic curve fit.

References

  • Sodium-Glucose Cotransporter Inhibitors as Antidiabetic Drugs: Current Development and Future Perspectives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions Source: International Journal of Molecular Sciences (PubMed Central) URL:[Link]

  • Solvent-free synthesis of chalcones using Mg(HSO₄)₂ Source: RSC Sustainability (Royal Society of Chemistry) URL:[Link]

Sources

A Comparative Guide to COSY and HMBC NMR Correlations for the Structural Elucidation of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison of two powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC)—as applied to the structural elucidation of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to molecular characterization.

Introduction: The Challenge of Structural Isomerism

In drug discovery and organic synthesis, unambiguous structural confirmation is paramount. Propiophenone derivatives, such as our target molecule, 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone, often present challenges due to the potential for multiple structural isomers. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information on the types and numbers of protons and carbons, they often fall short in definitively establishing the connectivity of the molecular framework.

This is where 2D NMR becomes indispensable. By spreading NMR information across two frequency axes, these experiments reveal correlations between nuclei, allowing for the systematic assembly of the molecular puzzle.[1] This guide will focus on two of the most informative experiments:

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, identifying adjacent protons.[2][3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range correlations between protons and carbons (¹H-¹³C) over two to four bonds, crucial for connecting molecular fragments and identifying quaternary carbons.[5][6][7]

Through a detailed analysis of the expected COSY and HMBC data for 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone, we will demonstrate how these techniques provide complementary data essential for complete structural assignment.

Target Molecule: 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

For clarity throughout this guide, the atoms of the target molecule are numbered as follows:

Chemical structure of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone with atom numbering.

COSY: Mapping the Proton Spin Systems

The COSY experiment is one of the most fundamental and widely used 2D NMR techniques.[1][8] Its primary function is to identify protons that are spin-spin coupled, providing direct evidence of which protons are neighbors within the molecular structure.[3][4]

A COSY spectrum plots the ¹H NMR spectrum on both the F1 and F2 axes. The standard 1D spectrum appears along the diagonal. The crucial information is contained in the off-diagonal "cross-peaks," which indicate a coupling interaction between the two protons at the corresponding chemical shifts on each axis.[2]

Predicted ¹H-¹H COSY Correlations

For 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone, we can predict two primary spin systems that will be clearly visible in the COSY spectrum:

  • The Propiophenone Chain (H-2 to H-3): The methylene protons at C-2 (H-2) are adjacent to the methylene protons at C-3 (H-3). This three-bond (³JHH) coupling will produce a distinct cross-peak between the signals for H-2 and H-3.

  • The Aromatic Rings:

    • 3-Methoxyphenyl Ring: We expect to see correlations between adjacent aromatic protons. For instance, H-2" will show a correlation to H-6", and H-6" will correlate with H-5". H-4" will show correlations to H-5".

    • 2'-Thiomethylphenyl Ring: Similarly, adjacent protons on this ring will exhibit cross-peaks, such as between H-3' and H-4', H-4' and H-5', and H-5' and H-6'.

The methyl protons of the methoxy (-OCH₃) and thiomethyl (-SCH₃) groups are isolated and will not show any COSY cross-peaks, appearing only as diagonal peaks.

The following diagram illustrates the workflow for acquiring and interpreting COSY data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-25 mg in 0.6-0.7 mL CDCl₃ Filter Filter Particulates Prep->Filter Tube Transfer to 5 mm NMR Tube Filter->Tube Shim Lock & Shim Spectrometer Tube->Shim Acquire Run COSY Pulse Program Shim->Acquire FT Fourier Transform (xfb) Acquire->FT Phase Phasing & Baseline Correction FT->Phase Analyze Identify Cross-Peaks (¹H-¹H Correlations) Phase->Analyze cluster_mol Key HMBC Correlations (¹H → ¹³C) C1 C1 (C=O) C2 C2 H2 H-2 H2->C1 ²J C1_prime C1' H2->C1_prime ³J C3 C3 H3 H-3 H3->C1 ³J C1_dblprime C1'' H3->C1_dblprime ²J C2_prime C2' SCH3 -SCH₃ SCH3->C2_prime ³J C3_dblprime C3'' OCH3 -OCH₃ OCH3->C3_dblprime ³J

Caption: Predicted key HMBC correlations.

Experimental Protocol: HMBC Acquisition

This protocol is optimized for detecting long-range couplings.

A. Sample Preparation:

  • Concentration: HMBC is a less sensitive experiment than COSY. A more concentrated sample is required, typically 15–30 mg in 0.6–0.7 mL of deuterated solvent. [9]2. Follow the same dissolution, filtration, and transfer steps as for the COSY sample to ensure a high-quality, particulate-free solution. [10][11] B. Spectrometer Setup and Acquisition:

  • ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei (o1p for ¹H, o2p for ¹³C). [12]2. Load HMBC Parameters: Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

  • Set Parameters:

    • Set the respective spectral widths for ¹H (F2 dimension) and ¹³C (F1 dimension). [12] * Long-Range Coupling Delay (d6): This is a critical parameter. The experiment is optimized for a specific long-range coupling constant. A typical value is optimized for 8 Hz (cnst13=8), which corresponds to a delay (d6) of about 62.5 ms (1/(2*J)). [12]Using a standard value is often sufficient to observe the majority of 2- and 3-bond correlations. [7][13] * Set the number of scans (NS) to 8 or 16 (or higher for dilute samples) and the number of increments (TD1) to 256 or 512. [12]4. Acquisition: Set the receiver gain and start the acquisition. HMBC experiments are longer than COSY, often taking from 30 minutes to several hours depending on the sample concentration.

C. Data Processing:

  • Fourier Transform: Process the data with a 2D Fourier transform (xfb). [12]2. Window Function and Phasing: Apply appropriate window functions (e.g., sine-bell) to both dimensions. The spectrum is typically processed in magnitude mode, which obviates the need for phase correction. [12]3. Linear Prediction: For spectra with lower resolution in the indirect (¹³C) dimension, linear prediction can be applied to improve the appearance of the peaks.

Comparative Analysis: Synthesizing the Data

Neither COSY nor HMBC alone can solve the structure; their power lies in their combined, complementary nature. [14]

Feature COSY (Correlation Spectroscopy) HMBC (Heteronuclear Multiple Bond Correlation)
Correlation Type Homonuclear: ¹H to ¹H [1] Heteronuclear: ¹H to ¹³C [5]
Correlation Range Typically 2-3 bonds (vicinal coupling) [3][4] Long-range: 2-4 bonds [6][7]
Primary Information Identifies adjacent protons; defines spin systems. Connects molecular fragments across heteroatoms and quaternary carbons; assembles the carbon skeleton. [15]
Key Advantage High sensitivity; relatively fast experiment. Provides connectivity to non-protonated carbons, which is critical for full structural assignment. [5]

| Limitation | Cannot see across quaternary carbons or most heteroatoms. | Lower sensitivity; longer experiment time; correlations can sometimes be ambiguous between 2 or 3 bonds. |

Integrated Structural Elucidation Strategy:

  • Build Fragments with COSY: Use the COSY cross-peaks to connect adjacent protons, building the ethyl chain (-CH₂-CH₂-) and establishing the relative positions of protons on the two aromatic rings.

  • Connect Fragments with HMBC: Use the key HMBC correlations to link these fragments together. The correlation from H-2 to C-1' connects the propiophenone chain to the thiomethylphenyl ring. The correlation from H-3 to C-1" connects the other end of the chain to the methoxyphenyl ring.

  • Place Substituents with HMBC: The HMBC cross-peaks from the methyl protons of the -SCH₃ and -OCH₃ groups to their respective aromatic carbons (C-2' and C-3") definitively place these functional groups, resolving any isomer ambiguity.

  • Verify with All Data: Cross-reference all observed correlations against the proposed structure. The absence of an expected strong correlation or the presence of an unexpected one can indicate an incorrect assignment. [16]

Conclusion

The combination of COSY and HMBC spectroscopy provides a robust and self-validating workflow for the complete structural elucidation of complex organic molecules like 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone. COSY efficiently maps the proton-proton networks, while HMBC provides the critical long-range connectivity information needed to assemble the full carbon skeleton and unambiguously place all substituents. By understanding the principles behind each experiment and following systematic protocols for data acquisition and analysis, researchers can confidently determine molecular structures with a high degree of certainty.

References

  • HMBC and HMQC | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. Available at: [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) - Masaryk University. Available at: [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Supporting Information - Royal Society of Chemistry. Available at: [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]

  • COSY Spectroscopy in 2D NMR Analysis | PDF - Scribd. Available at: [Link]

  • COSY - NMR Core Facility - Columbia University. Available at: [Link]

  • Heteronuclear Multible Bond Correlation Spectroscopy.pptx - Slideshare. Available at: [Link]

  • NMR sample preparation guidelines - Instruct-ERIC. Available at: [Link]

  • How to use LR-HSQMBC: Observation of very small couplings | Applications Notes - JEOL. Available at: [Link]

  • NMR Sample Preparation - Western University. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • nmr training - University of British Columbia. Available at: [Link]

  • TUTORIAL: 2D HMBC EXPERIMENT - IMSERC. Available at: [Link]

  • Structure elucidation of 1-3. (A) Key COSY and HMBC correlations of 1... - ResearchGate. Available at: [Link]

  • Basic 2D NMR experiments - BRUKER. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - Georgia State University. Available at: [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers - Modgraph. Available at: [Link]

  • ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b) - ResearchGate. Available at: [Link]

  • N-(3-Methoxyphenethyl)-2-propylpentanamide - MDPI. Available at: [Link]

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A Comparative Guide to the Spectral Signatures of Chalcones and Dihydrochalcones

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and natural product chemistry, the accurate structural elucidation of bioactive molecules is paramount. Chalcones and their reduced counterparts, dihydrochalcones, represent a critical class of flavonoids with diverse pharmacological activities. The key structural difference between these two scaffolds—the presence of an α,β-unsaturated ketone system in chalcones versus a saturated alkyl chain in dihydrochalcones—gives rise to distinct and predictable differences in their spectral data. This guide provides an in-depth comparison of their signatures across common spectroscopic techniques, offering experimental insights to aid in their unambiguous identification.

The Structural Foundation: Conjugation is Key

The fundamental difference between a chalcone and a dihydrochalcone is the saturation of the Cα-Cβ double bond. This transformation, a simple hydrogenation, has profound effects on the electronic and vibrational properties of the molecule, which are directly reflected in their respective spectra.

Caption: From Conjugation to Saturation.

The extended π-conjugation in chalcones, encompassing the two aromatic rings and the enone system, is disrupted in dihydrochalcones. This is the central principle governing their spectral differences.

UV-Visible Spectroscopy: A Tale of Two Bands

UV-Vis spectroscopy is highly sensitive to the electronic conjugation within a molecule. Chalcones typically exhibit two major absorption bands, a consequence of the π → π* electronic transitions within their conjugated system.[1][2]

  • Band I: An intense absorption at longer wavelengths (typically 340–390 nm), arising from the cinnamoyl system (B-ring and the α,β-unsaturated carbonyl).[1]

  • Band II: A less intense absorption at shorter wavelengths (around 220–270 nm), associated with the benzoyl moiety (A-ring and carbonyl group).[1]

The reduction of the Cα-Cβ double bond in dihydrochalcones severs the extended conjugation between the B-ring and the carbonyl group. This leads to a significant hypsochromic (blue) shift in the major absorption band. The spectrum of a dihydrochalcone often resembles that of a simple acetophenone, with absorptions typically below 300 nm.[3]

Compound Class Typical λmax (Band I) Typical λmax (Band II) Key Feature
Chalcone340–390 nm[1]220–270 nm[1]Strong absorption at long wavelength due to extended conjugation.
DihydrochalconeAbsent or significantly blue-shifted (<300 nm)~240–280 nmLoss of the long-wavelength absorption band.[3]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the chalcone and dihydrochalcone samples (e.g., 10 µM) in a UV-transparent solvent such as ethanol or methanol.[4]

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Acquisition: Record the absorption spectra over a range of 200–500 nm.

  • Analysis: Identify the λmax values for the distinct absorption bands for each compound.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule. The most diagnostic signals for differentiating chalcones and dihydrochalcones are the stretching vibrations of the carbonyl group (C=O) and the C=C double bond.

In chalcones , the conjugation of the carbonyl group with the Cα-Cβ double bond and the aromatic ring lowers its stretching frequency due to resonance. This results in a C=O stretching band typically appearing between 1650 and 1685 cm⁻¹ .[1] The C=C stretching of the enone system is also observable.

In dihydrochalcones , the carbonyl group is no longer conjugated with the C=C double bond. It behaves more like a typical aryl ketone. Consequently, the C=O stretching frequency shifts to a higher wavenumber , usually appearing in the range of 1680–1700 cm⁻¹ . The characteristic C=C stretching vibration of the enone system is absent.

Functional Group Chalcone (cm⁻¹) Dihydrochalcone (cm⁻¹) Reason for Difference
C=O Stretch 1650–1685[1]1680–1700Loss of conjugation with the C=C bond increases the C=O bond order.
C=C Stretch (alkene) ~1610–1570 (often overlapping with aromatic C=C)[1]AbsentSaturation of the Cα-Cβ double bond.
sp³ C-H Stretch Present (from substituents)More prominent due to the new -CH₂-CH₂- groupPresence of the saturated ethyl bridge.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare the solid sample, typically by mixing with KBr powder and pressing into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.[5]

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000–400 cm⁻¹.

  • Analysis: Identify and compare the positions of the key stretching frequencies, particularly the C=O band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides the most detailed information for structural elucidation. Both ¹H and ¹³C NMR spectra show clear and diagnostic differences between chalcones and dihydrochalcones.

¹H NMR Spectroscopy

The most telling signals in the ¹H NMR spectrum of a chalcone are those of the vinylic protons, H-α and H-β.[6] These appear as two distinct doublets in the downfield region (typically between 7.0 and 8.0 ppm), with a large coupling constant (J) of approximately 15-16 Hz, characteristic of a trans configuration.

In a dihydrochalcone , these vinylic protons are replaced by two aliphatic methylene groups (-CH₂-CH₂-). These protons appear as two multiplets (often resembling triplets if coupling is simple) in the upfield region, typically between 2.8 and 3.5 ppm.[7]

Proton Environment Chalcone (δ, ppm) Dihydrochalcone (δ, ppm) Key Feature
H-α and H-β 7.0–8.0 (Two doublets, J ≈ 15-16 Hz)[6][8]AbsentDisappearance of vinylic proton signals.
-CH₂-CH₂- Absent2.8–3.5 (Two multiplets)[7]Appearance of aliphatic proton signals.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum corroborates the findings from the ¹H NMR. In chalcones , the carbonyl carbon (C=O) is deshielded and appears around 188–195 ppm . The α- and β-carbons of the enone system give rise to characteristic signals between approximately 116–128 ppm (C-α) and 137–145 ppm (C-β) .

In dihydrochalcones , the carbonyl carbon is slightly more shielded due to the loss of conjugation and appears at a slightly upfield position. The most significant change is the disappearance of the sp² signals for C-α and C-β, and the appearance of two new sp³ carbon signals in the aliphatic region (typically 30–50 ppm ) corresponding to the -CH₂-CH₂- bridge.

Carbon Environment Chalcone (δ, ppm) Dihydrochalcone (δ, ppm) Key Feature
C=O 188–195Slightly upfield shiftEffect of reduced conjugation.
C-α and C-β 116–128 (C-α), 137–145 (C-β)AbsentDisappearance of sp² alkene carbons.
-CH₂-CH₂- Absent~30–50Appearance of sp³ aliphatic carbons.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts for all protons and carbons, paying close attention to the diagnostic regions highlighted above.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. While chalcones and dihydrochalcones can have the same molecular weight if the dihydrochalcone is derived from the corresponding chalcone via hydrogenation, their fragmentation patterns can differ.

For chalcones , common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group, leading to characteristic losses of the phenyl or substituted phenyl groups.[2]

Dihydrochalcones , lacking the rigidifying C=C bond, can undergo different fragmentation pathways, including McLafferty rearrangements if appropriate γ-hydrogens are present. The fragmentation is often dominated by cleavage at the C-C bonds of the propyl bridge. Differentiating isomers solely by MS/MS can be challenging, but techniques like hydrogen-deuterium exchange (HDX)-MS/MS can be employed for definitive identification.[9]

G cluster_workflow Spectroscopic Analysis Workflow start Isolated Compound (Chalcone or Dihydrochalcone?) uv_vis UV-Vis Spectroscopy start->uv_vis λmax > 340 nm? ir IR Spectroscopy uv_vis->ir No chalcone_id Chalcone Identified uv_vis->chalcone_id Yes nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr C=O > 1680 cm⁻¹? ir->chalcone_id No ms Mass Spectrometry nmr->ms Vinylic Protons Present? dihydrochalcone_id Dihydrochalcone Identified nmr->dihydrochalcone_id No ms->chalcone_id Chalcone Fragmentation ms->dihydrochalcone_id Dihydrochalcone Fragmentation

Caption: A logical workflow for distinguishing chalcones and dihydrochalcones.

Conclusion

The structural distinction between chalcones and dihydrochalcones is readily and reliably determined through a combined application of standard spectroscopic techniques. The loss of the Cα-Cβ double bond in dihydrochalcones provides a cascade of spectral changes: a pronounced blue shift in the UV-Vis spectrum, an increase in the C=O stretching frequency in the IR spectrum, and the definitive replacement of vinylic proton and carbon signals with aliphatic ones in the NMR spectra. By understanding these fundamental spectral differences, researchers can confidently identify and characterize these important flavonoid subclasses, accelerating their research and development efforts.

References

  • Aksöz, B. E., & Ertan, R. (2012). Spectral properties of chalcones II. Fabad J. Pharm. Sci., 37, 205-216. Available at: [Link]

  • Chen, G., et al. (2024). Differentiation of isomeric chalcone and dihydroflavone using liquid chromatography coupled with hydrogen-deuterium exchange tandem mass spectrometry (HDX-MS/MS): An application for flavonoids-focused characterization of Snow chrysanthemum. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. Available at: [Link]

  • dos Santos, J. C. S., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Ghani, A., et al. (2017). Biotransformation of chalcones into dihydrochalcones with Aspergillus niger and their cytotoxicity evaluation. Chemistry Central Journal, 11(1), 81. Available at: [Link]

  • Helal, M. H., et al. (2019). First complete NMR data and theoretical study of an antimicrobial formylated dihydrochalcone from Psidium guineense Sw. Natural Product Research, 36(1), 419-423. Available at: [Link]

  • Kumar, D., et al. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 11(6), 14383-14397. Available at: [Link]

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Ribeiro, A. B., et al. (2018). Insights and modelling on the nonlinear optical response, reactivity, and structure of chalcones and dihydrochalcones. Journal of Molecular Modeling, 24(11), 304. Available at: [Link]

  • Singh, P., et al. (2014). Chalcone and their heterocyclic analogue: A review. Journal of Chemical and Pharmaceutical Research, 6(1), 160-173.
  • Soliman, M. M. A., et al. (2022). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules, 27(9), 2963. Available at: [Link]

  • Syam, Y. M., et al. (2012). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 17(6), 7008-7037. Available at: [Link]

  • Viana, R. B., et al. (2016). UV-Vis spectrum of chalcones series (A,A'), dihydrochalcones series (B,B'), phloretin (dotted orange line), avobenzone (dotted black line) and octinoxate (dotted red line) at 10 µM in ethanol. ResearchGate. Available at: [Link]

Sources

Elemental analysis standards for sulfur-containing organic ketones

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Sulfur-Containing Organic Ketones: A Comparative Technical Guide

Core Directive & Executive Summary

Objective: This guide provides a scientifically rigorous comparison of elemental analysis (EA) standards suitable for the calibration and quality control of sulfur-containing organic ketones. It addresses the specific challenges posed by these analytes—volatility, combustion reactivity, and sulfur conversion efficiency—and recommends protocols to ensure data integrity compliant with pharmaceutical (E-E-A-T) standards.

The Challenge: Sulfur-containing ketones (e.g., thio-ketones, sulfonyl-ketones) present a dual analytical challenge. The ketone moiety often imparts volatility or susceptibility to peroxide formation, while the sulfur heteroatom requires high-temperature quantitative conversion to SO₂ without loss to SO₃ or ash retention. Selecting the wrong calibration standard leads to matrix mismatch and systematic error.

Top-Level Recommendation:

  • Primary Standard: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) is the superior choice for sulfur-ketones due to its structural stability, presence of oxygen (matrix matching), and simultaneous CHNS suitability.

  • Secondary Standard: Sulfanilamide is a robust alternative but requires careful handling due to higher hygroscopicity compared to BBOT.

  • Niche Standard: Cystine is reserved for biological/amino-acid derivatized ketones but is less stable.

Comparative Analysis of Standards

The following table contrasts the three industry-standard reference materials (SRMs) against the specific requirements of analyzing sulfur-containing ketones.

Table 1: Comparative Performance Metrics
FeatureBBOT Sulfanilamide DL-Cystine
Formula C₂₆H₂₆N₂O₂SC₆H₈N₂O₂SC₆H₁₂N₂O₄S₂
Sulfur Content (Theoretical) 7.44%18.62%26.69%
Oxygen Content Yes (Matrix Match)Yes (Matrix Match)Yes
Stability (Shelf-Life) High (Non-hygroscopic)Moderate (Slightly hygroscopic)Low (Susceptible to oxidation)
Combustion Profile Clean, complete combustionGood, but high N contentProne to charring if not optimized
Suitability for Ketones Optimal. Mimics complex aromatic ketones.Good. Best for high %S analytes.Poor. Use only for bio-ketones.
Volatility Match Low (Solid, MP: 200°C+)Low (Solid, MP: 165°C)Low (Solid, Dec >240°C)
Expert Insight: Why BBOT Wins for Ketones

While Sulfanilamide is the "workhorse" of EA, BBOT is chemically more similar to the lipophilic, multi-ring structures often found in sulfur-containing ketone drug candidates. Its lower sulfur percentage (7.44%) often brackets the expected range of pharmaceutical intermediates better than the high sulfur content of Cystine (26.69%), reducing linearity extrapolation errors. Furthermore, BBOT is exceptionally stable against moisture, a critical factor when the analyte itself (the ketone) might be hygroscopic or volatile.

Technical Protocol: Analyzing Volatile Sulfur-Ketones

Analyzing ketones requires mitigating volatility (sample loss before combustion) and ensuring sulfur recovery.

Protocol A: The "Cold-Seal" Method for Volatile Ketones
  • Scope: For liquid ketones or low-melting solids (MP < 50°C).

  • Reagents: BBOT (Standard), Vanadium Pentoxide (V₂O₅, Combustion Aid).

Step-by-Step Workflow:

  • Microbalance Setup: Ensure balance is calibrated to ±1 µg. Use a static eliminator (polonium strip or ionizer).

  • Capsule Selection: Use Tin (Sn) capsules for solids; Silver (Ag) capsules are preferred for liquids if acidic byproducts are expected, though Tin is standard for CHNS.

  • Standard Preparation (Calibration):

    • Weigh 2.0–2.5 mg of BBOT into a tin capsule.

    • Add ~5–10 mg of V₂O₅ (Vanadium Pentoxide). Reason: V₂O₅ acts as an oxidative catalyst and "scrubber" to ensure quantitative conversion of S to SO₂ and prevents sulfur retention in the ash.

    • Fold and seal tightly.

  • Sample Preparation (The Analyte):

    • Tare a clean tin capsule.

    • Using a micro-syringe, inject 1.5–2.0 mg of the liquid sulfur-ketone.

    • IMMEDIATELY cold-weld the capsule using a manual press or specialized liquid sealing tool (e.g., PerkinElmer liquid sealer). Do not rely on simple folding.

    • Re-weigh to confirm mass stability (drift indicates evaporation).

  • Combustion:

    • Furnace Temp: 980°C (Standard) or 1050°C (if refractory).

    • Oxygen Boost: Set O₂ injection to 5–10 mL to ensure excess oxygen for the ketone moiety.

Protocol B: Self-Validating System Check

Before running unknown samples, perform a "Run-off" test:

  • Run a Blank (Empty Capsule).

  • Run 3x Conditioners (Unweighed BBOT).

  • Run BBOT as a sample (K-factor verification).

    • Pass Criteria: Experimental S% must be within ±0.3% of theoretical (7.44%).

    • Fail Action: If S is low, replace the reduction copper; if C is high, check for gas leaks.

Visualization: Decision Logic & Workflow

Diagram 1: Standard Selection Decision Tree

This logic gate ensures the researcher selects the correct standard based on the physical properties of their sulfur-ketone analyte.

StandardSelection Start Start: Select Standard for Sulfur-Ketone Analysis IsLiquid Is the Analyte Volatile/Liquid? Start->IsLiquid ExpSulfur Expected Sulfur Content? IsLiquid->ExpSulfur No (Solid) LiquidProtocol Apply Cold-Seal Protocol (See Section 3) IsLiquid->LiquidProtocol Yes Matrix Matrix Complexity? ExpSulfur->Matrix Low/Med (<15%) Sulfanil Use Sulfanilamide (High %S, Cost Effective) ExpSulfur->Sulfanil High (>15%) BBOT RECOMMENDED: BBOT (Stable, Matrix Match) Matrix->BBOT Complex/Aromatic (Drug-like) Cystine Use Cystine (Bio-mimetic only) Matrix->Cystine Amino Acid/Peptide LiquidProtocol->ExpSulfur

Caption: Decision matrix for selecting the optimal EA standard based on analyte physical state and sulfur concentration.

Diagram 2: Combustion Analysis Pathway for Sulfur-Ketones

This diagram illustrates the critical chemical transformations and the role of the V₂O₅ catalyst.

CombustionFlow Sample Sample + V2O5 (Sulfur Ketone) Furnace Combustion Reactor (980°C + O2) Sample->Furnace Flash Combustion Gases Gas Mix: CO2, H2O, NOx, SO2, SO3 Furnace->Gases Oxidation Reduction Reduction Reactor (Cu @ 650°C) Gases->Reduction SO3 -> SO2 NOx -> N2 CleanGas Analyte Gas: N2, CO2, H2O, SO2 Reduction->CleanGas Detector TCD / FPD Detector CleanGas->Detector Separation & Quant

Caption: Reaction pathway showing the reduction of SO₃ back to SO₂ for accurate quantification.

Troubleshooting & Causality

  • Issue: Low Sulfur Recovery.

    • Cause: Formation of metal sulfates (ash retention) or SO₃ adsorption on water traps.

    • Fix: Add V₂O₅ or WO₃ (Tungsten Trioxide) to the sample capsule. These additives displace sulfur from ash and ensure SO₃ is available for reduction.

  • Issue: High Carbon / Low Nitrogen.

    • Cause: Incomplete combustion of the ketone aromatic rings (soot formation).

    • Fix: Increase O₂ dose or switch to a "Oxygen Boost" method. Ensure the standard (BBOT) is also run with this boost to cancel blank effects.

References

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer.Link

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[1]Link

  • Elemental Microanalysis. (2023). Pure Chemical Reference Materials Guide.[2]Link

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[3]Link

  • ASTM International. ASTM D5453 - Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons.[4]Link

Sources

A Comparative Guide to Establishing Purity for Reference Standards of Propiophenone Analogs: A Case Study on 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Sciences

In the landscape of drug discovery and development, the reference standard is the bedrock upon which the accuracy, safety, and reproducibility of all subsequent research are built. An inadequately characterized standard, harboring unknown impurities, can invalidate biological data, compromise regulatory submissions, and introduce significant safety risks.[1][2] The presence of even trace amounts of undesired components can drastically alter therapeutic performance or introduce toxicity.[1] Therefore, the rigorous qualification of a reference standard is not merely a quality control checkpoint but a fundamental requirement of scientific integrity.[2][3]

This guide provides an in-depth technical framework for establishing the purity of a chemical reference standard for 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone . Given the limited availability of published data for this specific molecule, we will leverage established analytical principles for analogous propiophenone derivatives, such as 3'-Methoxypropiophenone, to construct a robust, universally applicable qualification strategy.[4][5] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.

Part 1: Foundational Concepts of a Reference Standard

Before embarking on experimental analysis, it is crucial to define what constitutes a "pure" reference standard. Regulatory bodies like the International Council for Harmonisation (ICH) provide a framework for classifying and controlling impurities.[1][6]

Classification of Impurities

Impurities are broadly categorized based on their origin and chemical nature:[2]

  • Organic Impurities : These arise during the synthesis or storage of the drug substance. They can include starting materials, by-products, intermediates, degradation products, and reagents.

  • Inorganic Impurities : These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or filter aids.[2]

  • Residual Solvents : These are organic volatile chemicals used during the synthesis or purification process.

A primary reference standard, the highest quality available, should ideally possess a purity of 99.5% or higher, established through rigorous characterization using multiple analytical techniques.[7][8]

Anticipating the Impurity Profile

A critical first step is to anticipate potential impurities based on the synthetic route. For a molecule like 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone, a plausible synthesis could involve a Grignard reaction or Friedel-Crafts acylation.[9][10] This foresight allows for the development of targeted analytical methods capable of detecting and quantifying these specific compounds.

cluster_degradation Storage & Handling Starting Materials Starting Materials Target Molecule 3-(3-Methoxyphenyl)- 2'-thiomethylpropiophenone Starting Materials->Target Molecule Incomplete Reaction Reagents_Catalysts Reagents & Catalysts Reagents_Catalysts->Target Molecule Residual Traces Intermediates Intermediates Intermediates->Target Molecule Unreacted Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photolysis Target Molecule->Hydrolysis Target Molecule->Oxidation Target Molecule->Photolysis

Caption: Potential sources of impurities in a chemical reference standard.

Part 2: The Orthogonal Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. An authoritative assessment relies on an orthogonal approach , utilizing multiple methods that measure different physicochemical properties.[7] This strategy ensures that impurities missed by one technique are detected by another.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone technique for purity assessment, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[1] Its high resolution and sensitivity make it ideal for quantifying organic impurities.

Expertise & Causality: A reversed-phase HPLC method using a C18 column is the standard choice for moderately polar compounds like propiophenone derivatives.[5] The gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (acetonitrile), allows for the separation of a wide range of impurities, from highly polar starting materials to non-polar by-products. UV detection is chosen based on the chromophore present in the propiophenone structure.

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm, or a wavelength of maximum absorbance determined from the analyte's UV spectrum.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard material in the mobile phase (50:50 A:B) to a concentration of approximately 1.0 mg/mL.

Trustworthiness through System Suitability: Before sample analysis, a series of system suitability tests (SST) must be performed to validate the chromatographic system's performance. A standard solution of the analyte is injected multiple times to check for:

  • Repeatability: Relative Standard Deviation (RSD) of peak areas should be ≤ 2.0%.[11]

  • Tailing Factor: Should be between 0.8 and 1.5 to ensure peak symmetry.

  • Theoretical Plates: A high number (e.g., > 2000) indicates column efficiency.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Unlike chromatography, which provides relative purity (area %), Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity (mass fraction) of a substance without requiring a reference standard of the analyte itself.[12][13] The principle is based on the direct proportionality between the integrated signal area of a nucleus (like ¹H) and the number of nuclei contributing to that signal.[14]

Expertise & Causality: The accuracy of qNMR hinges on selecting appropriate acquisition parameters. A long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of the protons of interest) is critical. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of protons.

Experimental Protocol: ¹H-qNMR Purity Assay

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with high purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone standard into a vial using a microbalance.

    • Accurately weigh a similar amount of the chosen internal standard into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 30 seconds (or 7xT1)

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_IS = Purity of the internal standard.

Complementary Techniques for a Complete Profile

HPLC and qNMR provide the core data on organic purity, but other methods are essential to account for non-organic components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, particularly residual solvents.[4] Headspace GC is the preferred method for this analysis. It can also be used for thermally stable organic impurities.[15]

  • Karl Fischer Titration: The gold standard for the specific and precise determination of water content.

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, providing a value for the total volatile content (water and residual solvents).

  • Elemental Analysis (CHN): Confirms the empirical formula of the compound. A significant deviation from the theoretical values can indicate the presence of inorganic impurities or that the wrong compound has been synthesized.[16]

Part 3: Data Integration and Comparison

The data from all orthogonal methods must be integrated to assign a final purity value. A mass balance approach is often used, where the final purity is calculated by subtracting all impurity contents from 100%.

Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Residue)

Comparative Data Summary

The following table presents a hypothetical comparison of results for an in-house synthesized batch of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone versus a commercially available Certified Reference Material (CRM).

ParameterIn-House Synthesized BatchCommercial CRMMethodRationale
Purity (Area %) 99.6%99.9%HPLCMeasures relative organic purity. The CRM is typically more refined.
Absolute Purity (Mass %) 99.1% w/w99.8% w/w¹H-qNMRProvides absolute purity, accounting for non-chromophoric impurities.
Water Content 0.3%<0.1%Karl FischerIn-house materials may retain more water from purification steps.
Residual Solvents 0.1% (Ethyl Acetate)<0.05%Headspace GC-MSCommercial standards undergo more rigorous solvent removal.
Inorganic Residue 0.08%<0.01%TGA/Residue on IgnitionReflects residual catalysts or inorganic salts from synthesis.
Assigned Purity (Mass Balance) 99.1% ≥99.8% All MethodsComprehensive purity value after accounting for all components.

Part 4: The Reference Standard Qualification Workflow

Establishing a reference standard is a systematic process that ensures the material is suitable for its intended use. The workflow integrates synthesis, purification, and comprehensive analysis.

cluster_prep Preparation cluster_analysis Orthogonal Analysis Synthesis Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS, FTIR) Purification->Identity Purity Purity Assessment (HPLC, qNMR, GC) Identity->Purity Content Content Analysis (Karl Fischer, TGA) Purity->Content Data_Review Data Review & Mass Balance Calculation Content->Data_Review Certification Certification & Documentation (Certificate of Analysis) Data_Review->Certification

Caption: Workflow for qualifying a chemical reference standard.

Conclusion

The qualification of a reference standard for a compound like 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone is a rigorous, multi-faceted process that underpins the reliability of pharmaceutical research and development. It is not sufficient to rely on a single analytical result; instead, a holistic and orthogonal approach is mandatory. By integrating high-resolution separation techniques like HPLC, the absolute quantification power of qNMR, and specific assays for volatile and inorganic components, a scientifically sound and defensible purity value can be assigned. This guide provides the strategic framework and experimental details necessary for scientists to confidently establish and compare reference standards, ensuring data integrity and ultimately, patient safety.

References

  • International Council for Harmonisation. (n.d.). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]

  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals. Retrieved from [Link]

  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Retrieved from [Link]

  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bruker. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]

  • ILAC. (2005). ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]

  • World Health Organization. (n.d.). WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • EAG Laboratories. (2017, November 13). The ABC's of Reference Standard Management. Retrieved from [Link]

  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

  • Policija. (2019, March 20). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

  • SciSpace. (n.d.). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component. Retrieved from [Link]

Sources

Safety Operating Guide

Environmental Health & Safety (EHS) Guide: Lifecycle Management of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide for the safe handling, segregation, and disposal of 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone in a professional laboratory environment.

In drug development and synthetic chemistry, the end-of-life management of complex organic intermediates is as critical as their synthesis. 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone is a sulfur-containing organic compound. Because of its specific functional groups—a thioether, a methoxy ether, and a ketone—its disposal requires strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and dangerous secondary reactions [1].

This guide provides researchers and EHS professionals with the mechanistic rationale and standard operating procedures (SOPs) for the safe disposal of this compound and its associated waste streams.

Chemical Profile and Disposal Implications

To design a self-validating disposal protocol, we must first analyze the chemical structure to understand the causality behind its reactivity and environmental persistence.

PropertyValueEHS Implication
Chemical Name 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenoneN/A
CAS Registry Number 898774-60-2Use for manifest tracking.
Molecular Formula C₁₇H₁₈O₂S[1]High carbon content requires complete combustion.
Molecular Weight 286.39 g/mol [1]Solid at standard conditions; dust inhalation risk.
Key Functional Groups Thioether (-S-CH₃)Critical: Oxidizes exothermically. Combustion yields toxic Sulfur Oxides (SOx).
Waste Categorization Non-RCRA Hazardous (Federal default), but managed as Toxic/Hazardous Organic Must be routed to facilities equipped with SOx scrubbers.
Mechanistic Causality in Waste Segregation

The presence of the thioether group (-S-CH₃) dictates the primary safety constraints. If 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone is inadvertently mixed with strong oxidizing waste streams (e.g., peroxides, nitric acid, permanganates), the thioether can undergo rapid, exothermic oxidation to a sulfoxide or sulfone. This can lead to thermal runaway and container rupture [2]. Therefore, isolation from oxidizers is the foundational rule of its waste management. Furthermore, because combustion of sulfur-containing organics generates sulfur dioxide (SO₂), a severe respiratory irritant and environmental pollutant, standard open-air burning or low-temperature incineration is strictly prohibited.

Waste Segregation and Routing Workflow

The following diagram illustrates the logical decision tree for routing waste containing this compound, ensuring compliance with institutional EHS standards.

G Start Waste Generation: 3-(3-Methoxyphenyl)- 2'-thiomethylpropiophenone CheckOx Are Oxidizers Present in the Waste Stream? Start->CheckOx Danger STOP: Exothermic Reaction Risk. Do Not Mix. CheckOx->Danger Yes Phase Determine Waste Phase CheckOx->Phase No Liquid Liquid Waste Stream (Dissolved in Solvent) Phase->Liquid Solid Solid Waste Stream (Neat Chemical or PPE) Phase->Solid NonHalo Non-Halogenated Organic Waste Liquid->NonHalo Non-halogenated solvents (e.g., EtOAc, Hexane) Halo Halogenated Organic Waste Liquid->Halo Halogenated solvents (e.g., DCM, Chloroform) Incineration High-Temperature Incineration (Requires SOx Scrubbing) Solid->Incineration NonHalo->Incineration Halo->Incineration

Decision matrix for segregation and disposal routing of sulfur-containing organic waste.

Standard Operating Procedure: Laboratory Disposal

This protocol provides actionable, step-by-step guidance for laboratory personnel to prepare 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone waste for institutional pickup. Note: Under no circumstances should researchers attempt to chemically neutralize or treat this waste themselves. All end-stage treatment must be performed by licensed EHS contractors [1].

Phase 1: Source Segregation and Containment
  • Verify Chemical Compatibility: Ensure the designated waste container does not contain any aqueous acids, bases, or oxidizing agents (e.g., hydrogen peroxide, bleach).

  • Select the Container:

    • For solid waste (neat powder, contaminated weighing paper, spatulas): Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • For liquid waste (reaction mixtures, chromatography fractions): Use a narrow-mouth HDPE or glass carboy.

  • Transfer: Working inside a certified chemical fume hood, transfer the waste into the selected container. Use a funnel for liquids to prevent spillage.

  • Cap and Seal: Immediately cap the container tightly. Do not leave waste containers open in the fume hood, as this violates RCRA emission standards.

Phase 2: Labeling and Documentation
  • Apply GHS Label: Attach a standard hazardous waste label to the container.

  • Detail the Contents: Write out the full chemical name: 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone. Do not use abbreviations, structures, or acronyms.

  • Indicate Hazards: Check the boxes for "Toxic" and "Flammable" (if dissolved in flammable solvents). Explicitly write "Contains Sulfur - Do Not Mix with Oxidizers" in the remarks section to alert the EHS processing team.

  • Log the Volume/Weight: Record the approximate mass or volume added to the container on the institutional waste tracking log.

Phase 3: Institutional Transfer
  • Secondary Containment: Place the sealed, labeled waste container into a secondary containment bin (e.g., a Nalgene tub) to prevent leaks during transport.

  • EHS Notification: Submit a waste pickup request through your institution's EHS portal.

  • Final Disposition: The institutional EHS team will transfer the waste to a licensed commercial facility. Because of the thioether group, the required disposal method is high-temperature rotary kiln incineration equipped with alkaline scrubbers (such as calcium hydroxide) to capture the resulting sulfur dioxide gas, converting it into inert calcium sulfate [2].

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System; General." Title 40, Code of Federal Regulations, Part 260-262. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Chapter 8: Management of Waste. Available at:[Link]

Sources

Personal protective equipment for handling 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-(3-Methoxyphenyl)-2'-thiomethylpropiophenone .[1]

Chemical Profile & Risk Assessment

  • Compound Class: Functionalized Aromatic Ketone / Thioether.

  • Structural Context: A chalcone-derived dihydrochalcone featuring a meta-methoxy substitution on the distal ring and an ortho-thiomethyl group on the carbonyl-bearing ring.[1][2]

  • Inferred Hazards (Read-Across Toxicology):

    • Acute Toxicity: Harmful if swallowed (Category 4).

    • Irritation: Causes skin, eye, and respiratory irritation (Category 2/2A).[2]

    • Sensitization: The thiomethyl (

      
      ) moiety poses a risk of skin sensitization and may generate volatile, malodorous thiols upon metabolic or environmental degradation.[1][2]
      
    • Physical: Likely a viscous oil or low-melting solid. Combustible.

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires specific barriers against lipophilic absorption and sulfur-based odors.[1]

Protection Zone Equipment Standard Technical Specification / Rationale
Ocular Chemical Splash Goggles Requirement: ANSI Z87.1 (US) or EN 166 (EU) compliant.[1][2] Rationale: Safety glasses are insufficient. The oily nature of propiophenone derivatives makes them difficult to rinse from eyes; a seal is mandatory to prevent vapor entry and splashes.
Dermal (Hand) Double-Gloving Protocol Inner Layer: Nitrile (4 mil / 0.1mm) – Tactile sensitivity.[1][2] Outer Layer: Nitrile (High-Dex 6-8 mil) or Laminate (Silver Shield) if handling pure oil >10 mins.[1] Rationale: Aromatic sulfides permeate standard latex/thin nitrile rapidly. Double gloving provides a breakthrough time buffer.
Dermal (Body) Lab Coat + Chemical Apron Standard: 100% Cotton or Nomex (fire resistant). Add-on: Tyvek sleeves or rubber apron during transfer of >5g quantities to prevent saturation of fabric.
Respiratory Engineering Control Primary Mandatory: Handle strictly inside a certified Chemical Fume Hood. Contingency: If hood failure occurs, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black/Brown band).[1]

Part 2: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing
  • Engineering Setup: Verify fume hood face velocity is >100 fpm (0.5 m/s).

  • Odor Control: Prepare a "quench bath" consisting of 10% Bleach (Sodium Hypochlorite) or Hydrogen Peroxide in a beaker inside the hood. This neutralizes trace sulfides that cause stench.

  • Static Mitigation: If the compound is a solid, use an anti-static gun or ionizer before weighing, as methoxy-substituted aromatics can carry significant static charge, leading to powder dispersal.[2]

Phase 2: Transfer & Solubilization
  • Solvent Selection: The compound is lipophilic.

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, or DMSO.[2]

    • Avoid: Water or simple alcohols (poor solubility may lead to biphasic mixtures that are harder to clean).

  • Transfer Technique:

    • Use positive displacement pipettes for oils to ensure accuracy and prevent dripping.

    • Never pour from the stock bottle. Use a secondary transfer vial.

Phase 3: Reaction Setup
  • Inert Atmosphere: The thiomethyl group is susceptible to oxidation (forming sulfoxides/sulfones). Flush the reaction vessel with Nitrogen (

    
    ) or Argon prior to addition.
    
  • Temperature Control: Propiophenones are generally stable, but avoid temperatures >150°C without closed-system pressure relief, as thermal decomposition can release toxic sulfur oxides (

    
    ).[2]
    

Part 3: Decontamination & Disposal Logic

The "Bleach Quench" Protocol: Sulfur-containing aromatics often leave a persistent stench on glassware.[2]

  • Glassware: Do not wash immediately with water. Soak all contaminated spatulas, vials, and flasks in the 10% Bleach bath for 30 minutes. This oxidizes the sulfide to a non-volatile sulfoxide/sulfone.

  • Waste Stream:

    • Liquid Waste: Segregate into "Halogenated/Organic" waste. Do not mix with strong acids (risk of evolving gases).

    • Solid Waste: Contaminated gloves and paper towels must be double-bagged (Ziploc style) before placing in the solid waste bin to contain odors.

Part 4: Safe Handling Workflow (Visualization)

The following diagram illustrates the decision logic for handling this specific compound, emphasizing the "Odor Control" loop which is critical for thiomethyl derivatives.

G Start Start: Chemical Retrieval RiskCheck Risk Check: Is Fume Hood Functional? Start->RiskCheck Stop STOP: Do Not Proceed RiskCheck->Stop No PPE Don PPE: 1. Goggles 2. Double Nitrile Gloves 3. Lab Coat RiskCheck->PPE Yes Prep Prep: Prepare 10% Bleach Quench Bath in Hood PPE->Prep Handling Handling: Weigh/Transfer under Inert Gas Prep->Handling Spill Spill/Contamination? Handling->Spill Spill->Stop Yes (Evacuate) Decon Decon: Soak Glassware in Bleach (30 mins) Spill->Decon No Waste Disposal: Double Bag Solids Segregate Liquids Decon->Waste End End: Wash Hands Waste->End

Figure 1: Operational workflow for handling thiomethyl-propiophenone derivatives, prioritizing odor control and containment.

References

  • PubChem. (2025). Compound Summary: 3'-Methoxypropiophenone (CID 584765).[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

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